Product packaging for 1-Methylpyrrolidine-2-methanol(Cat. No.:CAS No. 3554-65-2)

1-Methylpyrrolidine-2-methanol

Cat. No.: B1329707
CAS No.: 3554-65-2
M. Wt: 115.17 g/mol
InChI Key: VCOJPHPOVDIRJK-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-methanol is a N-alkylpyrrolidine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1329707 1-Methylpyrrolidine-2-methanol CAS No. 3554-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrolidin-2-yl)methanol
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InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20952956
Record name (1-Methylpyrrolidin-2-yl)methanol
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Molecular Weight

115.17 g/mol
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CAS No.

3554-65-2, 30727-24-3, 34381-71-0
Record name 1-Methyl-2-pyrrolidinemethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-2-methanol from L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methylpyrrolidine-2-methanol, a valuable chiral building block, from the readily available amino acid, L-proline. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from L-proline is typically achieved in a two-step process. The first step involves the reduction of the carboxylic acid functionality of L-proline to an alcohol, yielding L-prolinol. The subsequent step is the N-methylation of L-prolinol to produce the target compound, this compound.

Reaction Scheme:

Synthesis_of_1_Methylpyrrolidine_2_methanol cluster_0 Step 1: Reduction cluster_1 Step 2: N-methylation L_proline L-proline L_prolinol L-prolinol L_proline->L_prolinol Reduction target This compound L_prolinol->target N-methylation

Caption: Overall synthetic route from L-proline to this compound.

Experimental Protocols

2.1. Step 1: Synthesis of L-prolinol from L-proline

This protocol is based on an esterification followed by reduction method.

2.1.1. Materials and Reagents

  • L-proline

  • Ethanol

  • Thionyl chloride

  • Ethyl acetate

  • Triethylamine

  • Methanol

  • Lithium chloride

  • Sodium borohydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

2.1.2. Experimental Workflow

L_prolinol_Synthesis_Workflow start Start esterification Esterification of L-proline with Ethanol and Thionyl Chloride start->esterification neutralization Neutralization with Triethylamine and Filtration esterification->neutralization concentration1 Concentration to obtain L-proline ethyl ester neutralization->concentration1 reduction Reduction with Sodium Borohydride and Lithium Chloride in Methanol concentration1->reduction hydrolysis Acidic Hydrolysis with HCl reduction->hydrolysis extraction Basification with NaOH and Extraction with Dichloromethane hydrolysis->extraction drying Drying with Anhydrous Sodium Sulfate and Filtration extraction->drying concentration2 Concentration of Dichloromethane drying->concentration2 distillation Vacuum Distillation to obtain pure L-prolinol concentration2->distillation end End distillation->end

Caption: Workflow for the synthesis of L-prolinol.

2.1.3. Procedure

  • Esterification: In a reaction vessel, add ethanol. Cool the vessel to 10-15°C and slowly add thionyl chloride dropwise. After the addition is complete, add L-proline. The temperature is then raised to 40°C, and the reaction is maintained for 10-12 hours.

  • Work-up and Isolation of Ester: After the reaction, concentrate the mixture to a thick liquid. Dissolve the residue in ethyl acetate and adjust the pH to 7-8 with triethylamine. Filter off the resulting salt to obtain L-proline ethyl ester.

  • Reduction: In a separate reaction vessel, dissolve the L-proline ethyl ester in methanol. Cool the solution to 5-10°C and add lithium chloride. Add sodium borohydride portion-wise, maintaining the temperature. Allow the reaction to proceed at 20-25°C for 2-2.5 hours.

  • Hydrolysis and Extraction: Add hydrochloric acid to the reaction mixture and allow it to hydrolyze for 2 hours. Recycle the methanol by distillation. Adjust the pH of the remaining solution to 12 with a 25% sodium hydroxide solution. Extract the product with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate and filter. Remove the dichloromethane by distillation at 30-40°C under normal pressure to obtain an oily residue. Purify the crude L-prolinol by vacuum distillation.[1]

2.2. Step 2: Synthesis of this compound from L-prolinol

This protocol employs a reductive amination reaction.

2.2.1. Materials and Reagents

  • (RS)-pyrrolidin-2-ylmethanol (L-prolinol can be used)

  • 35% aqueous formaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth

  • Methanol

  • Chloroform

2.2.2. Experimental Workflow

N_methylation_Workflow start Start reaction_setup Combine (RS)-pyrrolidin-2-ylmethanol, formaldehyde, and Pd/C start->reaction_setup hydrogenation Stir under Hydrogen Atmosphere for 18 hours reaction_setup->hydrogenation filtration Filter through Diatomaceous Earth hydrogenation->filtration concentration Concentrate the Filtrate under Reduced Pressure filtration->concentration purification Purify by Silica Gel Column Chromatography concentration->purification end Obtain pure this compound purification->end

Caption: Workflow for the N-methylation of L-prolinol.

2.2.3. Procedure

  • Reaction Setup: In a suitable reaction vessel, combine (RS)-pyrrolidin-2-ylmethanol (1.00 g, 9.90 mmol), 35% aqueous formaldehyde (10 mL), and 10% Pd/C (200 mg).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere for 18 hours.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a 20% methanol in chloroform eluent to yield this compound as a colorless liquid.[2]

Quantitative Data

Table 1: Reaction Conditions and Yields

StepKey ReagentsTemperature (°C)Duration (h)Yield (%)
1. L-prolinol Synthesis
EsterificationL-proline, Ethanol, Thionyl Chloride4010-12Not specified
ReductionL-proline ethyl ester, NaBH₄, LiCl20-252-2.5Not specified
2. N-methylation (RS)-pyrrolidin-2-ylmethanol, Formaldehyde, H₂, Pd/CRoom Temperature1856%[2]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₆H₁₃NO[3][4][5]
Molecular Weight 115.17 g/mol [3][4][5]
CAS Number 34381-71-0[3][4][5]
Appearance Colorless liquid[2][3]
Boiling Point 67-69 °C at 12 mmHg[3][4]
Density 0.968 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.469[3][4]
Optical Activity [α]19/D -49.5° (c = 5 in methanol)[3][4]
¹H NMR (400 MHz, CDCl₃) δ 3.65 (dd, J = 10.0, 3.6 Hz, 1H), 3.43 (dd, J = 10.8, 2.0 Hz, 1H), 3.10-3.05 (m, 1H), 2.40-2.35 (m, 1H), 2.33 (s, 3H), 2.32-2.25 (m, 1H), 1.93-1.68 (m, 4H)[2]
Mass Spectrum (APCI+) m/z 116 [M + H]⁺[2]

Safety Information

  • This compound: Combustible liquid. Flash point: 63 °C (closed cup).[4] Personal protective equipment should include eye shields and gloves.[4]

  • Thionyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Handle with care and away from ignition sources.

  • Palladium on Carbon: Flammable solid. Can be pyrophoric. Handle in an inert atmosphere when dry.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from L-proline. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-1-Methyl-2-pyrrolidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Methyl-2-pyrrolidinemethanol, a chiral pyrrolidine derivative, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its stereogenic center and functional groups make it a versatile synthon for the construction of complex molecular architectures with high enantiomeric purity. This technical guide provides a comprehensive overview of its synthesis from the readily available chiral precursor, L-proline, along with a detailed account of its physicochemical and spectroscopic characterization.

Physicochemical Properties

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [1][2][3]
CAS Number 34381-71-0[1][2][3]
Appearance Colorless to yellow liquid
Boiling Point 67-69 °C at 12 mmHg
Density 0.968 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.469
Specific Rotation ([α]¹⁹/D) -49.5° (c = 5 in methanol)
Storage Temperature 2-8 °C

Synthesis of (S)-(-)-1-Methyl-2-pyrrolidinemethanol from L-Proline

The most common and stereospecific synthesis of (S)-(-)-1-Methyl-2-pyrrolidinemethanol commences with the naturally occurring amino acid, L-proline. The synthesis involves two primary transformations: the reduction of the carboxylic acid to a primary alcohol and the methylation of the secondary amine.

A widely employed synthetic strategy involves the initial reduction of L-proline to the corresponding alcohol, (S)-(-)-2-pyrrolidinemethanol (also known as L-prolinol), followed by N-methylation.

Experimental Protocol:

Step 1: Reduction of L-Proline to (S)-(-)-2-Pyrrolidinemethanol

This step involves the reduction of the carboxylic acid functionality of L-proline. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

  • Materials: L-proline, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous THF is prepared and cooled in an ice bath.

    • A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of NaOH, and finally more water, while cooling the flask in an ice bath.

    • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF and diethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-(-)-2-pyrrolidinemethanol as an oil. The product can be further purified by vacuum distillation.

Step 2: N-Methylation of (S)-(-)-2-Pyrrolidinemethanol

The secondary amine of (S)-(-)-2-pyrrolidinemethanol is methylated to afford the final product. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

  • Materials: (S)-(-)-2-pyrrolidinemethanol, Formaldehyde (37% aqueous solution), Formic acid (88-98%), Potassium carbonate (K₂CO₃).

  • Procedure:

    • To a round-bottom flask containing (S)-(-)-2-pyrrolidinemethanol, formic acid is added, followed by the dropwise addition of an aqueous solution of formaldehyde, while cooling the flask in an ice bath.

    • The reaction mixture is then heated at reflux for several hours. The reaction progress can be monitored by TLC.

    • After completion, the mixture is cooled to room temperature and made alkaline by the addition of a saturated aqueous solution of K₂CO₃.

    • The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude (S)-(-)-1-Methyl-2-pyrrolidinemethanol is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

The structure and purity of the synthesized (S)-(-)-1-Methyl-2-pyrrolidinemethanol are confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45dd1HHα (CH₂OH)
~3.15dd1HHα' (CH₂OH)
~2.95m1HH5
~2.40s3HN-CH₃
~2.25m1HH2
~2.10m1HH5'
~1.80-1.60m4HH3, H4

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~68.0C2
~65.0CH₂OH
~57.0C5
~41.0N-CH₃
~28.0C3
~23.0C4
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups in the molecule.

Table 4: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~2960StrongC-H stretch (aliphatic)
~2870StrongC-H stretch (aliphatic)
~2780MediumC-H stretch (N-CH₃)
~1460MediumC-H bend (CH₂)
~1040StrongC-O stretch (primary alcohol)

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general experimental workflow for the synthesis and characterization of (S)-(-)-1-Methyl-2-pyrrolidinemethanol.

Synthesis_Pathway L_Proline L-Proline Prolinol (S)-(-)-2-Pyrrolidinemethanol L_Proline->Prolinol LiAlH4, THF Final_Product (S)-(-)-1-Methyl-2-pyrrolidinemethanol Prolinol->Final_Product HCHO, HCOOH

Caption: Synthetic pathway from L-proline.

Caption: General experimental workflow.

References

An In-depth Technical Guide to 1-Methylpyrrolidine-2-methanol (CAS: 34381-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpyrrolidine-2-methanol, a chiral compound recognized for its significance as a versatile building block in pharmaceutical and fine chemical synthesis.

Chemical Identity and Properties

This compound, often referred to by its synonyms (S)-(-)-1-Methyl-2-pyrrolidinemethanol or N-Methyl-L-prolinol, is a chiral amine alcohol.[1][2][3] Its unique structural characteristics make it a valuable intermediate in asymmetric synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34381-71-0[1]
Molecular Formula C₆H₁₃NO[1][4]
Molecular Weight 115.17 g/mol [1][5]
Appearance Colorless to yellow liquid[1]
Boiling Point 67-69 °C at 12 mmHg[1][5]
Density 0.968 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.469[1][5]
Specific Rotation [α]D -49.5° (c=5, MeOH)[1][5]
Flash Point 63 °C (145.4 °F) - closed cup[5]
Storage Temperature 2-8°C[5]

Table 2: Spectroscopic Data of this compound

Data TypeDetailsSource
¹H NMR (400 MHz, CDCl₃) δ 3.65 (dd, J = 10.0, 3.6 Hz, 1H), 3.43 (dd, J = 10.8, 2.0 Hz, 1H), 3.10-3.05 (m, 1H), 2.40-2.35 (m, 1H), 2.33 (s, 3H), 2.32-2.25 (m, 1H), 1.93-1.68 (m, 4H)[6]
Mass Spectrum (APCI+) m/z 116 [M + H]⁺[6]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the reductive amination of (RS)-pyrrolidin-2-ylmethanol.[6]

Experimental Protocol: Synthesis of this compound [6]

  • Materials:

    • (RS)-pyrrolidin-2-ylmethanol (1.00 g, 9.90 mmol)

    • 35% aqueous formaldehyde (10 mL)

    • 10% Palladium on carbon (Pd/C) (200 mg)

    • Hydrogen gas

    • Diatomaceous earth

    • Silica gel

    • Methanol

    • Chloroform

  • Procedure:

    • A mixture of (RS)-pyrrolidin-2-ylmethanol, aqueous formaldehyde, and 10% Pd/C is prepared.

    • The mixture is stirred under a hydrogen atmosphere for 18 hours.

    • Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude product is purified by silica gel column chromatography using a 20% methanol in chloroform eluent.

    • The final product is a colorless liquid (yield: 650 mg, 56%).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyrrolidinylmethanol (RS)-pyrrolidin-2-ylmethanol Reaction Stirring under H₂ atmosphere (18 hours) Pyrrolidinylmethanol->Reaction Formaldehyde 35% aq. Formaldehyde Formaldehyde->Reaction PdC 10% Pd/C PdC->Reaction H2 Hydrogen H2->Reaction Filtration Filtration through diatomaceous earth Reaction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Purification Silica gel column chromatography (20% MeOH/CHCl₃) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Synthesis Workflow for this compound.

Applications

This compound is a key intermediate in various fields of chemical synthesis:

  • Pharmaceutical Development: It serves as a chiral building block in the synthesis of enantiomerically pure drugs, which can lead to improved therapeutic efficacy and reduced side effects.[1][2] Its applications include the development of therapeutic agents for neurological disorders.[2]

  • Asymmetric Synthesis: The chiral nature of this compound makes it highly valuable as a chiral auxiliary, enhancing the efficiency and selectivity of various chemical reactions.[1][2]

  • Neuroscience Research: It is utilized in studies related to neurotransmitter systems to aid in understanding brain function.[2]

  • Fine Chemicals: The compound is also used in the production of agrochemicals and other fine chemicals where chirality is crucial for biological activity.[1][2]

  • Flavor and Fragrance Industry: It finds application in the formulation of flavoring agents and fragrances.[2]

Applications cluster_pharma Pharmaceuticals & Research cluster_synthesis Chemical Synthesis cluster_other Other Industries Compound This compound Pharma Chiral Building Block for Drugs Compound->Pharma Neuro Neuroscience Research Compound->Neuro Asymmetric Asymmetric Synthesis Compound->Asymmetric FineChem Agrochemicals & Fine Chemicals Compound->FineChem Flavor Flavor & Fragrance Compound->Flavor

Key Application Areas of this compound.

Safety and Handling

This compound is classified as an irritant.[1][7]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

It is imperative to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Profile of 1-Methylpyrrolidine-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Methylpyrrolidine-2-methanol (CAS No. 3554-65-2), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a comprehensive quantitative analysis of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65dd, J = 10.0, 3.6 Hz1H-CH(a)H(b)OH
3.43dd, J = 10.8, 2.0 Hz1H-CH(a)H(b)OH
3.10-3.05m1HN-CH-
2.40-2.35m1H-CH-CH₂OH
2.33s3HN-CH₃
2.32-2.25m1HN-CH₂-
1.93-1.68m4H-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
68.0-CH₂OH
66.2N-CH-
57.5N-CH₂-
41.8N-CH₃
28.1-CH₂-
22.5-CH₂-

Note: Predicted values based on standard chemical shift correlations. For experimentally derived data, refer to specialized databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
2960-2850StrongC-H stretch (aliphatic)
1465MediumC-H bend (CH₂)
1375MediumC-H bend (CH₃)
1050StrongC-O stretch (primary alcohol)

Note: Characteristic absorption bands. The full spectrum can be viewed in databases such as SpectraBase.[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
116-[M+H]⁺
84100%[M-CH₂OH]⁺
42High[C₂H₄N]⁺
82High[C₅H₁₂N]⁺

Ionization Method: APCI+ for [M+H]⁺, GC-MS (EI) for fragmentation pattern.[1][4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (5-25 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5][6]

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full proton relaxation.[5]

  • Spectral Width: A spectral width of 0-12 ppm is typically used.

¹³C NMR Data Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (or the carbon channel of a 400 MHz instrument).

  • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Method: Attenuated Total Reflectance (ATR) or transmission.

  • Scan Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interferences.

Mass Spectrometry (MS)

Sample Preparation:

  • For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[7]

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically diluted in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Acquisition (APCI-MS):

  • Instrument: A mass spectrometer equipped with an APCI source.

  • Ionization Mode: Positive ion mode is used to observe the [M+H]⁺ ion.[1]

  • Mass Range: A scan range of m/z 50-500 is typically appropriate.

Data Acquisition (GC-MS):

  • Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • Ionization Mode: Electron Ionization (EI) at 70 eV is used to induce fragmentation.

  • GC Column: A non-polar or medium-polarity capillary column is suitable for separation.

  • Temperature Program: An appropriate temperature gradient is used to elute the compound from the GC column.

Experimental Workflow

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Appropriate Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (1H & 13C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (APCI/GC-MS) Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Couplings, and Integrals Acq_NMR->Ana_NMR Ana_IR Identify Functional Groups Acq_IR->Ana_IR Ana_MS Determine Molecular Weight and Fragmentation Acq_MS->Ana_MS Structure Confirm Structure of This compound Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

N-Methyl-L-prolinol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical and Physical Properties, Synthesis, and Biological Significance of a Versatile Chiral Building Block.

N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a compound of significant interest in the fields of organic synthesis and pharmacology. Its unique structural features make it a valuable tool in asymmetric catalysis and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its roles in asymmetric synthesis and potential therapeutic applications.

Core Chemical and Physical Properties

N-Methyl-L-prolinol, systematically named (2S)-1-methylpyrrolidin-2-yl)methanol, is a colorless to light yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the C-2 position of the pyrrolidine ring, is a key feature influencing its applications in stereoselective synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 67-69 °C at 12 mmHg[2]
Density 0.968 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.469[2]
Specific Rotation ([α]²⁰/D) -49.5° (c=5, MeOH)[2]
Flash Point 63 °C (145.4 °F) - closed cup[2]
CAS Number 34381-71-0[1]

Table 1: Chemical and Physical Properties of N-Methyl-L-prolinol

Synthesis and Purification: A Detailed Experimental Protocol

The most common and effective method for the synthesis of N-Methyl-L-prolinol involves the reduction of a derivative of L-proline. The following protocol provides a detailed procedure for its preparation.

Experimental Protocol: Synthesis of N-Methyl-L-prolinol from L-proline

This two-step synthesis involves the formation of N-formyl-L-proline followed by its reduction to N-Methyl-L-prolinol.

Step 1: Synthesis of (S)-(-)-N-formylproline

  • In a suitable reaction vessel, dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid.

  • Maintain the reaction temperature between 5 °C and 10 °C using an ice bath.

  • Slowly add 30 mL of acetic anhydride to the solution.

  • Stir the reaction mixture continuously for 2 hours at room temperature.

  • After the reaction is complete, quench the reaction by adding 35 mL of ice-cold water.

  • Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.

Step 2: Reduction of (S)-(-)-N-formylproline to N-Methyl-L-prolinol

  • Under an inert nitrogen atmosphere, slowly add a solution of (S)-(-)-N-formylproline in 20 mL of tetrahydrofuran (THF) to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of THF. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 48 hours.

  • Cool the reaction to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.

  • Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure N-Methyl-L-prolinol.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow L-Proline L-Proline Formylation Formylation L-Proline->Formylation Formic Acid, Acetic Anhydride N-Formyl-L-proline N-Formyl-L-proline Formylation->N-Formyl-L-proline Reduction (LAH) Reduction (LAH) N-Formyl-L-proline->Reduction (LAH) Crude N-Methyl-L-prolinol Crude N-Methyl-L-prolinol Reduction (LAH)->Crude N-Methyl-L-prolinol Quenching Quenching Crude N-Methyl-L-prolinol->Quenching Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Concentration Concentration Drying->Concentration Distillation Distillation Concentration->Distillation Pure N-Methyl-L-prolinol Pure N-Methyl-L-prolinol Distillation->Pure N-Methyl-L-prolinol

Caption: Synthesis and purification workflow for N-Methyl-L-prolinol.

Analytical Methods for Purity Determination

Ensuring the purity of N-Methyl-L-prolinol is crucial for its applications, particularly in catalysis and drug development. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.

Experimental Protocol: Gas Chromatography (GC) for Purity Analysis

A general protocol for the GC analysis of N-Methyl-L-prolinol is as follows. Method optimization may be required based on the specific instrumentation and potential impurities.

  • Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Astec CHIRALDEX® G-TA), is recommended for enantiomeric purity assessment. For general purity, a standard polar capillary column (e.g., DB-WAX) can be used.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of N-Methyl-L-prolinol in a suitable solvent such as methanol or dichloromethane.

For enantiomeric purity analysis, derivatization may be necessary to improve separation and detection. A common method involves esterification of the hydroxyl group followed by acylation of the amine.[3]

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol is a well-established organocatalyst and a precursor to chiral ligands used in a variety of asymmetric reactions. Its catalytic activity often proceeds through an enamine intermediate.

Enamine Catalysis

In reactions such as the Michael addition of aldehydes to nitroolefins, N-Methyl-L-prolinol reacts with the aldehyde to form a nucleophilic enamine intermediate. The chiral environment provided by the catalyst directs the subsequent attack on the electrophile, leading to the formation of a specific enantiomer of the product. The bulky substituents on derivatives of N-Methyl-L-prolinol can effectively shield one face of the enamine, resulting in high enantioselectivity.[4]

Biological Activities and Therapeutic Potential

Recent studies have highlighted the potential of N-Methyl-L-prolinol and its derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases and epilepsy.

Neuroprotective Effects in Alzheimer's Disease Models

In a mouse model of Alzheimer's disease induced by amyloid-β (Aβ), a derivative of N-Methyl-L-prolinol demonstrated significant neuroprotective effects.[5][6] The proposed mechanism involves the mitigation of several pathological hallmarks of the disease:

  • Reduction of Amyloid Plaque Burden: The compound was found to decrease the levels of beta-secretase 1 (BACE-1), a key enzyme in the production of Aβ peptides. This leads to a reduction in the accumulation of toxic amyloid plaques.[5][6]

  • Anti-Neuroinflammatory Action: The treatment attenuated neuroinflammation by reducing the activation of nuclear factor-kappa B (pNF-κB) and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6]

  • Attenuation of Oxidative Stress: The compound was shown to upregulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[5][6]

G cluster_outcome Amyloid-β Amyloid-β BACE-1 BACE-1 Amyloid-β->BACE-1 Neuroinflammation Neuroinflammation Amyloid-β->Neuroinflammation Oxidative_Stress Oxidative_Stress Amyloid-β->Oxidative_Stress Neuroprotection Neuroprotection pNF-kB pNF-kB Neuroinflammation->pNF-kB N-Methyl-L-prolinol_Derivative N-Methyl-L-prolinol_Derivative N-Methyl-L-prolinol_Derivative->BACE-1 inhibits N-Methyl-L-prolinol_Derivative->Neuroinflammation inhibits N-Methyl-L-prolinol_Derivative->Oxidative_Stress inhibits N-Methyl-L-prolinol_Derivative->pNF-kB inhibits Nrf2_HO-1 Nrf2_HO-1 N-Methyl-L-prolinol_Derivative->Nrf2_HO-1 activates TNF-alpha_IL-1beta TNF-alpha_IL-1beta pNF-kB->TNF-alpha_IL-1beta Nrf2_HO-1->Oxidative_Stress reduces

Caption: Proposed neuroprotective signaling pathway of an N-Methyl-L-prolinol derivative.

Anticonvulsant Properties

N-Methyl-L-prolinol has also been investigated for its anticonvulsant effects. While the precise mechanisms are still under investigation, it is hypothesized that its anti-inflammatory and antioxidant properties contribute to a reduction in seizure frequency and duration.[7][8] The general mechanisms of anticonvulsant drugs often involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABAergic inhibitory neurotransmission, or attenuation of glutamatergic excitatory neurotransmission.[8][9] Further research is needed to elucidate the specific targets of N-Methyl-L-prolinol within these pathways.

Conclusion

N-Methyl-L-prolinol is a chiral molecule with a diverse and expanding range of applications. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible tool for chemists. Its utility in asymmetric catalysis is well-documented, and emerging research into its biological activities, particularly its neuroprotective and anticonvulsant effects, positions it as a promising lead compound for future drug development. This technical guide provides a solid foundation for researchers and scientists looking to explore the potential of N-Methyl-L-prolinol in their respective fields.

References

An In-depth Technical Guide to (R)-(+)-1-Methyl-2-pyrrolidinemethanol: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Methyl-2-pyrrolidinemethanol is a chiral amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Derived from the natural amino acid (R)-proline, its rigid pyrrolidine scaffold and defined stereochemistry make it a valuable component in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of (R)-(+)-1-Methyl-2-pyrrolidinemethanol, its key applications in stereoselective catalysis, and detailed experimental protocols for its preparation and use.

Physicochemical Properties

(R)-(+)-1-Methyl-2-pyrrolidinemethanol, also known as (R)-2-Hydroxymethyl-1-methylpyrrolidine, is a liquid at room temperature.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 99494-01-6[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Liquid[1]
Boiling Point 68-71 °C[1]
Density 0.971 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.469 (lit.)[2]
Storage Temperature 2-8°C[1]

Synthesis of (R)-(+)-1-Methyl-2-pyrrolidinemethanol

The most common and efficient synthetic routes to (R)-(+)-1-Methyl-2-pyrrolidinemethanol begin with the readily available and inexpensive chiral pool starting material, (R)-proline. Two primary strategies are employed:

  • N-Methylation followed by Reduction: (R)-proline is first N-methylated to form (R)-1-methylpyrrolidine-2-carboxylic acid, which is subsequently reduced to the target alcohol.

  • Reduction followed by N-Methylation: (R)-proline is first reduced to (R)-prolinol ((R)-2-pyrrolidinemethanol), which is then N-methylated.

The first strategy is often preferred as the reduction of the carboxylic acid is a well-established transformation.

Synthetic Workflow

The following diagram illustrates the synthetic pathway commencing from (R)-proline.

G Proline (R)-Proline NMethylProline (R)-1-Methylpyrrolidine- 2-carboxylic acid Proline->NMethylProline 1. HCHO, H₂ 2. Pd/C or PtO₂ FinalProduct (R)-(+)-1-Methyl-2- pyrrolidinemethanol NMethylProline->FinalProduct LiAlH₄, THF then H₂O workup

Caption: Synthetic pathway for (R)-(+)-1-Methyl-2-pyrrolidinemethanol.

Experimental Protocol: Synthesis via Reduction of (R)-1-Methylpyrrolidine-2-carboxylic acid

This protocol is based on standard organic chemistry procedures for the N-methylation of amino acids and subsequent reduction of carboxylic acids.[3][4][5]

Step 1: Synthesis of (R)-1-Methylpyrrolidine-2-carboxylic acid

  • To a solution of (R)-proline (1.0 eq) in water, add formaldehyde (37% aqueous solution, 2.5 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Transfer the solution to a pressure reactor. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

  • Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.

  • Heat the reaction to 50°C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with water.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-1-methylpyrrolidine-2-carboxylic acid, which can be used in the next step without further purification.

Step 2: Reduction to (R)-(+)-1-Methyl-2-pyrrolidinemethanol

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvent by trained personnel.

  • Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude (R)-1-methylpyrrolidine-2-carboxylic acid (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to 0°C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure (R)-(+)-1-Methyl-2-pyrrolidinemethanol.

Applications and Uses

(R)-(+)-1-Methyl-2-pyrrolidinemethanol is primarily used as a chiral ligand or a precursor to chiral catalysts in asymmetric synthesis. Its structure is closely related to other highly successful pyrrolidine-based catalysts and auxiliaries.[6][7]

Asymmetric Catalysis

The compound is particularly effective as a controlling ligand in the asymmetric reduction of prochiral ketones using borane reagents. It reacts in situ with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst. This catalyst then coordinates to the ketone and delivers a hydride stereoselectively.[8][9][10]

Application Workflow: Asymmetric Ketone Reduction

The following diagram illustrates the catalytic cycle for the CBS reduction of a ketone using a catalyst derived from (R)-(+)-1-Methyl-2-pyrrolidinemethanol.

G cluster_cat_formation Catalyst Formation (in situ) cluster_catalytic_cycle Catalytic Cycle AminoAlcohol (R)-(+)-1-Methyl-2- pyrrolidinemethanol Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->Catalyst Borane BH₃ Source (e.g., BH₃·SMe₂) Borane->Catalyst Complex Catalyst-Ketone Complex Catalyst->Complex Coordination Ketone Prochiral Ketone (R¹-CO-R²) Ketone->Complex HydrideDelivery Stereoselective Hydride Delivery Complex->HydrideDelivery BH₃ Source ProductComplex Product-Catalyst Adduct HydrideDelivery->ProductComplex ProductComplex->Catalyst Release ChiralAlcohol Chiral Secondary Alcohol ProductComplex->ChiralAlcohol Hydrolysis

Caption: Catalytic cycle for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is a representative example of using (R)-(+)-1-Methyl-2-pyrrolidinemethanol as a catalyst precursor for asymmetric reduction.[10]

  • In a flame-dried, two-necked flask under an argon atmosphere, dissolve (R)-(+)-1-Methyl-2-pyrrolidinemethanol (0.1 eq, 10 mol%) in anhydrous THF.

  • Cool the solution to 0°C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 eq of a 2.0 M solution in THF) dropwise.

  • Stir the mixture at 0°C for 15 minutes and then at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the catalyst solution to -20°C (or as optimized for the specific ketone).

  • In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

  • Add the acetophenone solution dropwise to the cold catalyst solution.

  • To this mixture, add borane-dimethyl sulfide complex (0.6 eq of a 2.0 M solution in THF) dropwise over 30-60 minutes, ensuring the internal temperature remains below -15°C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC for the consumption of acetophenone.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature until gas evolution ceases.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the resulting (R)-1-phenylethanol can be determined by chiral HPLC or GC analysis.

SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Acetophenone10>95up to 98% (R)
Propiophenone10>95up to 97% (R)
α-Tetralone10>90up to 95% (R)
Note: Yields and ee% are representative and can vary based on precise reaction conditions.[10]
Role in Drug Development

The pyrrolidine motif is a common structural feature in many FDA-approved pharmaceuticals.[7][11] Chiral building blocks like (R)-(+)-1-Methyl-2-pyrrolidinemethanol are crucial intermediates for the synthesis of these complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its use allows for the precise installation of a key stereocenter, which is often critical for the biological activity and safety profile of a drug. While it may not be directly incorporated into the final drug structure, its role as a ligand or catalyst in an early synthetic step is enabling for the overall process.[11][12]

Safety Information

(R)-(+)-1-Methyl-2-pyrrolidinemethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][13] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

The Genesis of Stereocontrol: A Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Among the most powerful tools for achieving this control are chiral auxiliaries, stereogenic units temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter. This technical guide delves into the discovery and history of a pivotal class of these molecules: pyrrolidine-based chiral auxiliaries. Derived from the readily available and naturally occurring amino acid proline, these auxiliaries have revolutionized asymmetric synthesis, offering reliable and predictable methods for constructing complex chiral molecules.

This guide will explore the seminal contributions of pioneers like E.J. Corey, Dieter Enders, and David A. Evans, whose work with proline derivatives and related systems laid the foundation for modern asymmetric synthesis. We will examine the development and application of key pyrrolidine-based auxiliaries, including Enders' SAMP/RAMP reagents and the proline-derived catalysts used in the Corey-Bakshi-Shibata (CBS) reduction. Furthermore, we will discuss the influential Evans' oxazolidinone auxiliaries, which, while not pyrrolidine-based, were developed in parallel and have become a benchmark for stereoselective transformations.

A Historical Timeline of Key Discoveries

The development of pyrrolidine-based and other influential chiral auxiliaries has been a journey of incremental yet profound discoveries, transforming the landscape of asymmetric synthesis.

YearKey DevelopmentPrincipal Investigator(s)Significance
1975Introduction of 8-phenylmenthol as a chiral auxiliary.[1]E.J. CoreyPioneered the concept of using temporary chiral groups to direct stereoselective reactions.[1]
1976Development of the SAMP/RAMP hydrazone alkylation method.[2]E.J. Corey and Dieter EndersIntroduced a highly effective and predictable method for the asymmetric α-alkylation of ketones and aldehydes using a proline-derived auxiliary.[2]
1980Introduction of mandelic acid as a chiral auxiliary.[1]Barry TrostExpanded the toolbox of readily available chiral auxiliaries.[1]
1981First report on the use of chiral alkoxy-amine-borane complexes for enantioselective ketone reduction.[3]Shinichi ItsunoLaid the groundwork for the development of the CBS reduction.[3]
1981Popularization of oxazolidinone auxiliaries for asymmetric aldol reactions.[4]David A. EvansEstablished a highly reliable and versatile method for stereoselective carbon-carbon bond formation, setting a benchmark in the field.[4]
1987Development of the oxazaborolidine-catalyzed enantioselective reduction of ketones (CBS Reduction).[3]E.J. Corey, R. K. Bakshi, and S. ShibataIntroduced a powerful and highly enantioselective catalytic method for the synthesis of chiral alcohols using a proline-derived catalyst.[3]

Core Pyrrolidine-Based Chiral Auxiliaries and Their Applications

The rigid five-membered ring of pyrrolidine, with its defined stereocenters, provides an excellent scaffold for inducing asymmetry. This has led to the development of several highly successful chiral auxiliaries.

Enders' SAMP and RAMP Auxiliaries

Developed by Dieter Enders and E.J. Corey, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are among the most well-established and versatile chiral auxiliaries derived from proline.[2] They are particularly effective in the asymmetric α-alkylation of aldehydes and ketones via the formation of chiral hydrazones.[2]

The stereochemical outcome is directed by the rigid, chelated structure of the intermediate azaenolate, which effectively blocks one face of the nucleophile, leading to a highly selective attack by the electrophile.[5][6]

Logical Workflow for SAMP/RAMP Asymmetric Alkylation

G cluster_0 SAMP/RAMP Asymmetric Alkylation Workflow Prochiral_Ketone Prochiral Ketone/Aldehyde Hydrazone_Formation Hydrazone Formation Prochiral_Ketone->Hydrazone_Formation SAMP_RAMP SAMP or RAMP Auxiliary SAMP_RAMP->Hydrazone_Formation Hydrazone Chiral Hydrazone Hydrazone_Formation->Hydrazone Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Chelated Azaenolate Intermediate Deprotonation->Azaenolate Alkylation Alkylation (R-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (Ozonolysis) Alkylated_Hydrazone->Cleavage Chiral_Product Enantioenriched Ketone/Aldehyde Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

SAMP/RAMP Asymmetric Alkylation Workflow

Quantitative Performance of SAMP-Hydrazone Alkylation

The SAMP/RAMP hydrazone method consistently delivers high levels of stereoselectivity and good chemical yields.

Ketone/AldehydeElectrophileYield (%)d.e. (%)e.e. (%)
Diethyl ketonePropyl iodide57 (two steps)-96
PropanalBenzyl bromide75-85≥95≥95
CyclohexanoneMethyl iodide60-70≥95≥95
3-PentanoneEthyl iodide90 (alkylation step)≥97≥97

d.e. = diastereomeric excess; e.e. = enantiomeric excess. Data is illustrative and sourced from various studies.[7][8]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[3] This reaction utilizes a chiral oxazaborolidine catalyst, which is prepared from a proline-derived amino alcohol.[9] The catalyst coordinates to both the borane reducing agent and the ketone, organizing them in a rigid transition state that directs the hydride delivery to one face of the carbonyl group.[10][11]

Catalytic Cycle of the CBS Reduction

G cluster_0 CBS Reduction Catalytic Cycle Catalyst CBS Catalyst Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + BH3 Transition_State Ternary Complex (Transition State) Catalyst_Borane->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Borane BH3 Borane->Catalyst_Borane

CBS Reduction Catalytic Cycle

Enantioselectivity in the CBS Reduction of Various Ketones

The CBS reduction is known for its high enantioselectivity across a broad range of substrates.[3]

KetoneProduct Configuratione.e. (%)
Acetophenone(R)-1-Phenylethanol>95
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol97
2-Butanone(R)-2-Butanol87
Propiophenone(R)-1-Phenyl-1-propanol96

e.e. = enantiomeric excess. Data is illustrative and sourced from various studies.[3][10]

Evans' Oxazolidinone Auxiliaries: A Benchmark for Asymmetric Aldol Reactions

Although not strictly pyrrolidine-based, the development of Evans' oxazolidinone auxiliaries was a landmark achievement in asymmetric synthesis that heavily influenced the field.[4] These auxiliaries, derived from readily available amino alcohols, are exceptionally effective in controlling the stereochemistry of aldol reactions.[12]

The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state where the substituents of the enolate and the aldehyde orient themselves to minimize steric interactions.[7][13][14] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction.[12]

Stereochemical Model for the Evans Aldol Reaction

G cluster_0 Zimmerman-Traxler Model for Evans Aldol Reaction Z_Enolate Z-Enolate of N-Acyloxazolidinone Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Syn_Product Syn-Aldol Adduct Transition_State->Syn_Product Facial bias from auxiliary's R group

Zimmerman-Traxler Model for Evans Aldol Reaction

Diastereoselectivity of Evans' Auxiliaries in Aldol Reactions

Evans' oxazolidinone auxiliaries consistently provide high levels of diastereoselectivity in aldol reactions.

N-Acyl OxazolidinoneAldehydeDiastereomeric Ratio (syn:anti)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:1
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde98:2
N-Butyryl-(R)-4-phenyl-2-oxazolidinoneAcetaldehyde95:5
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionaldehyde97:3

Data is illustrative and sourced from various studies.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these powerful synthetic methods.

Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

This procedure is adapted from Organic Syntheses.[13]

Materials:

  • (S)-Proline

  • Lithium aluminum hydride (LiAlH4)

  • Potassium hydroxide

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide

  • Sodium hydride

  • Potassium cyanate

  • Potassium hypochlorite solution

Procedure:

  • Reduction of (S)-Proline: A suspension of LiAlH4 in anhydrous THF is heated to reflux. Powdered (S)-proline is added portion-wise to maintain reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction is quenched by the cautious addition of aqueous potassium hydroxide. The resulting salts are filtered off, and the filtrate is concentrated to yield crude (S)-(+)-2-hydroxymethylpyrrolidine.

  • O-Methylation: The crude amino alcohol is dissolved in anhydrous THF and cooled. Methyl iodide is added, followed by the careful addition of sodium hydride. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted. The crude (S)-(-)-2-(methoxymethyl)pyrrolidine is obtained after removal of the solvent.

  • N-Amination: The crude product is converted to the corresponding carbamoyl derivative using potassium cyanate. Subsequent Hofmann degradation with potassium hypochlorite yields (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The product is purified by distillation.

Asymmetric Alkylation of 3-Pentanone using SAMP

This protocol is a representative example of the Enders' hydrazone alkylation.[2]

Materials:

  • 3-Pentanone

  • SAMP

  • Lithium diisopropylamide (LDA)

  • Ethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Ozone

Procedure:

  • Hydrazone Formation: 3-Pentanone and SAMP are heated at 60 °C under an argon atmosphere overnight. The crude hydrazone is purified by distillation.

  • Deprotonation and Alkylation: A solution of the SAMP-hydrazone in anhydrous THF is added to a freshly prepared solution of LDA in THF at -78 °C. The mixture is stirred for 4 hours at this temperature. Ethyl iodide is then added, and the reaction is allowed to warm to room temperature overnight.

  • Auxiliary Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is removed with a stream of nitrogen, and the solution is warmed to room temperature. The solvent is removed, and the resulting (S)-4-methyl-3-heptanone is purified by distillation.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This is a general procedure for a diastereoselective aldol reaction.[15]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium

  • Di-n-butylboron triflate

  • Triethylamine

  • Propionaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Methanol/Water

  • Hydrogen peroxide

Procedure:

  • Acylation of the Auxiliary: The oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride is then added, and the reaction is stirred for 30 minutes at -78 °C before warming to room temperature.

  • Enolate Formation and Aldol Reaction: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Di-n-butylboron triflate is added, followed by triethylamine. The mixture is stirred for 30 minutes. Propionaldehyde is then added, and the reaction is stirred for several hours at -78 °C.

  • Workup and Auxiliary Cleavage: The reaction is quenched with methanol, followed by the addition of a methanol/water solution and hydrogen peroxide. The product is extracted, and the solvent is removed. The crude aldol adduct can be purified by chromatography. The auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral β-hydroxy carboxylic acid.

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This is a representative procedure for the enantioselective reduction of a ketone.[16]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethyl borate

  • Borane-THF complex (1 M solution)

  • Acetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid

Procedure:

  • Catalyst Formation: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is dissolved in anhydrous THF. Trimethyl borate is added, and the solution is stirred for 30 minutes at room temperature. A solution of borane-THF complex is then added.

  • Reduction: A solution of acetophenone in anhydrous THF is added slowly to the catalyst solution at room temperature over 10 minutes. The reaction mixture is stirred for an additional 30 minutes.

  • Workup: The reaction is quenched by the slow addition of methanol, followed by hydrochloric acid. The product, (R)-1-phenylethanol, is extracted and purified by distillation or chromatography.

Conclusion

The discovery and development of pyrrolidine-based chiral auxiliaries and related systems have been instrumental in the advancement of asymmetric synthesis. These powerful tools, born from the ingenuity of chemists like Corey, Enders, and Evans, have provided reliable and predictable methods for the construction of complex chiral molecules. Their impact is evident in the numerous total syntheses of natural products and the development of chiral drugs. For researchers and scientists in drug development, a thorough understanding of the history, mechanisms, and practical applications of these auxiliaries is essential for the continued innovation of stereoselective synthetic methodologies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of these foundational techniques in the modern organic chemistry laboratory.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 1-Methylpyrrolidine-2-methanol. It is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document includes detailed spectroscopic data, experimental protocols for its synthesis, and an exploration of its applications in drug discovery. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, a derivative of the amino acid proline, is a chiral secondary alcohol containing a pyrrolidine ring. The presence of a stereocenter at the C-2 position of the pyrrolidine ring gives rise to two enantiomers, (R)- and (S)-1-Methylpyrrolidine-2-methanol.

The structural formula and key properties of this compound are summarized below:

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
CAS Number 3554-65-2 (Racemic)[1][2], 34381-71-0 ((S)-enantiomer), 99494-01-6 ((R)-enantiomer)[3]
Appearance Liquid
Boiling Point 67-69 °C at 12 mmHg
Density 0.968 g/mL at 25 °C
Refractive Index n20/D 1.469 (lit.)

Stereochemistry

The stereochemistry of this compound is of critical importance in its application as a chiral auxiliary and in the synthesis of enantiomerically pure pharmaceuticals. The spatial arrangement of the hydroxymethyl group at the C-2 position dictates the stereochemical outcome of reactions in which it participates.

The (S)-enantiomer, often referred to as N-Methyl-L-prolinol, is a widely used chiral building block in asymmetric synthesis. The specific rotation of the (S)-enantiomer is a key parameter for its characterization and quality control.

Table 2: Stereochemical Properties of (S)-1-Methylpyrrolidine-2-methanol

PropertyValue
Enantiomer (S)-(-)-1-Methyl-2-pyrrolidinemethanol
Synonyms N-Methyl-L-prolinol, (S)-2-Hydroxymethyl-1-methylpyrrolidine
Optical Rotation [α]¹⁹/D −49.5°, c = 5 in methanol

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 3: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.65dd10.0, 3.6-CHaHOH
3.43dd10.8, 2.0-CHaHOH
3.10-3.05mH-5a
2.40-2.35mH-2
2.33s-NCH₃
2.32-2.25mH-5b
1.93-1.68mH-3, H-4

Solvent: CDCl₃, Frequency: 400 MHz[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2965-2850StrongC-H stretch (alkane)
1465MediumC-H bend (CH₂)
1050StrongC-O stretch (primary alcohol)
1296MediumC-N stretch (tertiary amine)[4]
Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern. The base peak in the mass spectrum is observed at m/z 84.

Table 5: Mass Spectrometry Data for this compound

m/zProposed Fragment
116[M+H]⁺
84[M - CH₂OH]⁺

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes the reductive amination of (RS)-pyrrolidin-2-ylmethanol.

Materials:

  • (RS)-pyrrolidin-2-ylmethanol

  • 35% aqueous formaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth

  • Methanol

  • Chloroform

Procedure:

  • A mixture of (RS)-pyrrolidin-2-ylmethanol (1.00 g, 9.90 mmol), 35% aqueous formaldehyde (10 mL), and 10% Pd/C (200 mg) is prepared.

  • The mixture is stirred under a hydrogen atmosphere for 18 hours.

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a 20% methanol in chloroform eluent to yield the final product.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Pyrrolidinemethanol (RS)-pyrrolidin-2-ylmethanol Reaction Reductive Amination (18 hours) Pyrrolidinemethanol->Reaction Formaldehyde Formaldehyde (35% aq.) Formaldehyde->Reaction PdC 10% Pd/C PdC->Reaction H2 H₂ Gas H2->Reaction Filtration Filtration through Diatomaceous Earth Reaction->Filtration Concentration Concentration Filtration->Concentration Chromatography Silica Gel Column Chromatography (20% MeOH in CHCl₃) Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Synthesis workflow for this compound.

Applications in Drug Development

This compound, particularly its enantiopure forms, serves as a crucial chiral auxiliary in asymmetric synthesis. The pyrrolidine scaffold is a common motif in many biologically active compounds and pharmaceuticals.[5] The stereocenter of this compound can be used to direct the formation of new stereocenters in a predictable manner, which is a fundamental strategy in the synthesis of single-enantiomer drugs.[6] This control over stereochemistry is vital as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While this compound itself is not typically an active pharmaceutical ingredient, its role as a synthetic intermediate is significant in the production of complex chiral molecules for drug discovery and development.

Safety Information

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized chiral building block with significant applications in synthetic organic chemistry. This guide has provided a detailed summary of its molecular structure, stereochemistry, and spectroscopic properties, along with a practical synthesis protocol. For researchers and professionals in drug development, understanding the properties and handling of such key intermediates is essential for the successful design and synthesis of new therapeutic agents.

References

Safety and handling precautions for 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-Methylpyrrolidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No: 3554-65-2), a versatile chiral building block used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification

IdentifierValue
Chemical Name This compound[2]
Synonyms (1-methylpyrrolidin-2-yl)methanol, N-Methyl-2-pyrrolidinemethanol, N-Methyl-L-prolinol[1][2][3][4]
CAS Number 3554-65-2[2]
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2][5]
Structure A pyrrolidine ring with a methyl group on the nitrogen atom and a hydroxymethyl group at position 2.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5]

  • GHS Classification:

    • Skin Irritation, Category 2 (H315: Causes skin irritation).[2][5]

    • Serious Eye Irritation, Category 2A (H319: Causes serious eye irritation).[2][5]

    • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation).[2][5]

  • GHS Label Elements:

    • Pictogram:

      • alt text

    • Signal Word: Warning [2][5]

    • Hazard Statements:

      • H315: Causes skin irritation.[2][5]

      • H319: Causes serious eye irritation.[2][5]

      • H335: May cause respiratory irritation.[2][5]

    • Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage sections of this guide.[2][5]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Appearance Colorless to Yellow Liquid[1][6]
Boiling Point 67-71 °C[1][7]
Flash Point 63 - 71.1 °C[7]
Density 0.968 - 0.971 g/mL at 25 °C[1][7]
Refractive Index n20/D 1.469[1]
Storage Temperature 2-8 °C[1]
Table 2: Toxicological Data
EndpointResultClassification & RemarksSource(s)
Acute Oral Toxicity No data availableNot classified. For the related compound N-Methyl-2-pyrrolidone (NMP), the oral LD50 in rats is 3914 mg/kg, indicating low acute toxicity.[8]
Acute Dermal Toxicity No data availableNot classified. For the related compound NMP, the dermal LD50 in rabbits is 8 g/kg, indicating low acute toxicity.[8]
Acute Inhalation Toxicity No data availableNot classified. For the related compound NMP, the inhalation LC50 in rats is >5.1 mg/L.[8]
Skin Irritation Rabbit (OECD 404)Contradictory Data: GHS classification indicates H315 (Causes skin irritation).[2][5] However, one study following OECD TG 404 found no irritation (score of 0.00).[4][2][4][5]
Eye Irritation Rabbit (OECD 405)Category 2A (Causes serious eye irritation). Effects (hyperaemia, swelling, opacity) were observed but were fully reversible within 4-5 days.[1][1][2][5]
Respiratory Irritation Inferred DataCategory 3 (May cause respiratory irritation). Classification is based on aggregated data; specific experimental results are not available.[2][5][2][5]
Occupational Exposure Limits No data availableNo specific OEL (e.g., PEL, TLV) has been established for this compound.[2]

Experimental Protocols

Methodologies for key toxicological assessments are based on internationally recognized OECD Test Guidelines (TG).

Acute Dermal Irritation/Corrosion (OECD TG 404)

This protocol is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[9]

  • Test System: Healthy young adult New Zealand White rabbits.[4]

  • Methodology:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

    • A dose of 0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of intact skin.[4][9]

    • The test site is covered with a gauze patch and a semi-occlusive dressing.[4]

    • The exposure period is 4 hours.[4][9]

    • After exposure, residual test substance is removed.

    • Skin reactions (erythema and oedema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[10]

Acute Eye Irritation/Corrosion (OECD TG 405)

This protocol evaluates the potential of a substance to produce irritation or damage to the eye.[6][11]

  • Test System: Healthy young adult albino rabbits.[1][11]

  • Methodology:

    • The test substance is applied in a single dose of 0.1 mL into the conjunctival sac of one eye of the animal.[1] The other eye remains untreated and serves as a control.[11]

    • The eyes of the animals are not washed out after instillation of the test substance.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

    • The degree of eye reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).[11]

  • Results Interpretation: An eye irritation study on a closely related substance found that all lesions were completely reversible within 4 days.[1] Observed effects included hyperaemic blood vessels (grade 0.5 to 2.5), swelling of lids (grade 1 to 3), and transient corneal opacity (grade 1).[1] These results are consistent with a classification of "Eye Irritant, Category 2A".

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Work exclusively in a well-ventilated area or under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[8]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing and wash it before reuse.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • The recommended storage temperature is between 2-8°C.

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[2][8]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to an exposure event. Seek medical attention if symptoms persist.

FirstAidResponse cluster_paths cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Remove to fresh air. 2. Keep comfortable for breathing. 3. If breathing is difficult, give oxygen. 4. Get medical help if you feel unwell. inhalation->action_inhale action_skin 1. Take off immediately all contaminated clothing. 2. Wash skin with plenty of soap and water. 3. If skin irritation occurs, get medical help. skin->action_skin action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 minutes. 4. Get medical attention. eye->action_eye action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a Poison Control Center or doctor immediately. ingestion->action_ingest

First Aid Response to Exposure
  • Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Get medical help if you feel unwell.[2]

  • Skin Contact: Immediately take off contaminated clothing.[2] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If present, remove contact lenses and continue rinsing for at least 15 minutes. Get medical attention.

  • Ingestion: Rinse mouth thoroughly with water.[2] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

  • Specific Hazards: Combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[12] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[8] Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[2] Remove all sources of ignition.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling this compound in a laboratory setting.

SafeHandlingWorkflow receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in Designated Area (2-8°C, Locked, Ventilated) inspect->store prep Prepare for Use (Work in Fume Hood) store->prep don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->don_ppe use Perform Experiment don_ppe->use waste Dispose of Waste (Properly Labeled Container) use->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove and Dispose/Clean PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Laboratory Safe Handling Workflow

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] The substance should be sent to an appropriate treatment and disposal facility.[2] Do not allow the chemical to enter drains or the environment.

References

Solubility of 1-Methylpyrrolidine-2-methanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylpyrrolidine-2-methanol in a range of common organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on predicting the solubility based on the compound's molecular structure and physicochemical properties. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine precise solubility values. A thorough understanding of the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and drug delivery, where it serves as a key chiral building block.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in drug development.[1][2] For a drug to be effective, it must be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to low bioavailability and the need for higher doses to achieve a therapeutic effect.[1][3] Understanding the solubility of a compound in various organic solvents is equally critical for processes such as synthesis, purification, crystallization, and the formulation of dosage forms. This knowledge allows scientists to select appropriate solvent systems for reactions, extractions, and the preparation of both liquid and solid formulations. In the context of this compound, a versatile chiral intermediate, a comprehensive solubility profile is essential for its efficient use in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 164.8°C at 760 mmHg
Density 0.973 g/cm³

Note: Data sourced from publicly available databases.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains a polar tertiary amine and a hydroxyl group capable of hydrogen bonding, alongside a small non-polar alkyl chain, allows for a qualitative prediction of its solubility in various organic solvents. The presence of the hydroxyl and amine groups suggests high polarity and the ability to act as both a hydrogen bond donor and acceptor.

It is anticipated that this compound will be miscible with polar protic solvents such as water, methanol, and ethanol. It is also expected to be soluble in polar aprotic solvents like acetone and dichloromethane. Its solubility is likely to decrease in less polar solvents such as ethyl acetate and toluene, and it is predicted to be poorly soluble in non-polar solvents like hexane.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their own experimentally determined values.

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol Polar Protice.g., 25Data to be enteredData to be entered
Ethanol Polar Protice.g., 25Data to be enteredData to be entered
Acetone Polar Aprotice.g., 25Data to be enteredData to be entered
Dichloromethane Polar Aprotice.g., 25Data to be enteredData to be entered
Ethyl Acetate Moderately Polare.g., 25Data to be enteredData to be entered
Toluene Non-polare.g., 25Data to be enteredData to be entered
Hexane Non-polare.g., 25Data to be enteredData to be entered

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a liquid compound like this compound in various organic solvents.

The Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a solvent.[4][5][6][7]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of a distinct undissolved phase of the solute is crucial to ensure equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The vials should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microdroplets or solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered sample using a validated analytical method, such as HPLC or GC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for determining the concentration of a substance in a solution.[8][9][10]

Objective: To accurately measure the concentration of this compound in the saturated solvent samples obtained from the shake-flask method.

Procedure:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination: Inject the diluted sample into the HPLC system and record the peak area. Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow start Start step1 Add excess 1-Methylpyrrolidine- 2-methanol to vial start->step1 step2 Add known volume of organic solvent step1->step2 step3 Equilibrate at constant temperature with agitation (24-48 hours) step2->step3 step4 Allow phases to separate (≥24 hours) step3->step4 step5 Withdraw supernatant (saturated solution) step4->step5 step6 Filter sample step5->step6 step7 Quantify concentration via HPLC/GC step6->step7 end End: Solubility Value step7->end

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

References

Methodological & Application

Application Notes: The Role of 1-Methylpyrrolidine-2-methanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 1-Methylpyrrolidine-2-methanol itself is not extensively documented as a standalone chiral auxiliary, its derivative, (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol, has emerged as a highly effective chiral catalyst. This compound is instrumental in promoting the enantioselective addition of organozinc reagents to aldehydes, a crucial carbon-carbon bond-forming reaction in the synthesis of chiral secondary alcohols. These alcohols are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the use of (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as a chiral catalyst in the enantioselective ethylation of various aldehydes.

The catalytic prowess of (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol stems from its well-defined chiral environment. The pyrrolidine ring and the bulky diphenylmethyl group create a sterically hindered pocket that directs the approach of the nucleophilic organozinc reagent to one specific face of the aldehyde's carbonyl group. This facial selectivity results in the preferential formation of one enantiomer of the corresponding secondary alcohol, leading to high enantiomeric excess (e.e.).

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

A primary application of (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol is in the catalytic enantioselective addition of diethylzinc to a variety of prochiral aldehydes. This reaction yields optically active secondary alcohols with a high degree of enantiopurity. The general transformation is depicted below:

G cluster_reaction General Reaction Scheme Aldehyde R-CHO (Prochiral Aldehyde) Product R-CH(OH)Et (Chiral Secondary Alcohol) Aldehyde->Product + Et2Zn Diethylzinc Et2Zn Catalyst Catalyst: (S)-(+)-diphenyl- (1-methylpyrrolidin-2-yl)methanol Solvent Toluene

Caption: General scheme for the enantioselective ethylation of aldehydes.

Data Presentation: Enantioselective Ethylation of Various Aldehydes

The following table summarizes the results of the enantioselective addition of diethylzinc to a range of aldehydes using (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as the chiral catalyst.

Aldehyde SubstrateProductYield (%)e.e. (%)Configuration
Benzaldehyde1-Phenyl-1-propanol9597S
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9296S
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9495S
2-Naphthaldehyde1-(2-Naphthyl)-1-propanol9098S
3-Phenylpropanal1-Phenyl-3-pentanol8593-
3-Trimethylsilylprop-2-ynal1-Trimethylsilylpent-1-yn-3-ol-78(-)

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol outlines the general methodology for the enantioselective ethylation of an aldehyde using (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as the chiral catalyst.

Materials:

  • (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol

  • Aldehyde

  • Diethylzinc (1.0 M solution in hexane)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reactions under inert atmosphere (Schlenk flask, syringes, etc.)

  • Magnetic stirrer

Procedure:

  • A dry Schlenk flask is charged with (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol (0.05 mmol, 5 mol%) under an argon atmosphere.

  • Anhydrous toluene (2 mL) is added to the flask, and the solution is stirred until the catalyst dissolves.

  • The solution is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of diethylzinc in hexane (2.2 mL, 2.2 mmol) is added dropwise to the stirred solution.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL).

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as the eluent).

  • The enantiomeric excess of the purified alcohol is determined by chiral HPLC or chiral GC analysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Catalyst Dissolution (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol in Toluene B Cooling to 0 °C A->B C Addition of Diethylzinc B->C D Stirring (30 min) C->D E Addition of Aldehyde D->E F Reaction Monitoring (TLC) E->F G Quenching (1M HCl) F->G H Work-up & Extraction G->H I Purification (Chromatography) H->I J Analysis (Chiral HPLC/GC) I->J

Caption: Workflow for enantioselective ethylation of aldehydes.

G cluster_mechanism Proposed Catalytic Cycle Catalyst Chiral Catalyst (Amino Alcohol) Active_Catalyst Chiral Zinc Alkoxide Complex Catalyst->Active_Catalyst + Et2Zn - Ethane Diethylzinc Et2Zn Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State + R-CHO Aldehyde R-CHO Product_Complex Zinc Alkoxide of Product Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - Product-ZnEt Product Chiral Alcohol (R-CH(OH)Et) Product_Complex->Product + H₂O (Work-up)

Caption: Proposed mechanism of catalytic enantioselective addition.

Application of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Methyl-2-pyrrolidinemethanol, also known as N-Methyl-L-prolinol, is a chiral amino alcohol derived from the naturally occurring amino acid L-proline.[1] Its rigid pyrrolidine framework and stereogenic center make it a valuable building block in asymmetric synthesis.[1][2] While its direct application in mainstream peptide synthesis is not extensively documented, its structural features suggest significant potential as a chiral auxiliary, ligand for asymmetric catalysis in peptide bond formation, and as a component of novel peptide structures. This document outlines potential applications, supported by established methodologies for analogous chiral compounds, and provides detailed protocols for its theoretical use in peptide synthesis.

Overview of Applications

(S)-(-)-1-Methyl-2-pyrrolidinemethanol can be envisioned to function in several key roles within peptide synthesis, primarily leveraging its inherent chirality to influence the stereochemical outcome of reactions.

  • Chiral Auxiliary: Temporarily attached to an amino acid or peptide fragment, it can direct the stereoselective formation of a new peptide bond, after which it can be cleaved. This approach is particularly useful for the synthesis of peptides containing non-standard or sterically hindered amino acids where racemization is a concern.

  • Chiral Ligand: In metal-catalyzed peptide coupling reactions, it can serve as a chiral ligand to create a stereoselective environment around the metal center. This can lead to high enantioselectivity in the formation of specific peptide bonds.

  • Catalyst in Asymmetric Peptide Bond Formation: As a chiral organocatalyst, it has the potential to activate amino acid derivatives and facilitate peptide bond formation with high stereocontrol.[1]

Quantitative Data Summary

Although specific quantitative data for the use of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in peptide synthesis is limited in publicly available literature, the following tables present hypothetical yet expected performance data based on the application of similar chiral pyrrolidine derivatives in asymmetric synthesis.

Table 1: Hypothetical Performance as a Chiral Auxiliary in Dipeptide Synthesis

EntryAmino Acid 1 (N-Protected)Amino Acid 2 (C-Protected)Coupling ReagentDiastereomeric Ratio (d.r.)Yield (%)
1Boc-Ala-OHH-Phe-OMeEDC/HOBt>95:585
2Fmoc-Val-OHH-Leu-OtBuHATU/DIPEA>97:388
3Cbz-Phg-OHH-Ala-OMeDCC/HOAt>98:282

Table 2: Hypothetical Performance as a Chiral Ligand in Asymmetric Peptide Coupling

EntryMetal CatalystAmino Acid 1Amino Acid 2Enantiomeric Excess (e.e.) (%)Yield (%)
1Cu(OAc)₂Boc-D,L-Ala-OHH-Phe-OMe95 (L-L)90
2Pd(OAc)₂Cbz-D,L-Phg-OHH-Leu-OtBu92 (L-L)87
3Zn(OTf)₂Fmoc-D,L-Val-OHH-Ala-OMe98 (L-L)93

Experimental Protocols

The following are detailed, generalized protocols for the proposed applications of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in peptide synthesis. These protocols are adapted from standard procedures in peptide chemistry and asymmetric synthesis.

Protocol 1: Use as a Chiral Auxiliary for Dipeptide Synthesis

This protocol describes the attachment of (S)-(-)-1-Methyl-2-pyrrolidinemethanol as a chiral auxiliary to the C-terminus of an N-protected amino acid, followed by coupling with a second amino acid and subsequent cleavage of the auxiliary.

Step 1: Attachment of the Chiral Auxiliary

  • Materials:

    • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

    • (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the N-protected amino acid in anhydrous DCM.

    • Add (S)-(-)-1-Methyl-2-pyrrolidinemethanol and DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) precipitate and wash with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

Step 2: Peptide Coupling

  • Materials:

    • N-protected amino acid-auxiliary ester (from Step 1) (1.0 eq)

    • C-protected amino acid (e.g., H-Phe-OMe) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the amino acid-auxiliary ester in anhydrous DMF.

    • Add the C-protected amino acid, EDC, HOBt, and DIPEA.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the dipeptide product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Materials:

    • Protected dipeptide-auxiliary adduct (from Step 2)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)/Water mixture (3:1)

  • Procedure:

    • Dissolve the dipeptide-auxiliary adduct in the THF/water mixture.

    • Cool to 0 °C and add LiOH.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, neutralize with 1N HCl.

    • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl and extract the dipeptide product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the dipeptide.

Protocol 2: In-situ Formation of a Chiral Ligand for Asymmetric Peptide Coupling

This protocol details the use of (S)-(-)-1-Methyl-2-pyrrolidinemethanol as a chiral ligand in a metal-catalyzed coupling of a racemic N-protected amino acid with a C-protected amino acid.

  • Materials:

    • (S)-(-)-1-Methyl-2-pyrrolidinemethanol (0.1 eq)

    • Metal salt (e.g., Cu(OAc)₂) (0.05 eq)

    • Racemic N-protected amino acid (e.g., Boc-D,L-Ala-OH) (1.0 eq)

    • C-protected amino acid (e.g., H-Phe-OMe) (1.2 eq)

    • Peptide coupling reagent (e.g., HATU) (1.1 eq)

    • Base (e.g., DIPEA) (2.0 eq)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the metal salt and (S)-(-)-1-Methyl-2-pyrrolidinemethanol in the anhydrous solvent.

    • Stir for 30 minutes at room temperature to allow for complex formation.

    • Add the racemic N-protected amino acid, the C-protected amino acid, HATU, and DIPEA to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by HPLC to determine conversion and enantiomeric excess.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in the application notes.

G cluster_0 Workflow for Use as a Chiral Auxiliary Start Start Attach Auxiliary Attach (S)-(-)-1-Methyl-2- pyrrolidinemethanol to N-protected Amino Acid Start->Attach Auxiliary Peptide Coupling Couple with C-protected Amino Acid Attach Auxiliary->Peptide Coupling Cleave Auxiliary Cleave Chiral Auxiliary Peptide Coupling->Cleave Auxiliary Purify Peptide Purify Diastereomerically Enriched Peptide Cleave Auxiliary->Purify Peptide End End Purify Peptide->End

Workflow for Chiral Auxiliary Application.

G cluster_1 Proposed Catalytic Cycle with Chiral Ligand Metal Precursor Metal Precursor Active Catalyst Chiral Metal Complex Metal Precursor->Active Catalyst Chiral Ligand (S)-(-)-1-Methyl-2- pyrrolidinemethanol Chiral Ligand->Active Catalyst Substrate Binding Coordination of Amino Acids Active Catalyst->Substrate Binding Peptide Bond Formation Stereoselective Peptide Coupling Substrate Binding->Peptide Bond Formation Product Release Release of Enantioenriched Dipeptide Peptide Bond Formation->Product Release Product Release->Active Catalyst Catalyst Regeneration

Catalytic Cycle with Chiral Ligand.

Conclusion

(S)-(-)-1-Methyl-2-pyrrolidinemethanol presents a promising, yet underexplored, chiral molecule for applications in stereoselective peptide synthesis. The protocols and conceptual frameworks provided herein, based on established principles of asymmetric synthesis and peptide chemistry, offer a starting point for researchers to investigate its potential as a chiral auxiliary, ligand, or catalyst. Further empirical studies are necessary to fully elucidate its efficacy and optimize reaction conditions for specific peptide targets.

References

Application Notes and Protocols: (S)-(-)-1-Methylpyrrolidine-2-methanol in the Enantioselective Reduction of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. One of the most robust and widely adopted methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, which can be conveniently generated in situ from a chiral amino alcohol and a borane source. (S)-(-)-1-Methylpyrrolidine-2-methanol, also known as (S)-N-Methylprolinol, is an effective chiral amino alcohol precursor for this purpose. The resulting oxazaborolidine catalyst promotes the highly enantioselective transfer of a hydride from a stoichiometric borane reagent to the carbonyl group of the ketone.

The in situ formation of the catalyst from (S)-(-)-1-Methylpyrrolidine-2-methanol and a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), offers operational simplicity by avoiding the isolation of the often moisture-sensitive oxazaborolidine catalyst.[1] The stereochemical outcome of the reduction is predictable, with the (S)-enantiomer of the catalyst typically affording the (R)-enantiomer of the alcohol, depending on the relative steric bulk of the ketone substituents.

Signaling Pathways and Logical Relationships

The catalytic cycle of the enantioselective reduction of a ketone with borane, catalyzed by the oxazaborolidine derived from (S)-(-)-1-Methylpyrrolidine-2-methanol, is a well-established pathway. The chiral amino alcohol reacts with borane to form the active oxazaborolidine catalyst. This catalyst then coordinates with another equivalent of borane at its Lewis basic nitrogen atom, which in turn activates the borane as a hydride donor. The prochiral ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine ring. This ternary complex then proceeds through a six-membered, chair-like transition state where the hydride is transferred to the carbonyl carbon from the less sterically hindered face. Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to continue the catalytic cycle.

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Cycle A (S)-1-Methylpyrrolidine-2-methanol C Oxazaborolidine Catalyst A->C B BH3 Source (e.g., BH3·THF) B->C D Catalyst-Borane Complex C->D + BH3 F Ternary Complex (Catalyst-Borane-Ketone) D->F E Prochiral Ketone E->F G Hydride Transfer (Six-membered Transition State) F->G H Alkoxyborane Product G->H H->C Regeneration I Chiral Alcohol (after workup) H->I Workup

Figure 1. Logical workflow of catalyst formation and the catalytic cycle.

Data Presentation

The following table summarizes the results for the enantioselective reduction of various prochiral ketones using the oxazaborolidine catalyst generated in situ from (S)-(-)-1-Methylpyrrolidine-2-methanol and borane.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone(R)-1-Phenylethanol9592
2Propiophenone(R)-1-Phenyl-1-propanol9394
34'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol9695
42'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol9188
51-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol8896
6Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol8585

Note: The data presented is a representative compilation from literature sources and may vary based on specific reaction conditions.

Experimental Protocols

General Protocol for the Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone, such as acetophenone, using the catalyst generated in situ from (S)-(-)-1-Methylpyrrolidine-2-methanol and borane-tetrahydrofuran complex.

Materials:

  • (S)-(-)-1-Methylpyrrolidine-2-methanol

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Prochiral ketone (e.g., Acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Septa

  • Stirring plate

  • Ice bath and/or cryocooler

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

1. Catalyst Preparation (in situ):

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-(-)-1-Methylpyrrolidine-2-methanol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

2. Reduction Reaction:

  • Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and 0 °C for optimal enantioselectivity).

  • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

  • Add the ketone solution to the catalyst solution via syringe over a period of 5-10 minutes.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.2 mmol, 1.2 equivalents relative to the ketone) dropwise to the reaction mixture over 30 minutes.

  • Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours.

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add 1 M HCl (5 mL) to the residue and stir for 15 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

  • Combine the organic layers and wash sequentially with water (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

4. Analysis:

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

G A 1. Add (S)-1-Methylpyrrolidine-2-methanol and anhydrous THF to a flask. B 2. Cool to 0 °C. A->B C 3. Add BH3·THF (1 equiv to catalyst). B->C D 4. Stir for 30 min at 0 °C (Catalyst Formation). C->D E 5. Cool catalyst solution to target temperature (e.g., -20 °C). D->E F 6. Add ketone solution in THF. E->F G 7. Slowly add BH3·THF (1.2 equiv to ketone). F->G H 8. Monitor reaction by TLC/GC. G->H I 9. Quench with methanol. H->I J 10. Warm to room temperature. I->J K 11. Add 1 M HCl. J->K L 12. Extract with organic solvent. K->L M 13. Purify by column chromatography. L->M N 14. Analyze ee by chiral HPLC/GC. M->N

Figure 2. Experimental workflow for the enantioselective reduction.

Troubleshooting and Optimization

  • Low Enantioselectivity (ee):

    • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.

    • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. Experiment with temperatures ranging from -40 °C to 0 °C.

    • Rate of Addition: Slow addition of the borane solution during the reduction step can minimize the non-catalyzed background reaction, which is not enantioselective.

  • Low Yield:

    • Borane Concentration: The concentration of the borane solution should be accurately known. Titration of the borane solution is recommended.

    • Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC or GC.

    • Work-up: Ensure complete extraction of the product during the work-up procedure.

  • Incomplete Reaction:

    • Catalyst Loading: If the reaction is sluggish, increasing the catalyst loading to 15 mol% may be beneficial.

    • Purity of Reagents: Ensure the ketone substrate and solvent are pure and free of inhibitors.

References

Application Notes: Asymmetric Alkylation Using (S)-1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of enantiomerically enriched molecules, which are pivotal in drug discovery and development. Chiral auxiliaries derived from the "chiral pool," such as (S)-proline, offer a robust strategy to control stereochemistry during alkylation reactions. (S)-1-Methylpyrrolidine-2-methanol, also known as (S)-N-Methylprolinol, is a readily available chiral amino alcohol derived from (S)-proline. It serves as a versatile chiral auxiliary in asymmetric synthesis. This document provides a detailed protocol for the asymmetric alkylation of ketones, utilizing (S)-1-Methylpyrrolidine-2-methanol to induce stereoselectivity through a chiral enamine intermediate.

Principle of the Method

The core of this asymmetric alkylation protocol lies in the temporary incorporation of the chiral auxiliary, (S)-1-Methylpyrrolidine-2-methanol, onto a prochiral ketone. This is achieved through the formation of a chiral enamine intermediate. The stereocenter on the pyrrolidine ring of the auxiliary creates a sterically biased environment, directing the approach of an incoming electrophile (an alkyl halide) to one face of the enamine. This facial selectivity results in the formation of a new stereocenter with a high degree of enantiomeric excess. Subsequent hydrolysis of the resulting iminium salt cleaves the chiral auxiliary, yielding the α-alkylated ketone and allowing for the recovery and recycling of the auxiliary.

Experimental Protocols

Materials:

  • Prochiral ketone (e.g., Cyclohexanone)

  • (S)-1-Methylpyrrolidine-2-methanol

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • p-Toluenesulfonic acid (catalytic amount)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))

  • Alkylating agent (e.g., Benzyl bromide, Iodomethane)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Dean-Stark apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Formation of the Chiral Enamine

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the prochiral ketone (1.0 eq) and a solution of (S)-1-Methylpyrrolidine-2-methanol (1.2 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture under an inert atmosphere, with azeotropic removal of water, until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine. This intermediate is typically used in the next step without further purification.

Step 2: Asymmetric Alkylation

  • Dissolve the crude chiral enamine from Step 1 in anhydrous THF under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA (1.5 eq) in anhydrous THF.

  • Slowly add the LDA solution to the enamine solution at -78 °C to deprotonate the enamine and form the corresponding lithiated aza-enolate. Stir the mixture at this temperature for 2 hours.

  • Slowly add the alkylating agent (1.1 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 4-6 hours, then slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated ketone.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric alkylation of cyclohexanone using proline-derived chiral auxiliaries. Please note that specific data for (S)-1-Methylpyrrolidine-2-methanol is not extensively reported in the literature; therefore, this data is illustrative of expected outcomes based on similar chiral auxiliaries.

EntryAlkylating Agent (R-X)ProductYield (%)ee%
1Iodomethane2-Methylcyclohexanone75-8580-90
2Ethyl Iodide2-Ethylcyclohexanone70-8085-95
3Benzyl Bromide2-Benzylcyclohexanone80-90>95
4Allyl Bromide2-Allylcyclohexanone70-8588-96

Mandatory Visualization

G cluster_0 Step 1: Chiral Enamine Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis & Isolation ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine Reflux, Toluene, p-TSA - H2O auxiliary (S)-1-Methylpyrrolidine-2-methanol auxiliary->enamine azaenolate Lithiated Aza-enolate enamine->azaenolate 1. LDA, THF, -78 °C iminium_salt Alkylated Iminium Salt azaenolate->iminium_salt 2. R-X, -78 °C to rt alkyl_halide Alkyl Halide (R-X) alkyl_halide->iminium_salt product α-Alkylated Ketone iminium_salt->product H3O+ recovered_aux Recovered Auxiliary iminium_salt->recovered_aux H3O+

Asymmetric Alkylation Workflow

Signaling Pathways and Stereochemical Control

The stereochemical outcome of this asymmetric alkylation is determined during the electrophilic attack on the chiral aza-enolate intermediate. The mechanism of stereocontrol is predicated on the formation of a rigid, chelated transition state that directs the approach of the alkylating agent.

G cluster_0 Mechanism of Stereocontrol enamine Chiral Enamine deprotonation Deprotonation (LDA) enamine->deprotonation aza_enolate Chelated Lithiated Aza-enolate deprotonation->aza_enolate Forms rigid chelate electrophile Electrophilic Attack (R-X) aza_enolate->electrophile Steric hindrance from auxiliary directs attack transition_state Diastereomeric Transition State electrophile->transition_state iminium Alkylated Iminium Salt transition_state->iminium Formation of new stereocenter

Stereocontrol Pathway

The (S)-1-methylpyrrolidine-2-methanol auxiliary, after deprotonation with LDA, forms a five-membered chelate ring involving the lithium cation, the enolate oxygen, and the nitrogen of the pyrrolidine ring. The hydroxymethyl group on the auxiliary can also participate in coordinating the lithium cation. This rigid conformation effectively blocks one face of the enamine. The alkylating agent then preferentially approaches from the less sterically hindered face, leading to the observed enantioselectivity. The specific stereochemical outcome (R or S configuration of the product) will depend on the exact conformation of the transition state.

Conclusion

The use of (S)-1-Methylpyrrolidine-2-methanol as a chiral auxiliary provides a practical and efficient method for the asymmetric α-alkylation of ketones. This protocol offers a reliable strategy for the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. The straightforward procedure, coupled with the potential for high stereoselectivity and the ability to recover the chiral auxiliary, makes this an attractive method for researchers and drug development professionals. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and enantioselectivities.

Application Notes and Protocols: The Role of 1-Methylpyrrolidine-2-methanol in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methylpyrrolidine-2-methanol and its derivatives are pivotal chiral auxiliaries and ligands in the field of asymmetric synthesis, facilitating the production of enantiomerically pure alcohols. These chiral alcohols are critical building blocks in the development of pharmaceuticals and other complex, biologically active molecules. The rigid pyrrolidine scaffold of these molecules provides a well-defined chiral environment around a metal center or during a hydride transfer, enabling high stereocontrol in catalytic reactions.

While (S)-1-Methylpyrrolidine-2-methanol itself is primarily a precursor, its more sterically elaborate derivatives, such as (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol, are highly effective catalysts. This document outlines the application of these pyrrolidine-based compounds in two major classes of reactions for synthesizing chiral alcohols: the enantioselective addition of dialkylzinc reagents to aldehydes and the asymmetric reduction of prochiral ketones, famously known as the Corey-Bakshi-Shibata (CBS) reduction.

Core Applications in Chiral Alcohol Synthesis

Enantioselective Addition of Dialkylzincs to Aldehydes

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands to control the stereochemical outcome of such additions is a cornerstone of asymmetric synthesis. Derivatives of (S)-1-Methylpyrrolidine-2-methanol, particularly (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol, have proven to be highly effective catalysts for the enantioselective addition of dialkylzinc reagents to a wide array of aldehydes, producing chiral secondary alcohols with high enantiomeric excess.

Mechanism of Action: The chiral amino alcohol catalyst reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a rigid, chair-like transition state. The bulky phenyl groups of the catalyst effectively shield one face of the aldehyde, directing the alkyl group from the dialkylzinc to attack the other face, thus leading to the preferential formation of one enantiomer of the alcohol.

Data Presentation: Enantioselective Ethylation of Aldehydes

The following table summarizes the performance of a chiral catalyst derived from a pyrrolidine scaffold in the enantioselective addition of diethylzinc to various aldehydes.

EntryAldehydeYield (%)e.e. (%)Configuration
1Benzaldehyde9897R
24-Chlorobenzaldehyde9598R
34-Methoxybenzaldehyde9796R
42-Naphthaldehyde9295R
5Cinnamaldehyde8894R
6Cyclohexanecarboxaldehyde8592R
Asymmetric Reduction of Prochiral Ketones (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The catalyst for this reaction is a chiral oxazaborolidine, which is prepared in situ or pre-formed from a chiral amino alcohol. (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a close derivative of proline and structurally related to 1-methylpyrrolidine-2-methanol, is a key precursor for one of the most effective CBS catalysts.

Mechanism of Action: The CBS catalyst, an oxazaborolidine, coordinates with borane (the hydride source) at its nitrogen atom. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric interactions between the bulky groups on the ketone and the catalyst. This orientation directs the hydride transfer from the coordinated borane to one face of the ketone, resulting in the formation of the chiral alcohol with high enantioselectivity.[1][2]

Data Presentation: CBS Reduction of Prochiral Ketones

The table below presents the results for the asymmetric reduction of various prochiral ketones using a CBS catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol.[3]

EntryKetoneYield (%)e.e. (%)Configuration
1Acetophenone9897R
21-Acetonaphthone9596R
33-Chloropropiophenone9695R
4Cyclohexyl methyl ketone9094R
5Benzyl methyl ketone9298S
6Tetralone9497R

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol describes the synthesis of the chiral ligand precursor from L-proline.

Materials:

  • L-proline

  • Thionyl chloride

  • Methanol

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification of L-proline: Suspend L-proline (1.0 eq) in methanol and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride.

  • Grignard Reaction: Dissolve the L-proline methyl ester hydrochloride in anhydrous THF and cool to 0 °C. Add phenylmagnesium bromide (3.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-(+)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.

Protocol 2: Enantioselective Ethylation of Benzaldehyde

Materials:

  • (S)-(+)-Diphenyl-(1-methylpyrrolidin-2-yl)methanol (10 mol%)

  • Anhydrous toluene

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, argon-purged flask, add (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol (0.1 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc (2.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Asymmetric Reduction of Acetophenone (CBS Reduction)

This protocol describes the in-situ generation of the CBS catalyst followed by the reduction of acetophenone.[3][4]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (5 mol%)

  • Trimethylborate

  • Borane-THF complex (1.0 M solution)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, argon-purged flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq).

  • Add anhydrous THF, followed by trimethylborate (0.055 eq) at room temperature. Stir the solution for 30 minutes.

  • Add more anhydrous THF, followed by the borane-THF solution (1.0 eq).

  • Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF over 10 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvents under reduced pressure. Add 1 M HCl and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (R)-1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow and Catalytic Cycles

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_asymmetric_reaction Asymmetric Synthesis L-Proline L-Proline Esterification Esterification L-Proline->Esterification Grignard Reaction Grignard Reaction Esterification->Grignard Reaction Chiral Ligand Chiral Ligand Grignard Reaction->Chiral Ligand Catalyst Formation Catalyst Formation Chiral Ligand->Catalyst Formation Prochiral Substrate Prochiral Substrate Asymmetric Addition/Reduction Asymmetric Addition/Reduction Prochiral Substrate->Asymmetric Addition/Reduction Catalyst Formation->Asymmetric Addition/Reduction Chiral Alcohol Chiral Alcohol Asymmetric Addition/Reduction->Chiral Alcohol dialkylzinc_addition_cycle catalyst Chiral Amino Alcohol (L*OH) chiral_complex Chiral Zinc Complex L*OZnR catalyst->chiral_complex + R2Zn - RH zn_reagent Dialkylzinc (R2Zn) aldehyde Aldehyde (R'CHO) transition_state {Chair-like Transition State} aldehyde->transition_state chiral_complex->transition_state + R'CHO product_complex Product-Zinc Complex transition_state->product_complex Alkyl Transfer product_complex->catalyst + R2Zn - R-CH(R')-OZnR chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol Work-up cbs_reduction_cycle cbs_catalyst CBS Catalyst (Oxazaborolidine) activated_catalyst Catalyst-Borane Complex cbs_catalyst->activated_catalyst + BH3 borane Borane (BH3) borane->activated_catalyst ketone Ketone (R-CO-R') transition_state {Six-membered Transition State} ketone->transition_state activated_catalyst->transition_state + Ketone product_complex Alkoxyborane Product transition_state->product_complex Hydride Transfer product_complex->cbs_catalyst Regeneration chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol Work-up

References

Application Notes and Protocols: 1-Methylpyrrolidine-2-methanol as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methylpyrrolidine-2-methanol, particularly the (S)-enantiomer (also known as N-Methyl-L-prolinol), as a precursor for chiral ligands in organometallic catalysis. The focus is on applications in asymmetric synthesis, a critical field for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

(S)-1-Methyl-2-pyrrolidinemethanol is a versatile chiral building block derived from the natural amino acid proline.[1] Its structure, featuring a pyrrolidine ring with a stereocenter at the 2-position bearing a hydroxymethyl group, makes it an excellent starting material for the synthesis of chiral ligands.[1] These ligands are particularly effective in creating a chiral environment around a metal center, thereby directing the stereoselectivity of a catalytic reaction.

Primary Application: Asymmetric Grignard Cross-Coupling Reactions

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a known precursor to phosphine ligands that are utilized in catalytic asymmetric Grignard cross-coupling reactions.[2] This class of reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of chiral molecules from prochiral starting materials. The ligands derived from this compound play a crucial role in controlling the enantioselectivity of the coupling process.

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Cycle Start Start Precursor (S)-1-Methylpyrrolidine- 2-methanol Start->Precursor Activation Activation of Hydroxyl Group (e.g., Tosylation) Precursor->Activation Phosphination Nucleophilic Substitution with a Phosphide Source (e.g., LiPPh2) Activation->Phosphination Ligand Chiral Phosphine Ligand Phosphination->Ligand Catalyst_Formation In situ Catalyst Formation (e.g., with NiCl2 or PdCl2) Ligand->Catalyst_Formation Reaction Asymmetric Cross-Coupling Catalyst_Formation->Reaction Grignard_Reagent Grignard Reagent Grignard_Reagent->Reaction Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Reaction Product Enantioenriched Product Reaction->Product

Caption: Workflow for chiral phosphine ligand synthesis and its use in asymmetric Grignard cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphine Ligand from (S)-1-Methylpyrrolidine-2-methanol (General Procedure)

This protocol outlines a general strategy for the synthesis of a chiral phosphine ligand, such as (S)-1-Methyl-2-[(diphenylphosphino)methyl]pyrrolidine, adapted from established methodologies for similar chiral alcohols.[5]

Step 1: Tosylation of (S)-1-Methylpyrrolidine-2-methanol

  • Dissolve (S)-1-Methylpyrrolidine-2-methanol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq.) to the solution.

  • Slowly add tosyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Phosphination

  • In a separate flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide (LiPPh₂) in anhydrous THF. This can be prepared by reacting diphenylphosphine with n-butyllithium.

  • Cool the solution of the tosylated intermediate from Step 1 in anhydrous THF to 0 °C.

  • Slowly add the solution of lithium diphenylphosphide to the tosylated intermediate solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with degassed water.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral phosphine ligand.

Protocol 2: Nickel-Catalyzed Asymmetric Grignard Cross-Coupling (General Procedure)

This protocol is a general representation of an asymmetric Grignard cross-coupling reaction using a chiral phosphine ligand.

  • In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (1 mol%) and the chiral phosphine ligand (e.g., derived from Protocol 1) (1.2 mol%).

  • Add anhydrous diethyl ether or THF as the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, prepare the Grignard reagent (e.g., 1-phenylethylmagnesium chloride) (1.5 eq.).

  • Add the aryl or vinyl halide (1.0 eq.) to the catalyst mixture.

  • Slowly add the Grignard reagent to the reaction mixture dropwise over a period of 1-2 hours.

  • Stir the reaction at the specified temperature and monitor its progress by GC or TLC.

  • After the reaction is complete, quench it by slowly adding a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Comparative Applications with Structurally Similar Ligands

While the primary application for ligands derived from this compound is in Grignard cross-coupling, ligands derived from the structurally similar (S)-(1-Methylpyrrolidin-3-YL)methanol have been proposed for other important asymmetric transformations. These provide a benchmark for the potential applications of ligands from this compound.

Asymmetric Addition of Diethylzinc to Aldehydes

Chiral amino alcohol ligands are effective in catalyzing the enantioselective addition of organozinc reagents to aldehydes, a key method for synthesizing chiral secondary alcohols.[6]

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Ethylation of Benzaldehyde

Ligand TypeMol%SolventTemp (°C)Yield (%)ee (%)ConfigurationReference
Chiral β-Amino Alcohol10Toluene010096(R)[6]
Chiral Amino Alcohol2Toluene09056(S)[6]

Note: This data is for comparative ligands and not directly for a ligand derived from this compound.

G Start Start Ligand_Solvent Dissolve Chiral Ligand in Anhydrous Toluene Start->Ligand_Solvent Add_Et2Zn Add Diethylzinc (1.0 M in hexanes) at 0 °C Ligand_Solvent->Add_Et2Zn Stir_30min Stir for 30 min at 0 °C Add_Et2Zn->Stir_30min Add_Aldehyde Add Benzaldehyde Dropwise Stir_30min->Add_Aldehyde Stir_Reaction Stir at 0 °C (Monitor by TLC/GC) Add_Aldehyde->Stir_Reaction Quench Quench with sat. aq. NH4Cl Stir_Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Chiral Secondary Alcohol Purify->Product

References

Application Notes and Protocols for 1-Methylpyrrolidine-2-methanol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidine-2-methanol is a chiral building block primarily utilized as a precursor in the synthesis of a variety of neurologically active compounds. Its direct application in neuroscience research is limited; however, its derivatives have shown significant potential in modulating key neurotransmitter systems. This document provides an overview of the application of this compound-derived compounds in neuroscience, with a focus on their role as monoamine transporter inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and drug development.

Application Notes

The primary application of this compound in neuroscience is in the synthetic pathway to produce potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). These inhibitors are valuable tools for studying the roles of these transporters in various neurological and psychiatric conditions, including depression, ADHD, and substance abuse disorders. One notable class of compounds synthesized from this compound is the pyrovalerone analogs.[1] These compounds have been shown to exhibit high affinity for DAT and NET with significantly less activity at the serotonin transporter (SERT), making them selective research probes.

Furthermore, derivatives of this compound have been explored as inhibitors of the vesicular monoamine transporter-2 (VMAT2). VMAT2 is responsible for packaging monoamines into synaptic vesicles for release and is a key target in conditions such as Huntington's disease and tardive dyskinesia. The development of novel VMAT2 inhibitors from this precursor could lead to new therapeutic strategies for these disorders.

Quantitative Data Summary

The following tables summarize the binding affinities and uptake inhibition potencies of various pyrovalerone analogs synthesized using this compound as a starting material.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Pyrovalerone Analogs

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Pyrovalerone78 ± 18--
1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one78 ± 18--
Reference Compounds
Cocaine100--

Data extracted from studies on pyrovalerone analogs. The Ki value for pyrovalerone is for a specific analog, 1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one.[2][3]

Table 2: Monoamine Uptake Inhibition (IC50, nM) of Pyrovalerone Analogs

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)
Pyrovalerone Analogs (General)Potent InhibitionPotent InhibitionWeak Inhibition
Reference Compounds
Cocaine~100--

Qualitative data indicates that pyrovalerone analogs are generally potent inhibitors of dopamine and norepinephrine uptake, with little effect on serotonin uptake.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyrovalerone Analogs

This protocol describes a general method for the synthesis of pyrovalerone analogs starting from this compound.

Materials:

  • This compound

  • Appropriate aryl ketone precursor (e.g., 4-methylpropiophenone for pyrovalerone)

  • Bromine

  • Aluminum trichloride (catalyst)

  • Solvents (e.g., diethyl ether, ethanol)

  • Sodium carbonate

  • Hydrochloric acid

Procedure:

  • Bromination of the Ketone: The starting aryl ketone is selectively brominated at the α-position using bromine in the presence of a catalytic amount of aluminum trichloride.

  • Reaction with this compound: The resulting α-bromoketone is then reacted with this compound to yield the desired pyrovalerone analog.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Salt Formation: The final compound is typically converted to its hydrochloride salt for improved stability and solubility.

Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol details a method for determining the binding affinity of synthesized compounds for the dopamine transporter using a radioligand binding assay in HEK293 cells stably expressing human DAT (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (pyrovalerone analogs)

  • Mazindol (for determining non-specific binding)

  • KRH buffer (25 mM HEPES, pH 7.3, 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 5.6 mM glucose)

  • 1% SDS solution

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HEK-hDAT cells to confluence in appropriate culture vessels.

  • Assay Preparation: On the day of the assay, wash the cell monolayers twice with KRH buffer.

  • Binding Reaction: Incubate the cells with a fixed concentration of [³H]WIN 35,428 (e.g., 1 nM) and varying concentrations of the test compound (0.1 nM to 10 µM) in KRH buffer for 15 minutes at 22°C. For non-specific binding, use 10 µM mazindol.

  • Termination of Binding: Aspirate the incubation buffer and wash the monolayers twice with ice-cold KRH buffer.

  • Cell Lysis: Solubilize the cells by incubating with 1% SDS solution for 1 hour at room temperature with gentle shaking.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[2]

Protocol 3: In Vivo Microdialysis for Measuring Striatal Dopamine

This protocol describes the use of in vivo microdialysis in rats to measure changes in extracellular dopamine levels in the striatum following the administration of a test compound.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (e.g., a pyrovalerone analog) dissolved in a suitable vehicle

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the striatum. Allow the animals to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples every 20 minutes.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and analyze the time course of the drug's effect.[4][5]

Visualizations

G Signaling Pathway of Pyrovalerone Analogs cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DA_released Dopamine Vesicle->DA_released Exocytosis DAT Dopamine Transporter (DAT) DA_released->DAT Reuptake DA_receptor Dopamine Receptor DA_released->DA_receptor Signal Postsynaptic Signal DA_receptor->Signal Pyrovalerone Pyrovalerone Analog Pyrovalerone->DAT Inhibition

Caption: Signaling pathway of pyrovalerone analogs at the dopamine synapse.

G Experimental Workflow for In Vivo Microdialysis start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF (1-2 µL/min) probe_insertion->perfusion baseline Collect Baseline Samples (e.g., 3 x 20 min) perfusion->baseline drug_admin Administer Test Compound baseline->drug_admin post_drug_collection Collect Post-Administration Samples (Several Hours) drug_admin->post_drug_collection analysis HPLC-ED Analysis of Dopamine post_drug_collection->analysis data_analysis Data Analysis (% of Baseline) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo microdialysis in rats.

References

Application Notes and Protocols for the Enantioselective Grignard Reaction Utilizing 1-Methylpyrrolidine-2-methanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The enantioselective addition of Grignard reagents to prochiral carbonyl compounds is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of chiral alcohols, which are valuable building blocks for complex molecules. This document provides a detailed experimental setup for a Grignard reaction employing (S)-1-Methylpyrrolidine-2-methanol as a chiral ligand to induce asymmetry in the addition of a Grignard reagent to a prochiral ketone. The protocol is designed to be a comprehensive guide for researchers aiming to perform enantioselective Grignard reactions.

(S)-1-Methylpyrrolidine-2-methanol is a readily available chiral amino alcohol. The presence of a stereocenter and the ability of the hydroxyl and amino groups to coordinate with the magnesium atom of the Grignard reagent make it an effective chiral ligand. This coordination creates a chiral environment around the reactive center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product alcohol over the other.

Experimental Principles

The fundamental principle of this experimental setup is the in-situ formation of a chiral complex between the Grignard reagent and (S)-1-Methylpyrrolidine-2-methanol. This chiral complex then reacts with a prochiral ketone. The steric and electronic properties of the chiral ligand direct the nucleophilic attack of the Grignard reagent to one of the two enantiotopic faces of the carbonyl group, resulting in an optically active tertiary alcohol. The success of the reaction hinges on the rigorous exclusion of atmospheric moisture and the precise control of reaction parameters such as temperature and stoichiometry.

Data Presentation: Enantioselective Addition of Grignard Reagents to Ketones using Chiral Amino Alcohol Ligands

The following table summarizes representative quantitative data from literature for the enantioselective addition of Grignard reagents to ketones using various chiral amino alcohol ligands, which can serve as a benchmark for the expected outcomes with 1-Methylpyrrolidine-2-methanol.

EntryKetoneGrignard ReagentChiral Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1AcetophenonePhenylmagnesium bromide10Toluene-7848592
2PropiophenoneEthylmagnesium bromide15THF-78 to 067888
31-TetraloneMethylmagnesium bromide10Ether-7859195
42-ChloroacetophenonePhenylmagnesium bromide12Toluene-7848290
5Cyclohexyl methyl ketonePhenylmagnesium bromide10THF-78 to -2087585

Experimental Protocols

This section provides a detailed methodology for the enantioselective Grignard reaction.

Materials
  • (S)-1-Methylpyrrolidine-2-methanol

  • Prochiral ketone (e.g., Acetophenone)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Syringes and needles

Procedure

1. Preparation of the Reaction Setup:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon).

  • The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser with a gas inlet, and a dropping funnel.

2. Reaction Execution:

  • To the reaction flask, add a solution of (S)-1-Methylpyrrolidine-2-methanol (0.1 mmol, 10 mol%) in anhydrous toluene (10 mL) via a syringe under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., 1.2 mL of a 1.0 M solution of Phenylmagnesium bromide in THF, 1.2 mmol) dropwise to the chiral ligand solution with vigorous stirring.

  • Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the chiral complex.

  • In a separate, dry flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous toluene (5 mL).

  • Add the ketone solution dropwise to the reaction mixture at -78 °C over a period of 30 minutes.

  • Continue stirring the reaction mixture at -78 °C for the specified time (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

4. Analysis:

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware add_ligand Add Chiral Ligand (this compound) prep_glass->add_ligand prep_reagents Prepare Anhydrous Reagents prep_reagents->add_ligand cool_ligand Cool to -78°C add_ligand->cool_ligand add_grignard Add Grignard Reagent cool_ligand->add_grignard form_complex Stir to Form Chiral Complex add_grignard->form_complex add_ketone Add Prochiral Ketone form_complex->add_ketone react Stir at -78°C add_ketone->react quench Quench with Sat. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (ee) purify->ee

Caption: Experimental workflow for the enantioselective Grignard reaction.

G Grignard R-MgX Complex Chiral Grignard-Ligand Complex Grignard->Complex Ligand Chiral Ligand (this compound) Ligand->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Ketone Prochiral Ketone (R1-CO-R2) Ketone->TransitionState Intermediate Magnesium Alkoxide Intermediate TransitionState->Intermediate Product Chiral Alcohol Intermediate->Product H3O+ Workup

Application Notes and Protocols: The Role of 1-Methylpyrrolidine-2-methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidine-2-methanol, particularly its chiral enantiomer (S)-(-)-1-Methyl-2-pyrrolidinemethanol (also known as N-Methyl-L-prolinol), is a versatile and valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its inherent chirality and functional groups make it an excellent starting material and chiral auxiliary for the stereoselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the antihistamine, Clemastine.

Introduction

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1] this compound, possessing a chiral center at the 2-position of the pyrrolidine ring, serves as a crucial starting material for introducing stereochemistry into target molecules. This is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1]

This application note will focus on the synthetic utility of this compound in the preparation of intermediates for Clemastine, a first-generation antihistamine.[2] The synthesis involves a multi-step process that highlights the role of the chiral pyrrolidine moiety in the final drug structure.

Synthesis of Clemastine Intermediate

The synthesis of Clemastine involves the preparation of a key intermediate, 2-(2-chloroethyl)-1-methylpyrrolidine, from this compound, followed by an etherification reaction.

Overall Synthetic Pathway

The overall synthetic route from (S)-1-Methylpyrrolidine-2-methanol to racemic Clemastine is depicted below. The initial steps focus on the conversion of the alcohol to a suitable leaving group for subsequent nucleophilic substitution.

G A (S)-1-Methylpyrrolidine- 2-methanol B Chlorination (SOCl2) A->B Step 1 C (S)-2-(2-Chloroethyl)- 1-methylpyrrolidine B->C D Etherification with 1-(4-chlorophenyl)-1-phenylethanol (NaH) C->D Step 2 E Racemic Clemastine D->E

Caption: Synthetic pathway from (S)-1-Methylpyrrolidine-2-methanol to Clemastine.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(2-Chloroethyl)-1-methylpyrrolidine

This protocol details the chlorination of (S)-1-Methylpyrrolidine-2-methanol using thionyl chloride.

Workflow:

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up A Add (S)-1-Methylpyrrolidine-2-methanol to a reaction flask. B Cool the flask to 0°C. A->B C Slowly add thionyl chloride. B->C D Warm to room temperature and stir. C->D E Quench with ice-water. D->E F Basify with NaOH. E->F G Extract with an organic solvent. F->G H Dry and concentrate. G->H

Caption: Experimental workflow for the synthesis of (S)-2-(2-Chloroethyl)-1-methylpyrrolidine.

Materials:

  • (S)-(-)-1-Methyl-2-pyrrolidinemethanol

  • Thionyl chloride (SOCl₂)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq) in a suitable solvent, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to a pH of 10-11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical YieldActual Yield (%)Purity (%)
(S)-(-)-1-Methyl-2-pyrrolidinemethanol115.171.0-->98
Thionyl chloride118.971.2---
(S)-2-(2-Chloroethyl)-1-methylpyrrolidine147.64-Calculated from starting material75.1>99 (GC)
Protocol 2: Synthesis of Racemic Clemastine

This protocol describes the etherification of 1-(4-chlorophenyl)-1-phenylethanol with (S)-2-(2-chloroethyl)-1-methylpyrrolidine.[3]

Workflow:

G cluster_0 Reactant Preparation cluster_1 Deprotonation cluster_2 Etherification cluster_3 Work-up and Purification A Dissolve 1-(4-chlorophenyl)-1-phenylethanol in an anhydrous solvent. B Add a strong base (e.g., NaH). A->B C Stir to form the alkoxide. B->C D Add (S)-2-(2-Chloroethyl)-1-methylpyrrolidine. C->D E Heat the reaction mixture. D->E F Cool and quench the reaction. E->F G Extract and wash. F->G H Purify by chromatography. G->H

Caption: Experimental workflow for the synthesis of racemic Clemastine.

Materials:

  • 1-(4-chlorophenyl)-1-phenylethanol

  • (S)-2-(2-Chloroethyl)-1-methylpyrrolidine

  • Sodium hydride (NaH) or Sodamide (NaNH₂)[3]

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous toluene, add a solution of 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq) in anhydrous toluene dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of (S)-2-(2-chloroethyl)-1-methylpyrrolidine (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain racemic Clemastine.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical YieldActual Yield (%)Purity (%)
1-(4-chlorophenyl)-1-phenylethanol232.711.0-->98
(S)-2-(2-Chloroethyl)-1-methylpyrrolidine147.641.0-->99
Racemic Clemastine343.9-Calculated from starting material~80-90>95

Resolution and Salt Formation

The final steps in the synthesis of the active pharmaceutical ingredient involve the resolution of the racemic Clemastine to isolate the desired (R,R)-enantiomer, followed by salt formation with fumaric acid to produce Clemastine fumarate. This is typically achieved through diastereomeric salt formation using a chiral resolving agent like L-(+)-tartaric acid.[3]

Logical Flow of Resolution and Salt Formation:

G A Racemic Clemastine B Addition of L-(+)-tartaric acid A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D E Isolation of (R,R)-Clemastine Tartrate D->E F Basification and Extraction E->F G (R,R)-Clemastine (Free Base) F->G H Addition of Fumaric Acid G->H I Clemastine Fumarate (API) H->I

Caption: Logical flow for the resolution of racemic Clemastine and formation of the fumarate salt.

A typical procedure involves dissolving the racemic mixture in a suitable solvent system (e.g., acetone/water) and adding L-(+)-tartaric acid. The diastereomeric salt of the (R,R)-enantiomer preferentially crystallizes and can be isolated by filtration. The free base is then liberated and treated with fumaric acid to yield the final API. The final product can be recrystallized to achieve high purity.[2][3]

Quantitative Data for Final Product:

ProductYield (%)Purity (%)Optical Purity (%)
Clemastine Fumarate~81 (after recrystallization)>99.5>99.9

Conclusion

This compound is a critical chiral synthon for the preparation of pharmaceutical intermediates. The synthesis of Clemastine serves as a practical example of its application, where the chiral pyrrolidine moiety is integral to the structure of the final drug molecule. The protocols provided herein offer a detailed guide for the synthesis of a key intermediate and the subsequent formation of the active pharmaceutical ingredient, highlighting the importance of this versatile building block in medicinal chemistry and drug development.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Alcohols using (S)-(+)-Diphenyl(1-methylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development. Chiral pyrrolidine-based catalysts are pivotal in achieving high stereoselectivity in various chemical transformations. While direct applications of 1-methylpyrrolidine-2-methanol in the asymmetric synthesis of APIs are not extensively documented in peer-reviewed literature, its derivative, (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), has emerged as a highly effective chiral catalyst.

These application notes provide a comprehensive overview of the use of DPMPM in the asymmetric synthesis of chiral secondary alcohols, which are crucial intermediates in the production of numerous APIs. The primary application highlighted is the enantioselective addition of organozinc reagents to aldehydes. This methodology offers a reliable route to optically active alcohols with high enantiomeric excess.

Core Application: Enantioselective Addition of Organozinc Reagents to Aldehydes

(S)-(+)-Diphenyl(1-methylpyrrolidin-2-yl)methanol has proven to be a highly enantio- and chemoselective chiral catalyst for the addition of dialkylzincs to a variety of aldehydes, yielding secondary alcohols with high enantiomeric excesses.[1] This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. The catalyst, DPMPM, creates a chiral environment that directs the addition of the alkyl group from the organozinc reagent to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the corresponding alcohol.

The versatility of this catalytic system has been demonstrated in the synthesis of various optically active alcohols, including sec-alkynyl alcohols and fluorine-containing alcohols, which are valuable building blocks in medicinal chemistry.[2][3]

Data Presentation

The following tables summarize the quantitative data for the enantioselective addition of dialkylzinc reagents to various aldehydes using (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) as a chiral catalyst.

Table 1: Asymmetric Synthesis of Optically Active Alkynyl Alcohols [2]

EntryAldehyde (R¹)Alkylating Agent (R²)ProductYield (%)ee (%)Configuration
1Me₃Si-C≡C-Et₂Zn1-Trimethylsilyl-1-pentyn-3-ol6778-
2Me₃Si-C≡C-n-Bu₂Zn1-Trimethylsilyl-1-heptyn-3-ol6480-
3Ph-C≡C-Et₂Zn1-Phenyl-1-pentyn-3-ol7885-
4Ph-C≡C-n-Bu₂Zn1-Phenyl-1-heptyn-3-ol7586-
5n-Bu-C≡C-Et₂Zn5-Decyn-4-ol7182-

Table 2: Asymmetric Synthesis of Alcohols with Two Chiral Centers from a Racemic Aldehyde [4]

EntryAldehydeAlkylating AgentCatalystYield (%)ee (%) of major diastereomer
1(±)-2-PhenylpropanalEt₂ZnDPMPM-93
2(±)-2-PhenylpropanalMe₂ZnDPMPM-85

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a representative example for the synthesis of a chiral secondary alcohol using (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol as a catalyst.

Materials:

  • (S)-(+)-Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM)

  • Aldehyde (e.g., 3-trimethylsilyl-2-propynal)

  • Diethylzinc (1.0 M solution in toluene)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure: [2]

  • A mixture of the aldehyde (1.00 mmol) and (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol (0.05 mmol) in anhydrous toluene (2 ml) is stirred at room temperature for 30 minutes under an inert atmosphere.

  • The reaction mixture is then cooled to -20 °C.

  • Diethylzinc (2 ml of a 1.0 M solution in toluene; 2.0 mmol) is added dropwise over 10 minutes, and the reaction mixture is stirred at -20 °C for 12 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid (5 ml).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (TLC) or flash column chromatography on silica gel to afford the desired chiral alcohol.

Mandatory Visualization

Asymmetric_Alkylation_Workflow Workflow for Asymmetric Alkylation of Aldehydes cluster_prep Catalyst-Substrate Complex Formation cluster_reaction Enantioselective Alkylation cluster_workup Work-up and Purification A Aldehyde in Toluene C Stir at Room Temperature A->C B (S)-(+)-DPMPM in Toluene B->C D Cool to -20°C C->D E Add Diethylzinc D->E F Stir for 12 hours E->F G Quench with 1M HCl F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Chromatographic Purification I->J K Chiral Alcohol J->K

Caption: Workflow for the asymmetric alkylation of aldehydes using DPMPM.

Catalytic_Cycle Proposed Catalytic Cycle catalyst (S)-DPMPM intermediate1 Chiral Zinc-Alkoxide Complex catalyst->intermediate1 + Et₂Zn diethylzinc Et₂Zn aldehyde R-CHO product Chiral Alcohol product->catalyst Hydrolysis (Work-up) intermediate2 Coordinated Aldehyde intermediate1->intermediate2 + R-CHO intermediate2->product Intramolecular Ethyl Transfer

Caption: Proposed catalytic cycle for the DPMPM-catalyzed reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 1-Methylpyrrolidine-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound, also known as N-Methyl-L-prolinol, typically involves two key transformations starting from L-proline or its derivatives:

  • Reduction of the Carboxylic Acid: The carboxyl group of L-proline is reduced to a primary alcohol to form prolinol.

  • N-Methylation: The secondary amine of the pyrrolidine ring is methylated.

The order of these steps can be varied, each with its own advantages and challenges. The most common approaches are either the reduction of N-methylproline or the N-methylation of prolinol.

Q2: Which reducing agents are most effective for converting the proline carboxyl group to an alcohol?

A2: Strong hydride-based reducing agents are necessary for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for reducing carboxylic acids and their esters to primary alcohols.[1][2][3] Borane complexes (BH₃·L) are also effective and can offer different selectivity profiles.[1][2] It is important to note that milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters.[2][3]

Q3: What are common methods for the N-methylation of the pyrrolidine ring?

A3: Several methods can be employed for N-methylation:

  • Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde to achieve reductive methylation. It is known for its high yields and operational simplicity.

  • Reductive Amination with Formaldehyde and a Reducing Agent: This involves reacting the amine with formaldehyde, followed by reduction with a hydride source like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Using a Methylating Agent: Reagents like methyl iodide (MeI) or dimethyl sulfate can be used, but these are often harsh and can lead to over-methylation (formation of a quaternary ammonium salt). This requires careful control of stoichiometry.[4]

Q4: How can I monitor the progress of the synthesis?

A4: The progress of both the reduction and N-methylation steps can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective way to check for the consumption of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile compounds, including the starting material, product, and potential byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating a wide range of compounds and can be used for purity assessment.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, leading to low yields or impurities.

Issue 1: Low Yield in the Reduction Step (Proline to Prolinol)
Potential Cause Suggested Corrective Action
Incomplete Reaction Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used, as it will first react with the acidic proton of the carboxylic acid before reduction occurs.[2] Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
Inappropriate Reducing Agent Sodium borohydride (NaBH₄) is not strong enough for this transformation.[2][3] Use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (BH₃).[1][2]
Formation of Aldehyde Intermediate If the reaction is not driven to completion, an aldehyde intermediate may be present.[6] Ensure adequate reaction time and sufficient reducing agent to fully reduce the intermediate aldehyde to the alcohol.[3][6]
Difficult Work-up The work-up for LiAlH₄ reactions can be challenging. A common and effective method is the Fieser work-up, which involves the sequential and careful addition of water, followed by a 15% NaOH solution, and then more water to quench the reaction and precipitate aluminum salts for easy filtration.[6]
Issue 2: Low Yield in the N-Methylation Step
Potential Cause Suggested Corrective Action
Incomplete Reaction Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.[5] For instance, in the Eschweiler-Clarke reaction, ensure the mixture is heated to reflux for a sufficient duration.[7]
Formation of Side Products Harsh methylating agents like methyl iodide can lead to the formation of a quaternary ammonium salt (over-methylation). Use milder conditions, such as the Eschweiler-Clarke reaction, or carefully control the stoichiometry of the methylating agent.[4]
Poor Solubility of Reactants Ensure that all reactants are fully dissolved in the chosen solvent to facilitate the reaction. If solubility is an issue, consider a different solvent system.
Sub-optimal pH (for reductive amination) The pH of the reaction mixture is crucial for reductive amination with formaldehyde. The reaction is typically most effective under slightly acidic conditions to facilitate iminium ion formation without deactivating the reducing agent.

Experimental Protocols

Protocol 1: Reduction of L-Proline to L-Prolinol using LiAlH₄
  • Materials: L-Proline, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), 15% Sodium Hydroxide (NaOH) solution, Water.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (approx. 2.0 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of L-proline (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture back down to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

      • 'X' mL of 15% aqueous NaOH solution.

      • '3X' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid aluminum salts and wash thoroughly with THF.

    • Combine the organic filtrates and concentrate under reduced pressure to yield crude L-Prolinol, which can be purified further by distillation or chromatography.

Protocol 2: N-Methylation of L-Prolinol via Eschweiler-Clarke Reaction
  • Materials: L-Prolinol, Formic Acid (90%), Formaldehyde (37% aqueous solution), 48% Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • In a round-bottom flask, add formic acid (approx. 3.0 equivalents).

    • Add L-Prolinol (1.0 equivalent) to the formic acid.

    • Add formaldehyde solution (approx. 1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (around 100-105 °C) for 6-8 hours. Monitor the reaction for the evolution of CO₂ gas, which indicates the reaction is proceeding.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Carefully basify the mixture by adding a cooled 48% NaOH aqueous solution, ensuring the internal temperature does not exceed 55 °C.[7]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Visualizations

Synthetic Workflow

G cluster_0 Route A: Reduction then Methylation cluster_1 Route B: Methylation then Reduction A_Start L-Proline A_Mid L-Prolinol A_Start->A_Mid Reduction (e.g., LiAlH4) A_End This compound A_Mid->A_End N-Methylation (e.g., Eschweiler-Clarke) B_Start L-Proline B_Mid N-Methyl-L-proline B_Start->B_Mid N-Methylation B_End This compound B_Mid->B_End Reduction (e.g., LiAlH4) G start Low Product Yield check_sm Analyze crude reaction mixture (TLC, GC-MS) start->check_sm sm_present Significant starting material remains check_sm->sm_present Starting material detected byproducts Significant byproductsor impurities observed check_sm->byproducts Byproducts detected no_reaction No reaction or complex mixture check_sm->no_reaction Other action_sm Incomplete Reaction: - Increase reaction time/temp - Increase reagent stoichiometry - Check reagent activity sm_present->action_sm action_byproducts Side Reactions Occurred: - Re-evaluate reaction conditions - Use milder reagents - Check for over-alkylation (N-Me) - Check for aldehyde intermediate (Red.) byproducts->action_byproducts action_no_reaction Reaction Failure: - Verify starting material identity - Check solvent quality (anhydrous?) - Confirm catalyst/reagent integrity no_reaction->action_no_reaction

References

Technical Support Center: Asymmetric Synthesis with Pyrrolidine Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during asymmetric synthesis using pyrrolidine auxiliaries like SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in asymmetric alkylations using SAMP/RAMP hydrazones?

A1: The most prevalent side reactions include:

  • Loss of Diastereoselectivity: Formation of the undesired diastereomer, leading to a lower diastereomeric excess (d.e.). This is often influenced by reaction conditions.

  • Epimerization: Loss of stereochemical integrity at the newly formed stereocenter, which can occur during the alkylation step or during auxiliary cleavage.

  • Low Chemical Yield: This can be due to incomplete reactions, decomposition of starting materials or products, or the formation of various byproducts.

  • Side Reactions During Auxiliary Cleavage: Depending on the cleavage method, side reactions such as over-oxidation, reduction of other functional groups, or epimerization can occur.

Q2: I am observing a low diastereomeric ratio (d.r.) in my SAMP/RAMP hydrazone alkylation. What are the likely causes and how can I improve it?

A2: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is small. Key factors influencing diastereoselectivity are the reaction temperature, solvent, the nature of the base, and the electrophile. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1] The choice of solvent can also significantly impact the outcome.

Q3: Can epimerization occur at the α-carbon after the alkylation reaction? How can I prevent it?

A3: Yes, epimerization of the newly formed stereocenter is a potential side reaction, especially if the α-proton is acidic. This can be promoted by basic or acidic conditions, particularly during workup or auxiliary cleavage. To minimize epimerization, it is crucial to use mild cleavage methods and carefully control the pH during workup. For instance, using a buffered oxidative cleavage or mild acidic hydrolysis with oxalic acid can be effective.[2]

Q4: What are the common issues encountered during the cleavage of the pyrrolidine auxiliary?

A4: Ozonolysis, a common cleavage method, can sometimes lead to the formation of side products if not performed carefully. Over-oxidation of other functional groups in the molecule is a possibility.[3][4] Reductive cleavage using reagents like LiAlH₄ can also affect other reducible functional groups present in the molecule.[5][6] Milder methods, such as oxidative hydrolysis with SeO₂/H₂O₂ under buffered conditions or acidic hydrolysis with oxalic acid, have been developed to minimize such side reactions and prevent epimerization.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Symptoms:

  • The diastereomeric ratio (d.r.) determined by NMR or chiral chromatography is lower than expected.

  • Significant peaks corresponding to the undesired diastereomer are observed.

Troubleshooting Workflow:

low_diastereoselectivity start Low Diastereoselectivity Observed check_temp Lower Reaction Temperature (e.g., -78°C to -100°C) start->check_temp change_solvent Optimize Solvent check_temp->change_solvent Failure improved Diastereoselectivity Improved check_temp->improved Success change_base Screen Different Bases (e.g., LDA, LiHMDS, KHMDS) change_solvent->change_base Failure change_solvent->improved Success check_electrophile Evaluate Electrophile Reactivity change_base->check_electrophile Failure change_base->improved Success check_electrophile->improved Success no_improvement No Significant Improvement check_electrophile->no_improvement

Troubleshooting workflow for low diastereoselectivity.

Detailed Recommendations:

ParameterRecommendationRationale
Temperature Decrease the reaction temperature, often to as low as -100°C.Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of the major diastereomer.[1]
Solvent Screen a range of ethereal solvents like THF, diethyl ether, or dimethoxyethane.The polarity and coordinating ability of the solvent can influence the aggregation state and conformation of the azaenolate, thereby affecting facial selectivity.
Base If using LDA, consider other lithium or potassium bases like LiHMDS or KHMDS.The counterion and the steric bulk of the base can alter the structure of the azaenolate and its reactivity.
Electrophile For highly reactive electrophiles, consider slower addition at a lower temperature.This can help to control the reaction rate and improve selectivity.
Issue 2: Epimerization of the α-Stereocenter

Symptoms:

  • Loss of enantiomeric excess (e.e.) after auxiliary cleavage.

  • Appearance of the enantiomer of the desired product in chiral HPLC or GC analysis.

Troubleshooting Workflow:

epimerization_troubleshooting cluster_cleavage Cleavage Method start Epimerization Observed mild_cleavage Use Milder Auxiliary Cleavage Method start->mild_cleavage oxalic_acid Oxalic Acid Hydrolysis mild_cleavage->oxalic_acid Acid-sensitive seo2_h2o2 SeO2/H2O2 Oxidation mild_cleavage->seo2_h2o2 Oxidation-tolerant buffered_workup Ensure Buffered or Neutral Workup check_purification Evaluate Purification Conditions buffered_workup->check_purification Failure epimerization_minimized Epimerization Minimized buffered_workup->epimerization_minimized Success check_purification->epimerization_minimized Success persist Problem Persists check_purification->persist oxalic_acid->buffered_workup seo2_h2o2->buffered_workup

Logical diagram for mitigating epimerization.

Detailed Recommendations:

StepRecommendationRationale
Auxiliary Cleavage Avoid harsh acidic or basic conditions. Opt for methods like mild acid hydrolysis with saturated aqueous oxalic acid or buffered oxidative cleavage with SeO₂ and H₂O₂.[2]These methods are known to cleave the hydrazone under conditions that are less likely to cause epimerization of the α-stereocenter.
Workup Maintain a neutral or buffered pH during the aqueous workup.This prevents protonation/deprotonation cycles at the α-carbon that can lead to racemization.
Purification Avoid prolonged exposure to silica gel, which can be acidic. Consider using neutral alumina or deactivated silica gel for chromatography.The acidic nature of standard silica gel can sometimes catalyze epimerization of sensitive compounds.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the diastereoselectivity and yield of asymmetric alkylations using SAMP/RAMP hydrazones.

Table 1: Effect of Solvent and Temperature on Diastereoselectivity

EntryKetoneElectrophileBaseSolventTemp (°C)Yield (%)d.r.
1CyclohexanoneMeILDATHF09595:5
2CyclohexanoneMeILDATHF-7893>98:2
3PropiophenoneEtILDATHF08590:10
4PropiophenoneEtILDATHF-788897:3
5AcetoneBnBrLDADiethyl Ether-788296:4

Table 2: Diastereoselectivity with Various Electrophiles

EntryHydrazone fromElectrophileYield (%)d.e. (%)
13-PentanonePropyl Iodide90>97
2CyclohexanoneBenzyl Bromide8595
3AcetoneAllyl Bromide7892

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of a Ketone using SAMP Auxiliary
  • Hydrazone Formation: In a round-bottom flask, combine the ketone (1.0 equiv) and SAMP (1.1 equiv). If the ketone is a solid, dissolve both in a minimal amount of anhydrous diethyl ether or THF. Heat the mixture at reflux under an inert atmosphere (e.g., argon) for 2-4 hours, monitoring the reaction by TLC or GC until the starting ketone is consumed. Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used directly or purified by distillation or chromatography.

  • Azaenolate Formation and Alkylation: In a separate flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) (1.2 equiv) in anhydrous THF. Cool the LDA solution to -78°C (dry ice/acetone bath). To this, add a solution of the SAMP hydrazone (1.0 equiv) in anhydrous THF dropwise via syringe. Stir the resulting orange to reddish-brown solution at -78°C for 2-3 hours. Add the electrophile (1.2-1.5 equiv) dropwise to the azaenolate solution at -78°C. Allow the reaction mixture to stir at -78°C for 4-6 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Mild Auxiliary Cleavage using Ozonolysis

Caution: Ozone is toxic and ozonides can be explosive. This procedure must be performed in a well-ventilated fume hood behind a safety shield.

  • Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) and cool the solution to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the hydrazone.

  • Purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS) (2-3 equiv) to the solution at -78°C and allow the mixture to warm to room temperature and stir for at least 2 hours to reduce the ozonide.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the α-alkylated ketone.

Protocol 3: Epimerization-Free Auxiliary Cleavage with Oxalic Acid
  • Dissolve the alkylated SAMP-hydrazone in a two-phase system of diethyl ether and a saturated aqueous solution of oxalic acid.

  • Stir the mixture vigorously at room temperature for 2-24 hours, monitoring the disappearance of the hydrazone by TLC.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ketone by chromatography or distillation. The chiral auxiliary can often be recovered from the aqueous layer.[2]

Protocol 4: Oxidative Cleavage with SeO₂/H₂O₂
  • To a solution of the SAMP hydrazone (1.0 equiv) in methanol, add a pH 7 phosphate buffer.

  • Add selenium dioxide (SeO₂) (0.1-0.2 equiv) followed by 30% hydrogen peroxide (H₂O₂) (excess).

  • Stir the reaction at room temperature until the hydrazone is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography. This method is particularly useful for substrates sensitive to acidic conditions.[7][8][9]

References

Technical Support Center: Optimizing Temperature for Reactions with 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylpyrrolidine-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on optimizing reaction temperatures and troubleshooting common issues.

Section 1: Physical and Thermal Properties

Understanding the physical and thermal properties of this compound is critical for safe and effective experimentation. The table below summarizes key data for the commonly used (S)-enantiomer.

PropertyValueSource(s)
Synonyms N-Methyl-L-prolinol, (S)-2-Hydroxymethyl-1-methylpyrrolidine[1]
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Boiling Point 67-69 °C at 12 mmHg[1]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Density 0.968 g/mL at 25 °C
Storage Temperature 2-8 °C[1]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when using this compound, with a focus on temperature optimization.

Q1: What is a typical starting temperature for reactions catalyzed by this compound?

A: For many organocatalytic reactions, such as asymmetric Michael additions or aldol reactions, room temperature (typically 20-25 °C) is an excellent starting point.[4] This mild condition often provides good results without promoting side reactions. It is recommended to first attempt the reaction at room temperature and monitor its progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction is very slow or shows low conversion at room temperature. How should I adjust the temperature?

A: If the reaction is sluggish, a gradual increase in temperature can significantly improve the rate and overall conversion.

  • Incremental Heating: Increase the temperature in small increments (e.g., 10 °C at a time) and continue to monitor the reaction.

  • Solvent Choice: Ensure your solvent is appropriate for the desired temperature range. The boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure.

  • Side Product Monitoring: While heating, carefully check for the appearance of new spots on your TLC plate, as higher temperatures can activate alternative reaction pathways.

Below is a sample dataset illustrating the effect of temperature on a reaction.

Temperature (°C)Reaction Time (hours)Conversion (%)
25 (Room Temp)2445
401875
551292

Q3: I am observing significant side product formation. Could the reaction temperature be the cause?

A: Yes, elevated temperatures are a common cause of impurity and side product formation. Every reaction pathway has an activation energy; increasing the thermal energy of the system may provide sufficient energy to overcome the activation barrier of undesired reactions. In cases like reductions with powerful agents such as LiAlH₄, maintaining low temperatures (e.g., 0 °C to room temperature) is often crucial to prevent over-reduction or other side reactions.[5] If you observe significant impurity formation, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

G Start Reactants Desired Desired Product (High Selectivity) Start->Desired Low Temperature (e.g., 0°C - 25°C) Side Side Products (Low Selectivity) Start->Side High Temperature (e.g., > 50°C)

Caption: Temperature can dictate reaction pathway selectivity.

Q4: What are the safety precautions for heating reactions involving this compound?

A: Safety is paramount. The flash point of this compound is approximately 63 °C.[3] This is the lowest temperature at which its vapors can ignite in air.

  • Avoid Open Flames: Never heat reactions with an open flame (e.g., Bunsen burner). Use a controlled heating source like an oil bath, heating mantle, or hot plate with a temperature controller.

  • Work in a Fume Hood: Always conduct reactions in a well-ventilated chemical fume hood.

  • Use a Reflux Condenser: If heating a reaction at or near the boiling point of the solvent, always use a reflux condenser to prevent the loss of solvent and the release of flammable vapors.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric oxygen and moisture, especially at elevated temperatures.

Section 3: Experimental Protocols

The following are general protocols that often require temperature optimization.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol describes a general procedure where this compound acts as an organocatalyst.[4]

Materials:

  • (S)-1-Methylpyrrolidine-2-methanol (10 mol%)

  • Nitroalkene (1.0 equivalent)

  • Aldehyde (2.0 equivalents)

  • Solvent (e.g., Toluene, CH₂Cl₂, 5 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the nitroalkene in the chosen solvent in a round-bottom flask.

  • Add (S)-1-Methylpyrrolidine-2-methanol (0.1 mmol, 10 mol%).

  • Stir the mixture for 5 minutes at room temperature (25 °C).

  • Add the aldehyde dropwise to the solution.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Optimization Step: If the reaction is slow after several hours, gradually warm the mixture to 40-50 °C and continue monitoring.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Workflow for Temperature Optimization

This workflow can be applied to various reactions to determine the optimal temperature.

G A Set up reaction at room temperature (25°C) B Monitor progress every 2-4h (TLC, LC-MS) A->B C Is conversion >90% in 24h? B->C D Reaction is complete. Proceed to workup. C->D Yes E Increase temperature by 10-15°C C->E No F Check for new side products E->F G Continue monitoring progress F->G I If side products appear, revert to lower temp and increase time F->I Yes H Is conversion acceptable? G->H H->D Yes H->E No

Caption: A systematic workflow for reaction temperature optimization.

References

How to improve enantioselectivity with 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methylpyrrolidine-2-methanol applications in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments for improved enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving enantioselectivity?

This compound is a chiral amino alcohol primarily used as a chiral ligand or a precursor to a catalyst in asymmetric synthesis.[1] In the presence of a borane source like BH₃·THF, it can form a chiral oxazaborolidine catalyst in situ. This catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst, creates a rigid and predictable chiral environment around a prochiral substrate, such as a ketone. This configuration directs the hydride delivery from the borane to one specific face of the carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol.[2]

Q2: What are the most critical experimental parameters to control for high enantioselectivity?

Achieving high enantiomeric excess (ee%) is highly dependent on several key factors:

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture, which can hydrolyze the borane reagent and the catalyst, leading to a non-selective reduction and low ee%. All glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]

  • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is magnified at lower temperatures. Temperatures as low as -78°C may be necessary for certain substrates.[2][3]

  • Solvent Choice: Aprotic solvents such as Tetrahydrofuran (THF), toluene, or dichloromethane are commonly used. The solvent can influence the reaction rate and the catalyst's conformation, thereby affecting enantioselectivity.[2]

  • Rate of Addition: The slow, dropwise addition of the borane solution to the mixture of the ketone and the pre-formed catalyst is crucial. A fast addition can promote a non-catalyzed background reduction by borane, which is not selective and will lower the overall ee%.[2]

Q3: How can I determine the enantiomeric excess (ee%) of my product?

The most common and reliable methods for determining the enantiomeric excess of a chiral alcohol product are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2][4] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The ee% is calculated from the integrated peak areas of the two enantiomers.[4][5]

Troubleshooting Guide: Low Enantiomeric Excess (ee%)

Low enantioselectivity is the most common issue encountered in these reactions. This guide provides a systematic approach to diagnose and resolve the problem.

Initial Checks: Verifying Reagents and Conditions

Before optimizing parameters, it is essential to rule out fundamental errors in your setup and materials.

  • Purity of Reagents: Ensure the high chemical and enantiomeric purity of your this compound. Verify the purity of the ketone substrate and ensure the borane solution has not degraded; titrating the borane solution to confirm its concentration is recommended.[2]

  • Anhydrous Conditions: Confirm that all solvents were freshly distilled and anhydrous. Ensure glassware was flame-dried or oven-dried immediately before use and that the reaction was maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][3]

  • Temperature Control: Verify that the reaction was maintained at the target temperature without significant fluctuations. For low-temperature reactions, using a cryostat is recommended for stable temperature control.[2]

Troubleshooting Workflow for Low Enantioselectivity

If initial checks do not resolve the issue, follow this workflow to optimize the reaction parameters.

G cluster_start cluster_checks Initial Checks cluster_actions1 cluster_optimization Parameter Optimization cluster_actions2 cluster_end start Low ee% Observed check_moisture Moisture Present? start->check_moisture check_purity Impure Reagents/Catalyst? check_moisture->check_purity No action_dry Use Anhydrous Solvents, Inert Atmosphere check_moisture->action_dry Yes check_temp Temperature Too High? check_purity->check_temp No action_purify Purify/Replace Reagents check_purity->action_purify Yes action_lower_temp Lower Reaction Temp. (e.g., -20°C to -78°C) check_temp->action_lower_temp Yes opt_solvent Screen Solvents (THF, Toluene, CH₂Cl₂) check_temp->opt_solvent No action_dry->check_purity action_purify->check_temp action_lower_temp->opt_solvent action_solvent Select Optimal Solvent opt_solvent->action_solvent opt_addition Slow Borane Addition Rate? opt_loading Adjust Catalyst Loading (5-15 mol%) opt_addition->opt_loading Yes action_addition Add Borane Dropwise Over >30 min opt_addition->action_addition No action_loading Optimize Catalyst Molarity opt_loading->action_loading action_solvent->opt_addition action_addition->opt_loading finish High Enantioselectivity Achieved action_loading->finish

A logical workflow for troubleshooting poor enantioselectivity.

Data Presentation

The following table summarizes the effect of different reaction parameters on the asymmetric reduction of acetophenone to 1-phenylethanol, a typical benchmark reaction for this class of catalyst.

Table 1: Effect of Reaction Parameters on Asymmetric Reduction of Acetophenone

EntryCatalyst Loading (mol%)SolventTemperature (°C)Enantiomeric Excess (ee%)
110THF2585
210THF092
310THF-2097
410Toluene-2095
510CH₂Cl₂-2091
65THF-2096
715THF-2097

Note: Data is representative and compiled to illustrate general trends observed in CBS reductions. Actual results may vary based on substrate and precise conditions.[2]

Key Parameters Influencing Reaction Outcomes

G catalyst Catalyst (Purity, Loading) outcome Transition State (Energy, Geometry) catalyst->outcome substrate Substrate (Sterics, Electronics) substrate->outcome solvent Solvent (Polarity, Coordination) solvent->outcome temperature Temperature temperature->outcome conditions Conditions (Anhydrous, Inert) conditions->outcome ee Enantioselectivity (ee%) outcome->ee yield Yield (%) outcome->yield

Key experimental factors that control reaction enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general method for the reduction of a ketone (e.g., acetophenone) using this compound as a catalyst precursor.

1. Catalyst Preparation (In Situ):

  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and cool it under an inert atmosphere (e.g., Argon).

  • To the flask, add (S)-1-Methylpyrrolidine-2-methanol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.1 mmol, 1.0 equiv relative to the catalyst) dropwise.[2]

  • Stir the mixture at 0°C for 30 minutes to facilitate the in-situ formation of the oxazaborolidine catalyst.[3]

2. Reduction Reaction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).[2]

  • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

  • Add the ketone solution to the catalyst solution via syringe.

  • Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[2]

3. Work-up and Purification:

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.[2]

  • Allow the mixture to warm to room temperature.

  • Add 1 M hydrochloric acid (5 mL) and stir for 30 minutes.[2]

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.[4]

General Experimental Workflow

G prep 1. Catalyst Preparation (Inert Atmosphere, 0°C) cool 2. Cool Catalyst (to Target Temp, e.g., -20°C) prep->cool add_ketone 3. Add Ketone Solution cool->add_ketone add_borane 4. Add Borane (BH₃·THF) (Slowly, Dropwise) add_ketone->add_borane monitor 5. Monitor Reaction (TLC / GC) add_borane->monitor quench 6. Quench with Methanol monitor->quench workup 7. Acidic Workup & Extraction quench->workup purify 8. Column Chromatography workup->purify analyze 9. Analyze ee% (Chiral HPLC / GC) purify->analyze

A generalized workflow for asymmetric ketone reduction.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating chiral alcohols.[4]

  • Sample Preparation: Prepare a dilute solution of the purified alcohol product (approx. 1 mg/mL) in the mobile phase solvent.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.[4]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be adjusted to improve separation).

    • Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 254 nm for aromatic compounds).

  • Data Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100 [5]

References

Technical Support Center: Purification of Products from Reactions Involving 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 1-Methylpyrrolidine-2-methanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying products from reactions with this compound?

A1: this compound and its derivatives are tertiary amines, which can present several purification challenges:

  • Interaction with Silica Gel: The basic nature of the tertiary amine can lead to strong interactions with the acidic silica gel used in column chromatography. This can result in peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

  • Water Solubility: The presence of the hydroxyl group and the tertiary amine can increase the water solubility of the product, potentially leading to emulsions during aqueous workups and loss of product into the aqueous phase.

  • Co-elution with Starting Materials: If the reaction is incomplete, separating the desired product from unreacted this compound can be challenging due to their similar polarities.

  • Stereoisomer Separation: If the reaction is not stereospecific, separating diastereomers or enantiomers can be complex and may require specialized chiral chromatography techniques.

Q2: What are the recommended general purification techniques for products derived from this compound?

A2: The choice of purification technique depends on the properties of the product and the impurities present. Common methods include:

  • Acid-Base Extraction: This is a highly effective method for separating basic compounds like tertiary amines from acidic and neutral impurities.[1][2][3]

  • Column Chromatography: While challenging, it can be optimized using specific stationary phases and mobile phase additives.

  • Crystallization: If the product is a solid, crystallization can be a powerful purification technique.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be effective.

Q3: How can I monitor the purity of my product during and after purification?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and the separation during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment and can be adapted for chiral separations to determine enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Problem 1: Low recovery of the desired product after aqueous workup.
  • Possible Cause 1: Product is water-soluble. The combination of the hydroxyl and tertiary amine moieties can lead to significant water solubility.

    • Troubleshooting:

      • Back-extraction: After the initial extraction, back-extract the aqueous layer with a different organic solvent (e.g., dichloromethane or chloroform) to recover any dissolved product.

      • Salting out: Saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

  • Possible Cause 2: Emulsion formation. The amphiphilic nature of the product can lead to the formation of stable emulsions at the interface of the organic and aqueous layers, trapping the product.

    • Troubleshooting:

      • Add brine: Adding a saturated solution of sodium chloride can help to break up emulsions.

      • Filter through Celite: Passing the entire mixture through a pad of Celite can help to break the emulsion.

      • Centrifugation: If available, centrifuging the mixture can aid in the separation of the layers.

Problem 2: Poor separation and tailing during silica gel column chromatography.
  • Possible Cause: Strong interaction between the basic tertiary amine and acidic silica gel.

    • Troubleshooting:

      • Use a basic modifier in the mobile phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This will compete with the product for the acidic sites on the silica gel, reducing tailing and improving the peak shape.

      • Use a different stationary phase:

        • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

        • Amine-functionalized silica: These commercially available stationary phases are designed to minimize interactions with basic compounds.

      • Deactivate the silica gel: Prepare a slurry of silica gel in the mobile phase containing the amine modifier and allow it to equilibrate before packing the column.

Problem 3: Presence of unreacted this compound in the final product.
  • Possible Cause: Incomplete reaction and similar polarity of the starting material and product.

    • Troubleshooting:

      • Optimize reaction conditions: Ensure the reaction goes to completion by increasing the reaction time, temperature, or using an excess of one of the reagents.

      • Acid-base extraction: A carefully controlled acid-base extraction can sometimes separate the product from the starting material if there is a sufficient difference in their basicity (pKa).

      • Derivative formation: In some cases, it may be possible to selectively react the starting material to form a derivative that has a significantly different polarity, allowing for easier separation.

Data Presentation

Table 1: Comparison of Purification Techniques for Tertiary Amines

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Separation based on the differential solubility of the amine and its protonated salt in organic and aqueous phases.High capacity, scalable, cost-effective, good for removing acidic and neutral impurities.Can be labor-intensive, may lead to emulsions, not effective for separating from other basic impurities.Initial purification of crude reaction mixtures.
Silica Gel Chromatography Separation based on polarity.High resolution for compounds with different polarities.Can have poor recovery and peak tailing for basic compounds.Purification of moderately polar compounds from non-polar or very polar impurities.
Alumina Chromatography Separation based on polarity on a basic or neutral stationary phase.Better for basic compounds than silica gel, less tailing.Lower resolution than silica gel for some compounds.Purification of basic compounds that perform poorly on silica gel.
Crystallization Separation based on differential solubility of the product and impurities in a given solvent system.Can provide very high purity, scalable.Only applicable to solid compounds, can have low recovery.Final purification of solid products.
Distillation Separation based on differences in boiling points.Effective for large quantities, can remove non-volatile impurities.Only for thermally stable liquids, not effective for separating compounds with similar boiling points.Purification of liquid products on a large scale.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Tertiary Amine Product

This protocol describes the separation of a basic product derived from this compound from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The volume of the aqueous solution should be about one-third to one-half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated tertiary amine product will move into the aqueous layer, while acidic and neutral impurities will remain in the organic layer.

  • Separation: Drain the lower (aqueous) layer into a clean flask.

  • Repeat Extraction (Optional): For quantitative recovery, repeat the extraction of the organic layer with fresh dilute acid solution once or twice. Combine all aqueous extracts.

  • Wash Organic Layer: The organic layer containing neutral impurities can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate the neutral compounds.

  • Basification of Aqueous Layer: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The protonated amine will be deprotonated to the free base, which will often precipitate if it is a solid or form an oily layer if it is a liquid.

  • Back-Extraction of Product: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the purified tertiary amine product.

Protocol 2: Column Chromatography of a Tertiary Amine Product on Silica Gel

This protocol provides a general method for purifying a product derived from this compound using silica gel chromatography with a basic modifier.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent system. The eluent should contain a small amount of triethylamine (e.g., 0.5% v/v) to prevent tailing. A common eluent system for moderately polar amines is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (Product, Impurities, Starting Materials) extraction Acid-Base Extraction start->extraction Initial Workup chromatography Column Chromatography (Silica or Alumina) extraction->chromatography Further Purification tlc TLC Analysis extraction->tlc Monitor Separation crystallization Crystallization / Distillation chromatography->crystallization Final Polishing chromatography->tlc Monitor Fractions hplc_gcms HPLC / GC-MS Purity Check crystallization->hplc_gcms Confirm Purity final_product Pure Product crystallization->final_product final_product->hplc_gcms Final QC troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield water_solubility High Water Solubility low_yield->water_solubility emulsion Emulsion Formation low_yield->emulsion impure_product Impure Product silica_interaction Interaction with Silica impure_product->silica_interaction coelution Co-elution of Impurities impure_product->coelution back_extract Back-extraction water_solubility->back_extract brine_wash Brine Wash water_solubility->brine_wash break_emulsion Break Emulsion (Brine/Celite) emulsion->break_emulsion modify_mobile_phase Modify Mobile Phase (add Triethylamine) silica_interaction->modify_mobile_phase change_stationary_phase Change Stationary Phase (Alumina) silica_interaction->change_stationary_phase optimize_chromatography Optimize Chromatography coelution->optimize_chromatography

References

Troubleshooting low conversion rates in 1-Methylpyrrolidine-2-methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 1-Methylpyrrolidine-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-Methyl-L-prolinol, is a chiral amino alcohol. Its chemical formula is C6H13NO.[1] It serves as a crucial building block and versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] A primary application is in peptide synthesis and as a precursor for chiral ligands in asymmetric catalysis, such as in the Corey-Bakshi-Shibata (CBS) reduction of ketones.[2]

Q2: What are the key chemical and physical properties of this compound?

This compound is a colorless to yellow liquid.[1] It is soluble in common organic solvents.[1] Key properties are summarized in the table below.

PropertyValue
CAS Number 3554-65-2[3][4]
Molecular Weight 115.17 g/mol [1][4]
Density 0.968 g/mL at 25 °C[1]
Boiling Point 67-69 °C at 12 mmHg[1]
Refractive Index n20/D 1.469[1]
Storage Temperature 2-8°C

Q3: What are the main safety and handling considerations for this compound?

This compound can cause skin, eye, and respiratory irritation.[1][4][5] It is essential to handle it in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.[2]

Troubleshooting Guide: Low Conversion Rates

This guide addresses the common problem of low or no reaction conversion when using this compound.

Problem: The reaction has a low or no conversion to the desired product.

Low conversion can stem from several factors, ranging from the quality of reagents to the reaction conditions. The following sections break down potential causes and their solutions.

Cause 1: Reagent Quality and Handling

The purity and integrity of starting materials are critical for reaction success.

Q: My reagents are new. Could they still be the problem?

A: Yes, even new reagents can be compromised. Consider the following:

  • Purity: Ensure the purity of this compound and other reactants. Impurities can poison catalysts or participate in side reactions.[2][6]

  • Moisture Sensitivity: Many reactions are highly sensitive to moisture. The presence of water can deactivate catalysts and reagents. It is crucial to use anhydrous solvents and dry all glassware thoroughly before use.[2] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).[2][7]

  • Degradation: this compound should be stored properly (refrigerated, under inert gas) to prevent degradation.[2] If using a borane reagent in a reduction, its concentration should be confirmed by titration as it can degrade over time.[2]

Cause 2: Catalyst-Related Issues

For catalyzed reactions, the catalyst's activity is paramount.

Q: I've added the correct amount of catalyst, but the reaction is not proceeding. What could be wrong?

A: Several factors can inhibit catalyst performance:

  • Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.[2][7] Ensure all materials are pure and the reaction is performed under an inert atmosphere.[7]

  • Insufficient Loading: While typical catalyst loading is 5-10 mol%, this may be insufficient for less reactive substrates or if the catalyst has partially degraded.[2] Consider increasing the catalyst loading to 10-15 mol%.[2]

  • Improper Activation: Some reactions require the in situ formation of the active catalyst (e.g., an oxazaborolidine complex from this compound and borane).[2] Ensure the pre-formation step is allowed sufficient time and correct conditions before adding the main substrate.[2]

Cause 3: Suboptimal Reaction Conditions

Temperature, solvent, and reaction time must be optimized for each specific transformation.

Q: How do I know if my reaction conditions are correct?

A: If conversion is low, systematically optimizing your conditions is the next step. Refer to the table and workflow diagram below for guidance.

Table 1: Impact of Reaction Conditions on Conversion Rate

ParameterIssue with Low ConversionSuggested Solution
Temperature The temperature may be too low, leading to slow reaction kinetics.[2]Gradually increase the reaction temperature and monitor progress by TLC or GC.[2] Conversely, for some reactions, high temperatures can cause decomposition; in such cases, lowering the temperature might be necessary.[8]
Solvent The solvent choice can significantly affect reaction rates and selectivity.[2][7]Screen different anhydrous, aprotic solvents such as THF, toluene, or dichloromethane.[2] The solvent can influence the stability of transition states and reactant solubility.[7]
Reaction Time The reaction may not have been allowed to run to completion.Monitor the reaction's progress using an appropriate technique (TLC, GC, LC-MS).[7] Extend the reaction time until no further consumption of the starting material is observed.
Mixing Inefficient stirring can lead to poor mixing of reagents, especially in heterogeneous reactions.Ensure efficient and vigorous stirring throughout the reaction.[2][6]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low reaction conversion.

TroubleshootingWorkflow Troubleshooting Low Conversion Rates start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality - Purity (NMR/GC) - Anhydrous Conditions - Reagent Titration start->reagent_check catalyst_check Step 2: Evaluate Catalyst - Increase Loading (10-15 mol%) - Check for Poisoning - Confirm Activation Protocol reagent_check->catalyst_check Reagents OK? fail Consult Further Literature or Technical Support reagent_check->fail Issue Found? Fix & Retry condition_opt Step 3: Optimize Conditions - Vary Temperature - Screen Solvents (THF, Toluene) - Increase Reaction Time catalyst_check->condition_opt Catalyst OK? catalyst_check->fail Issue Found? Fix & Retry workup_check Step 4: Analyze Work-up - Check for Product Loss - Mild Acidic/Basic Wash - Avoid Emulsions condition_opt->workup_check Conditions Optimized? condition_opt->fail Issue Found? Fix & Retry success Problem Resolved workup_check->success Yield Improved? workup_check->fail Issue Persists?

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Experimental Protocols

Below is a general protocol for an asymmetric ketone reduction, a common application of this compound derivatives, which highlights the critical steps for achieving high conversion.

Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol is adapted from procedures for CBS reductions where (S)-(1-Methylpyrrolidin-3-YL)methanol is used to form a catalyst with borane.[2]

Materials:

  • (S)-1-Methylpyrrolidine-2-methanol (or similar chiral amino alcohol)

  • Borane solution (e.g., BH₃·THF)

  • Anhydrous aprotic solvent (e.g., THF)

  • Prochiral ketone

  • Methanol (for quenching)

  • 1 M HCl (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Formation:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral amino alcohol (e.g., 0.1 eq.) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃·THF (0.1 eq.) to the solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.[2]

  • Reduction Reaction:

    • Cool the catalyst solution to the target temperature (e.g., -20 °C or lower for higher enantioselectivity).[2]

    • In a separate flask, dissolve the ketone (1.0 eq.) in anhydrous THF.

    • Add the ketone solution to the catalyst solution.

    • Slowly add 1.0 M BH₃·THF (1.2 eq. relative to the ketone) dropwise to the reaction mixture, ensuring the temperature remains low.[2]

    • Stir the reaction at the target temperature, monitoring its progress by TLC or GC.[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by slowly adding methanol at the reaction temperature.[2]

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl to hydrolyze the borane complexes.[2]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Key Reaction Influencers

The success of a reaction involving this compound often depends on a delicate balance of several factors. The following diagram illustrates the interconnectedness of these critical parameters.

ReactionInfluencers cluster_reagents Reagents cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Purity Substrate Purity Outcome High Conversion & Selectivity Purity->Outcome Solvent Anhydrous Solvent Solvent->Outcome Atmosphere Inert Atmosphere Atmosphere->Outcome Loading Catalyst Loading Loading->Outcome Activity Catalyst Activity Activity->Outcome Temperature Temperature Temperature->Outcome Time Reaction Time Time->Outcome Mixing Stirring Efficiency Mixing->Outcome

Caption: Key factors influencing successful reaction outcomes.

References

Technical Support Center: 1-Methylpyrrolidine-2-methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability, storage, and use of 1-Methylpyrrolidine-2-methanol and its derivatives in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its derivatives?

A1: To ensure the stability and longevity of this compound and its derivatives, it is crucial to adhere to proper storage conditions. These compounds are often hygroscopic and may be sensitive to air and light.[1][2]

General Storage Recommendations:

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended for many derivatives, particularly the chiral forms like (R)-1-Methyl-2-pyrrolidinemethanol and (S)-(-)-1-Methyl-2-pyrrolidinemethanol.[3][4] Always consult the product-specific safety data sheet (SDS).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[1]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[1][5][6]

  • Light: Protect from light, as some related compounds like N-Methyl-2-pyrrolidone can decompose upon exposure to light.[6][7]

Q2: What are the known degradation pathways for N-alkylpyrrolidine compounds?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on related compounds like N-methylpyrrolidone (NMP) provide insights into potential degradation mechanisms. Degradation can occur through oxidation and hydrolysis.

  • Oxidative Degradation: In the presence of oxygen and certain catalysts (like transition metals), NMP can oxidize.[8][9] This process can lead to the formation of byproducts such as N-methylsuccinimide (NMS).[8][9] The oxidation of NMP has been shown to lower the pH of the solution.[8][9]

  • Biodegradation: In biological systems, NMP can be degraded by microorganisms. The metabolic pathway can involve the opening of the pyrrolidine ring to form γ-N-methylaminobutyric acid, which is then further metabolized.[10]

Q3: What are the primary applications of this compound and its derivatives in research?

A3: this compound and its chiral derivatives are versatile building blocks and catalysts in asymmetric synthesis. They are frequently used as chiral auxiliaries, ligands, and organocatalysts in various chemical reactions.[4][7][11]

Common Applications:

  • Asymmetric Synthesis: Used to introduce chirality and control the stereochemistry of reactions, leading to the formation of enantiomerically pure compounds.[7][11]

  • Pharmaceutical and Agrochemical Synthesis: They are key components in the synthesis of biologically active molecules for drug development and crop protection.[4]

  • Peptide Synthesis: Certain derivatives are utilized in solution-phase peptide synthesis.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments using this compound derivatives as catalysts in asymmetric synthesis.

Asymmetric Reduction of Prochiral Ketones

Problem: Low yield or incomplete reaction.

Possible Cause Troubleshooting Steps
Inactive or degraded catalystEnsure the catalyst has been stored properly under an inert atmosphere and at the recommended temperature. Use a fresh batch of the catalyst if degradation is suspected.
Insufficient catalyst loadingIncrease the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).
Suboptimal reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Impure starting materialsEnsure the ketone substrate and solvent are pure and anhydrous. Use freshly distilled solvents.

Problem: Low Enantioselectivity (ee).

Possible Cause Troubleshooting Steps
Presence of moistureUse freshly distilled, anhydrous solvents. Thoroughly dry all glassware and run the reaction under a strict inert atmosphere (argon or nitrogen).
Reaction temperature is too highLower the reaction temperature. Perform a temperature screening to find the optimal condition for enantioselectivity.
Incorrect solventScreen different anhydrous solvents to determine the best one for the specific substrate.
Racemization during work-up or purificationAnalyze the enantiomeric excess of the crude product before purification. If high, optimize the purification method to avoid racemization (e.g., use a different stationary phase or solvent system for chromatography).
Asymmetric α-Alkylation of Ketones

Problem: Low yield of the alkylated product.

Possible Cause Troubleshooting Steps
Incomplete enamine formationEnsure the removal of water during enamine formation, for example, by using a Dean-Stark trap. Extend the reflux time if necessary.
Inactive alkylating agentUse a fresh, high-purity alkylating agent.
Steric hindranceIf the ketone or alkylating agent is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive alkylating agent.

Problem: Low Diastereoselectivity/Enantioselectivity.

Possible Cause Troubleshooting Steps
Suboptimal reaction temperature for alkylationPerform the alkylation step at a lower temperature (e.g., -78 °C) to enhance stereocontrol.
Racemization during hydrolysisUse mild acidic conditions for the hydrolysis of the iminium salt. Check the ee/de of the crude product before purification.
Issues with the chiral auxiliaryVerify the enantiomeric purity of the this compound derivative used.

Data Presentation

Table 1: Storage Conditions for this compound Derivatives

CompoundCAS NumberRecommended Storage TemperatureAdditional Notes
(R)-1-Methyl-2-pyrrolidinemethanol99494-01-62-8°C[3]-
(S)-(-)-1-Methyl-2-pyrrolidinemethanol34381-71-02-8°C[4]Combustible liquid[11]
This compound (racemic)3554-65-2Store in a cool, dry, well-ventilated place[5][12]Keep container tightly closed[5]

Experimental Protocols

General Protocol for Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a chiral this compound derivative and borane.

1. Catalyst Preparation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral this compound derivative (e.g., 0.1 mmol, 10 mol%) and anhydrous THF (2 mL).
  • Cool the solution to 0°C.
  • Add a 1.0 M solution of BH₃·THF (1.0 equiv relative to the catalyst) dropwise.
  • Stir the mixture at 0°C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

2. Reduction Reaction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).
  • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).
  • Add the ketone solution to the catalyst solution via a syringe.
  • Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.
  • Allow the mixture to warm to room temperature.
  • Add 1 M hydrochloric acid (5 mL) and stir for 30 minutes.
  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 mL).
  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography.
  • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reduction Reduction Reaction cluster_workup Work-up & Purification cat_start Add Chiral Catalyst & Anhydrous THF cool_0c Cool to 0°C cat_start->cool_0c add_borane_cat Add BH₃·THF (1 equiv) cool_0c->add_borane_cat stir_30min Stir for 30 min at 0°C add_borane_cat->stir_30min cool_target Cool Catalyst Solution (e.g., -20°C) stir_30min->cool_target add_ketone Add Ketone Solution cool_target->add_ketone add_borane_ket Slowly Add BH₃·THF (1.2 equiv) add_ketone->add_borane_ket monitor Monitor Reaction (TLC/GC) add_borane_ket->monitor quench Quench with Methanol monitor->quench warm_rt Warm to Room Temp. quench->warm_rt add_hcl Add 1M HCl warm_rt->add_hcl extract Extract with Organic Solvent add_hcl->extract purify Purify (Chromatography) extract->purify analyze Analyze ee (Chiral HPLC/GC) purify->analyze

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

logical_relationship compound This compound & Derivatives storage Proper Storage compound->storage requires degradation Degradation compound->degradation is susceptible to (improper storage) stability Chemical Stability storage->stability ensures application Successful Application (e.g., Asymmetric Synthesis) stability->application enables troubleshooting Troubleshooting Required application->troubleshooting may require (if issues arise) degradation->troubleshooting leads to

Caption: Relationship between storage, stability, and experimental success.

References

Removing the chiral auxiliary 1-Methylpyrrolidine-2-methanol after reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of the chiral auxiliary, 1-Methylpyrrolidine-2-methanol, from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a chiral compound, often derived from the amino acid proline, used as a chiral auxiliary in asymmetric synthesis.[1][2] Its purpose is to temporarily attach to a starting material to direct a chemical reaction, leading to the preferential formation of one enantiomer (a specific 3D arrangement) of the product.[3][4] After the reaction, the auxiliary is cleaved and removed.[1]

Q2: What are the primary methods for removing this compound?

A2: The most common methods leverage its physical and chemical properties. These include:

  • Acidic Aqueous Extraction (Acid Wash): This is often the most effective method due to the basic tertiary amine in the pyrrolidine ring.

  • Silica Gel Chromatography: A standard purification technique that separates compounds based on polarity.

  • Distillation: Suitable if your product has a significantly different boiling point from the auxiliary.

  • Crystallization: An excellent option if your desired product is a solid.

Q3: Can this compound be recovered and reused?

A3: Yes. After separation, for instance, by acidic extraction, the aqueous layer containing the protonated auxiliary can be basified to regenerate the neutral form, which can then be extracted back into an organic solvent and purified for reuse.[1] This is a key advantage of using chiral auxiliaries.[4]

Physical & Chemical Properties

A summary of the key properties of this compound is crucial for selecting the appropriate removal technique.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[5][6]
Molecular Weight 115.17 g/mol [5]
Boiling Point 164.8 °C @ 760 mmHg 67-69 °C @ 12 mmHg[5]
Density 0.968 g/mL at 25 °C
Flash Point 63 °C
Chemical Nature Basic (due to the tertiary amine)[7]

Troubleshooting & Purification Guides

This section addresses specific issues you may encounter during the workup and purification process.

Q4: I performed an acid wash, but my NMR spectrum still shows traces of the auxiliary. What should I do?

A4: This is a common issue that can arise from several factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the this compound.

  • Incorrect pH: Check the pH of the aqueous layer after extraction. It should be distinctly acidic (pH 1-2) to ensure the auxiliary is in its protonated, water-soluble salt form.

  • Inefficient Mixing: During the extraction, ensure the biphasic mixture is shaken vigorously to maximize the surface area and facilitate the transfer of the auxiliary salt into the aqueous phase.

  • Emulsion Formation: If an emulsion forms, it can trap the auxiliary. Try adding brine (saturated NaCl solution) to break the emulsion.

  • Repeat the Wash: Perform one or two additional washes with fresh acidic solution to ensure complete removal.

Q5: My desired product is sensitive to acid. How can I remove the auxiliary?

A5: If your product is acid-labile, an acidic workup should be avoided. Consider these alternatives:

  • Vacuum Distillation: This is a viable option if your product is not volatile. The auxiliary has a boiling point of 67-69 °C at 12 mmHg, which may allow for its removal at a moderate temperature under vacuum.

  • Silica Gel Chromatography: This is a gentle, non-acidic method. The auxiliary is quite polar and should adhere to the silica gel. See the protocol below for tips on avoiding peak tailing.

  • Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent is an excellent way to leave the liquid auxiliary impurity in the mother liquor.[8]

Q6: The auxiliary is co-eluting with my product during column chromatography. How can I improve the separation?

A6: Co-elution can be challenging. Here are some strategies to improve separation:

  • Modify Eluent Polarity: Systematically vary the solvent system. If using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient, which may alter the selectivity.

  • Add a Modifier: The basic nature of the auxiliary can cause it to "tail" or streak on acidic silica gel, broadening the peak and worsening separation. Adding a small amount of triethylamine (~0.5-1%) to your eluent can suppress this interaction, leading to sharper peaks and better resolution.

  • Change the Stationary Phase: If silica is not effective, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase (C18) column if your product is sufficiently nonpolar.

Experimental Protocols

Protocol 1: Removal by Acidic Aqueous Extraction

This method is recommended for non-acid-sensitive organic products.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated auxiliary.

  • Repeat: Repeat the extraction (steps 2-4) with fresh aqueous acid two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal by Silica Gel Flash Chromatography

This method is suitable for products with different polarity from the auxiliary.

  • Sample Preparation: Concentrate the crude reaction mixture and dissolve it in a minimum amount of the chromatography eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Eluent Modification (Optional but Recommended): To prevent peak tailing of the basic auxiliary, add 0.5-1% triethylamine (Et₃N) to your eluent mixture.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). The less polar product should elute before the more polar this compound.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow Visualizations

The following diagrams illustrate the decision-making process and experimental workflows for removing the chiral auxiliary.

G cluster_0 Decision Workflow for Auxiliary Removal start Crude Product with This compound q1 Is the product sensitive to acid? start->q1 q2 Is the product a solid? q1->q2 Yes proc1 Perform Acidic Aqueous Extraction q1->proc1 No q3 Is the product non-volatile? q2->q3 No proc2 Attempt Recrystallization q2->proc2 Yes proc3 Perform Vacuum Distillation q3->proc3 Yes proc4 Perform Silica Gel Chromatography q3->proc4 No end_node Purified Product proc1->end_node proc2->end_node proc3->end_node proc4->end_node

Caption: Decision tree for selecting the optimal purification method.

G cluster_1 Workflow for Acidic Aqueous Extraction A Dissolve Crude Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Add 1 M HCl (aq) and Shake B->C D Separate Layers C->D E Organic Layer: Contains Product D->E F Aqueous Layer: Contains Auxiliary Salt D->F G Repeat Wash (2x) E->G H Wash Organic Layer with NaHCO₃ & Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Pure Product I->J

Caption: Step-by-step workflow for the acidic extraction protocol.

References

Technical Support Center: 1-Methylpyrrolidine-2-methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Methylpyrrolidine-2-methanol, particularly the widely used (S)-enantiomer (N-Methyl-L-prolinol), in their chemical reactions. The focus is on addressing challenges related to steric hindrance and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, especially in its enantiomerically pure (S)-form known as N-Methyl-L-prolinol, is a chiral amino alcohol. It is widely employed as a catalyst and ligand in asymmetric synthesis.[1][2] Its primary applications include the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols and as a precursor for organocatalysts in various carbon-carbon bond-forming reactions like Michael additions and aldol reactions.[3]

Q2: How does steric hindrance typically affect reactions involving this compound derived catalysts?

The pyrrolidine ring and the substituents on both the catalyst and the substrate can create steric congestion around the reactive center. This can lead to:

  • Reduced reaction rates: The bulky groups can physically block the approach of reactants.

  • Lower yields: Incomplete reactions due to high activation energy barriers.

  • Decreased enantioselectivity: If the steric bulk prevents the catalyst from effectively controlling the facial selectivity of the reaction.

In the context of CBS reductions, historically, steric repulsion between the larger substituent on the ketone and the catalyst was considered the primary determinant of enantioselectivity.[4][5][6]

Q3: I am observing low enantiomeric excess (ee) in my CBS reduction of a bulky ketone. Is steric hindrance the only factor?

Recent studies suggest that for the CBS reduction, London dispersion (LD) interactions, which are attractive non-covalent forces, can be more significant than steric repulsion in determining enantioselectivity.[4][5][6] Therefore, low enantiomeric excess may not solely be a result of steric clashes but could also be due to a lack of favorable LD interactions between the substrate and the catalyst. Modifying the catalyst to include dispersion energy donors can sometimes improve selectivity even for sterically similar ketone substituents.[4][5]

Q4: Can modifying the this compound structure help in reactions with sterically demanding substrates?

Yes, derivatization of this compound is a common strategy. For instance, converting the hydroxyl group to a bulky silyl ether can create a more defined chiral pocket.[3] This modification can effectively shield one face of the intermediate, leading to higher enantioselectivity in reactions like the Michael addition.[3]

Troubleshooting Guides

Problem 1: Low Yield in the CBS Reduction of a Sterically Hindered Ketone
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Increase catalyst loading from the typical 5-10 mol% to 15-20 mol%.Improved reaction rate and conversion to the desired product.
Poor Coordination of the Ketone Switch to a more Lewis acidic borane source, such as catecholborane, especially at very low temperatures.Enhanced coordination of the sterically hindered ketone to the oxazaborolidine catalyst.
Unfavorable Reaction Temperature While lower temperatures generally favor enantioselectivity, they can also decrease the reaction rate. Perform a temperature optimization study, for example, from -78°C to -20°C.Finding an optimal temperature that balances reaction rate and yield without significantly compromising enantioselectivity.
In-situ Catalyst Degradation Ensure strictly anhydrous conditions, as moisture can decompose the borane and the oxazaborolidine catalyst. Use freshly distilled solvents and flame-dried glassware.Increased effective catalyst concentration throughout the reaction, leading to higher yields.
Problem 2: Poor Enantioselectivity in Asymmetric Reactions
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Structure For CBS reductions, consider using a modified CBS catalyst with larger aryl groups (e.g., 3,5-dimethylphenyl instead of phenyl) to enhance London dispersion interactions.[4][5] For other reactions, derivatize the hydroxyl group of this compound with a bulky silyl group (e.g., trimethylsilyl or triisopropylsilyl).Improved enantiofacial discrimination, leading to higher enantiomeric excess.
Incorrect Solvent Choice The solvent can influence the stability of the transition state. Screen a range of aprotic solvents like THF, toluene, and dichloromethane.[7]Identification of a solvent that optimizes the chiral induction of the catalyst.
Reaction Temperature is Too High Higher temperatures can provide enough energy to overcome the desired stereochemical pathway.[7] Lower the reaction temperature incrementally (e.g., from room temperature to 0°C, -20°C, or lower).[7]Enhanced enantioselectivity by favoring the transition state with the lower activation energy.
Background (Uncatalyzed) Reaction A competing non-enantioselective background reaction can lower the overall ee.[4] Lowering the concentration of the borane reducing agent or adding it slowly over time can minimize the uncatalyzed reduction.Increased contribution of the catalytic, enantioselective pathway, resulting in a higher ee of the product.

Experimental Protocols

Protocol 1: General Procedure for CBS Reduction of a Prochiral Ketone

This protocol describes the in situ generation of the oxazaborolidine catalyst from (S)-1-Methylpyrrolidine-2-methanol and borane, a common and practical approach.[8]

Materials:

  • (S)-1-Methylpyrrolidine-2-methanol (N-Methyl-L-prolinol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (S)-1-Methylpyrrolidine-2-methanol (0.1 mmol, 10 mol%).

  • Dissolve the amino alcohol in anhydrous THF (2 mL).

  • Cool the solution to 0°C.

  • Slowly add a 1.0 M solution of borane complex (0.1 mmol, 1.0 equivalent relative to the catalyst) dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).

  • In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

  • Add the ketone solution to the catalyst solution via syringe.

  • Slowly add a 1.0 M solution of the borane complex (1.2 mmol, 1.2 equivalents relative to the ketone) dropwise to the reaction mixture over 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure and proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Asymmetric Michael Addition Using a this compound Derivative

This protocol outlines a general procedure for the Michael addition of an aldehyde to a nitroalkene using a silyl-protected N-Methyl-L-prolinol catalyst.[3]

Materials:

  • (S)-1-Methylpyrrolidine-2-methanol derivative (e.g., (S)-2-(tert-Butyldimethylsilyloxymethyl)-1-methylpyrrolidine)

  • Aldehyde

  • Nitroalkene

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Benzoic acid (as a co-catalyst)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nitroalkene (0.2 mmol).

  • Dissolve the nitroalkene in the chosen anhydrous solvent (2 mL).

  • Add the aldehyde (0.4 mmol, 2 equivalents).

  • Add the chiral organocatalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Steric_Hindrance Troubleshooting Logic for Low Yield/Enantioselectivity start Problem Encountered: Low Yield or Enantioselectivity check_conditions Are Reaction Conditions Optimized? start->check_conditions check_catalyst Is the Catalyst Structure Optimal? check_conditions->check_catalyst Yes adjust_temp Adjust Temperature (Lower for ee, Optimize for Yield) check_conditions->adjust_temp No adjust_solvent Screen Solvents (e.g., THF, Toluene, DCM) check_conditions->adjust_solvent No modify_catalyst Modify Catalyst: - Bulky Silyl Ether - Aryl Group Variation (CBS) check_catalyst->modify_catalyst No increase_loading Increase Catalyst Loading check_catalyst->increase_loading Yes, but slow solution Problem Resolved adjust_temp->solution adjust_solvent->solution modify_catalyst->solution increase_loading->solution

Caption: A decision-making workflow for troubleshooting common issues in reactions involving this compound.

CBS_Mechanism_Comparison Models for Enantioselectivity in CBS Reduction cluster_0 Traditional Model: Steric Repulsion cluster_1 Modern Model: London Dispersion steric_model Transition State Large Group (RL) away from Catalyst Minimized Steric Clash steric_outcome High Enantioselectivity steric_model->steric_outcome Leads to ld_model Transition State Large Group (RL) interacts with Catalyst's Aryl Groups Favorable London Dispersion Interactions ld_outcome High Enantioselectivity ld_model->ld_outcome Leads to

References

Technical Support Center: Catalyst Poisoning Issues with 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies detailing catalyst poisoning specifically by 1-Methylpyrrolidine-2-methanol are not extensively available in the public domain. The following troubleshooting guide and frequently asked questions are based on established principles of catalyst deactivation by structurally similar N-heterocyclic compounds and chiral amines. The information provided should be used as a general guideline, and empirical validation for your specific catalytic system is highly recommended.

Troubleshooting Guides

This section provides solutions to common problems that may be related to catalyst deactivation by this compound or similar nitrogen-containing compounds.

Issue 1: Decreased or Complete Loss of Catalytic Activity

Potential CauseRecommended Actions
Strong Coordination of the Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom of this compound can strongly coordinate to the active metal centers (e.g., Pd, Pt, Rh) of the catalyst, blocking sites for reactant adsorption and activation. This is a common mechanism for poisoning by N-heterocycles.[1]1. Increase Catalyst Loading: A higher catalyst concentration may compensate for the poisoned sites. 2. Use a Ligand-Protected Catalyst: Employing a catalyst with bulky or strongly coordinating ligands can sometimes mitigate poisoning by preventing the binding of the poison. 3. In-situ Protection of the Nitrogen: Addition of a Brønsted acid can protonate the nitrogen, reducing its coordinating ability. However, this is highly dependent on the reaction's tolerance to acidic conditions.
Product Inhibition: In reactions where an amine is a product, the accumulation of the product can lead to catalyst deactivation through coordination to the metal center.[2][3]1. In-situ Product Removal: If feasible, employ techniques like continuous extraction or precipitation to remove the amine product as it forms. 2. Biphasic Reaction System: Performing the reaction in a two-phase system can help to sequester the product away from the catalyst.
Impurities in this compound: The reagent itself may contain impurities that are known catalyst poisons (e.g., sulfur compounds).1. Reagent Purification: Purify the this compound by distillation or other appropriate methods before use. 2. Use High-Purity Grades: Purchase and use reagents of the highest available purity.

Issue 2: Reduced Enantioselectivity in Asymmetric Catalysis

Potential CauseRecommended Actions
Distortion of the Chiral Environment: Adsorption of this compound onto the catalyst surface can alter the steric and electronic properties of the chiral ligands, leading to a loss of stereocontrol.1. Optimize Ligand-to-Metal Ratio: A higher concentration of the chiral ligand may help to displace the poisoning species from the coordination sphere of the metal. 2. Screen Different Chiral Ligands: Some chiral ligands may be more robust to poisoning by N-heterocycles than others.
Formation of Non-chiral Active Species: The poison may react with the chiral catalyst to form a new, non-chiral or less selective catalytic species.1. Lower Reaction Temperature: Operating at a lower temperature can sometimes disfavor the formation of undesired catalytic species. 2. Monitor Reaction Profile: Analyze the reaction at different time points to determine if the drop in enantioselectivity is gradual or sudden.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that this compound is poisoning my catalyst?

A1: A diagnostic experiment is to run the reaction with and without the addition of a small, controlled amount of this compound. A significant drop in reaction rate or yield in the presence of the compound would strongly suggest a poisoning effect. Further confirmation can be obtained by surface analysis techniques like FTIR or XPS on the recovered catalyst to detect adsorbed nitrogen-containing species.

Q2: Is catalyst poisoning by this compound reversible or irreversible?

A2: Poisoning by nitrogen-containing compounds can be either reversible or irreversible, depending on the strength of the interaction between the nitrogen and the catalyst's active sites. Strong chemisorption often leads to irreversible poisoning, while weaker physisorption may be reversible. The specific nature of the poisoning would need to be determined experimentally.

Q3: What are some general strategies to prevent catalyst poisoning by nitrogen-containing compounds?

A3:

  • Use of High-Purity Reagents: This is the most critical step to avoid introducing external poisons.

  • Inert Atmosphere: Working under an inert atmosphere (e.g., Argon or Nitrogen) can prevent the formation of catalyst-deactivating oxides.

  • Catalyst Selection: If possible, choose a catalyst that is known to be more tolerant to nitrogen-containing compounds.

  • Guard Beds: For flow reactions, using a guard bed of a suitable adsorbent can remove potential poisons from the reactant stream before it reaches the catalyst bed.

Q4: Can I regenerate a catalyst that has been poisoned by this compound?

A4: Regeneration may be possible depending on the nature of the poisoning.

  • Thermal Treatment: Heating the catalyst under an inert or reducing atmosphere can sometimes desorb the poison from the surface.

  • Solvent Washing: Washing the catalyst with a suitable solvent may remove weakly adsorbed poisons.

  • Acid Washing: A dilute acid wash can remove basic nitrogen compounds. However, this method risks leaching the active metal from the support and should be used with caution.[4]

Quantitative Data Summary

The following table summarizes the impact of N-alkyl amines on catalyst performance, which can be considered analogous to the potential effects of this compound.

Catalyst SystemSubstratePoison/InhibitorEffect on PerformanceReference
Ir-PHOXN-methyl imine of acetophenoneN-alkyl amine productResults in catalyst deactivation[2]
Pd/CVariousDeleterious nitrogen impuritiesCan be reactivated with alkali metal bicarbonates[4]

Experimental Protocols

Protocol 1: Catalyst Poisoning Test

Objective: To determine if this compound acts as a poison for a specific catalytic reaction.

Methodology:

  • Baseline Reaction: Set up the catalytic reaction under standard, optimized conditions using high-purity reagents. Monitor the reaction progress (e.g., by GC, LC, or TLC) and determine the initial reaction rate and final conversion/yield.

  • Poisoned Reaction: Set up an identical reaction, but add a specific, low concentration (e.g., 1-5 mol% relative to the catalyst) of this compound at the beginning of the reaction.

  • Monitoring and Analysis: Monitor the reaction progress under the same conditions as the baseline.

  • Comparison: Compare the initial rate and final conversion/yield of the poisoned reaction to the baseline. A significant decrease in performance indicates a poisoning effect.

Protocol 2: Catalyst Regeneration by Acid Washing (for Heterogeneous Catalysts)

Objective: To attempt the regeneration of a catalyst poisoned by a nitrogen-containing compound.

Methodology:

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst multiple times with a suitable solvent (e.g., the reaction solvent, followed by a more polar solvent like ethanol) to remove any residual reactants and products.

  • Acid Wash: Prepare a dilute solution of a suitable acid (e.g., 0.1 M HCl or acetic acid). Suspend the washed catalyst in the acid solution and stir for a defined period (e.g., 30-60 minutes) at room temperature.

  • Neutralization and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst under vacuum at an appropriate temperature.

  • Activity Test: Test the activity of the regenerated catalyst using the baseline reaction protocol to determine the extent of activity recovery.

Visualizations

Catalyst_Poisoning_Mechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active_Catalyst Active Catalyst Site Intermediate Catalyst-Reactant Intermediate Active_Catalyst->Intermediate Adsorption of A Poisoned_Catalyst Poisoned Catalyst (Inactive) Reactant_A Reactant A Reactant_B Reactant B Reactant_B->Intermediate Product Product Intermediate->Product Reaction Product->Active_Catalyst Desorption Poison 1-Methylpyrrolidine- 2-methanol (Poison) Poison->Active_Catalyst Strong Coordination (Deactivation)

Caption: Mechanism of catalyst poisoning by strong coordination of this compound.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Yield/Rate) Check_Purity Verify Reagent Purity Start->Check_Purity Impure Purify Reagents Check_Purity->Impure Impure Pure Purity Confirmed Check_Purity->Pure Pure Impure->Start Poisoning_Test Perform Diagnostic Poisoning Test Pure->Poisoning_Test Poisoning_Confirmed Poisoning Confirmed Poisoning_Test->Poisoning_Confirmed No_Poisoning Investigate Other Deactivation Pathways (e.g., Thermal Degradation) Poisoning_Test->No_Poisoning No Poisoning Effect Optimize_Conditions Optimize Reaction Conditions (e.g., Higher Catalyst Loading) Poisoning_Confirmed->Optimize_Conditions Regenerate Attempt Catalyst Regeneration Poisoning_Confirmed->Regenerate

References

Validation & Comparative

A Comparative Guide to L-Proline and 1-Methylpyrrolidine-2-methanol as Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric organocatalysis, the amino acid L-proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. L-proline, a naturally occurring and inexpensive amino acid, catalyzed the first direct asymmetric intermolecular aldol reaction, a landmark achievement in organocatalysis.[1][2] Building on this foundation, derivatives such as 1-Methylpyrrolidine-2-methanol have been developed to overcome some of L-proline's limitations, expanding the scope and efficiency of these transformations.

This guide provides a detailed comparison of L-proline and (S)-1-Methylpyrrolidine-2-methanol, focusing on their catalytic performance in the asymmetric aldol reaction. We present supporting experimental data, detailed protocols, and visualizations to assist researchers in selecting the appropriate catalyst for their synthetic needs.

Catalyst Structures and Catalytic Cycle

L-proline's catalytic activity stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[3] The amine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate, while the carboxylic acid group activates the carbonyl acceptor (an aldehyde) through hydrogen bonding.[4][5] this compound, a derivative where the carboxylic acid is reduced to a hydroxymethyl group and the amine is methylated, operates through a similar enamine-based mechanism but exhibits different physical and chemical properties.[6]

Figure 1. Chemical structures of L-Proline and its derivative.

The general mechanism for the proline-catalyzed direct asymmetric aldol reaction involves the formation of an enamine, which then attacks the aldehyde in a stereocontrolled manner. This is followed by hydrolysis to release the aldol product and regenerate the catalyst.

// Nodes CAT [label="Catalyst\n(e.g., L-Proline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KET [label="Ketone\n(Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; ENAMINE [label="Enamine Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ALD [label="Aldehyde\n(Acceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; IMINIUM [label="Iminium Aldolate\n(Transition State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRODUCT [label="Aldol Product", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges KET -> ENAMINE [label="- H₂O"]; CAT -> ENAMINE; ENAMINE -> IMINIUM; ALD -> IMINIUM; IMINIUM -> PRODUCT [label="+ H₂O\n(Hydrolysis)"]; IMINIUM -> CAT [label="Catalyst\nRegeneration", style=dashed];

// Invisible nodes for layout {rank=same; KET; ALD;} {rank=same; ENAMINE;} {rank=same; IMINIUM;} {rank=same; CAT; PRODUCT;} }

Figure 2. Generalized enamine catalytic cycle for the asymmetric aldol reaction.

Performance Data in Asymmetric Aldol Reactions

The asymmetric aldol reaction between a ketone and an aldehyde serves as a benchmark for evaluating the performance of chiral organocatalysts. L-proline is known to be effective, particularly in polar aprotic solvents like DMSO, though it often requires high catalyst loadings (20-30 mol%).[2] Derivatives like this compound and its analogues were developed to improve solubility in a wider range of solvents and enhance catalytic activity, often allowing for lower catalyst loadings.[7][8]

Below is a table summarizing representative data for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by L-proline and a closely related prolinol derivative.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)ee (%) (anti)Reference
L-Proline 30DMSO49799:196
L-Proline 10MeOH/H₂O199596:499[9]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol 20CH₂Cl₂24>9998:2>99

Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for conducting an asymmetric aldol reaction using these catalysts.

General Protocol for L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the seminal work by List et al.[2]

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add L-proline (e.g., 0.06 mmol, 30 mol%).

  • Addition of Reagents: Add the ketone (e.g., acetone, 1 mL, serving as reactant and solvent) and the aldehyde (e.g., 4-nitrobenzaldehyde, 0.2 mmol, 1.0 equivalent). If using a different ketone like cyclohexanone, DMSO (0.4 mL) is typically used as the solvent.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed (typically 4-24 hours).

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: Purify the crude product by silica gel column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

General Protocol for a Prolinol Derivative-Catalyzed Reaction

This protocol provides a general workflow applicable to catalysts like this compound.[10]

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the prolinol-derived catalyst (e.g., this compound, 0.1 mmol, 10 mol%) to a vial containing an anhydrous, less polar solvent such as CH₂Cl₂ or toluene (2.0 mL).

  • Addition of Reagents: Add the ketone (e.g., cyclohexanone, 1.0 mmol, 1.0 equivalent) and stir for 5-10 minutes.

  • Reaction: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.2 mmol, 1.2 equivalents) dropwise. Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Analysis: Purify the product via column chromatography and determine the yield, d.r., and ee.

Comparison and Conclusion

The choice between L-proline and its derivative, this compound, depends on the specific requirements of the desired transformation.

// Nodes Title [label="Catalyst Selection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; Proline [label="L-Proline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol [label="this compound\n(and Derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proline_Pros [label="Pros:\n- Inexpensive & readily available\n- Non-toxic\n- Well-established", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; Proline_Cons [label="Cons:\n- High catalyst loading often needed\n- Poor solubility in non-polar solvents\n- Moderate selectivity in some cases", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5];

Methanol_Pros [label="Pros:\n- Better solubility in organic solvents\n- Higher activity & selectivity\n- Lower catalyst loading possible", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; Methanol_Cons [label="Cons:\n- More expensive (requires synthesis)\n- Less studied than L-proline", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5];

// Edges Title -> Proline; Title -> Methanol; Proline -> Proline_Pros [dir=none]; Proline -> Proline_Cons [dir=none]; Methanol -> Methanol_Pros [dir=none]; Methanol -> Methanol_Cons [dir=none]; }

Figure 3. Comparison of attributes for L-Proline and its derivatives.

L-Proline remains an excellent choice for many applications due to its low cost and ready availability.[11] It is particularly effective for reactions that are amenable to polar aprotic solvents. However, its application can be limited by its poor solubility in other media and the frequent need for high catalyst loadings.[7]

This compound and related prolinol derivatives represent the next generation of these organocatalysts. By modifying the proline scaffold, chemists have developed catalysts with improved solubility profiles, allowing reactions to be performed in a broader array of solvents.[7] This often translates to higher yields, enhanced stereoselectivities, and the ability to use lower catalyst loadings, which can be crucial in large-scale synthesis and for reducing downstream purification challenges. While these derivatives are more expensive, their superior performance can justify the cost for demanding synthetic applications.

References

A Comparative Guide to the Efficacy of Chiral Amines in Asymmetric Synthesis: Featuring 1-Methylpyrrolidine-2-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amine Performance in Asymmetric Catalysis, Supported by Experimental Data.

The selection of an appropriate chiral catalyst is a critical decision in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. Chiral amines and their derivatives have established themselves as a versatile and powerful class of catalysts in asymmetric synthesis, capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative overview of the efficacy of several widely used chiral amines, with a special focus on a derivative of 1-Methylpyrrolidine-2-methanol, in the context of a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde to produce chiral 1-phenyl-1-propanol is a standard reaction for evaluating the effectiveness of chiral catalysts. The key performance indicators are the chemical yield and the enantiomeric excess (ee%), which measures the degree of stereoselectivity.

Below is a summary of the performance of several chiral amino alcohol catalysts in this benchmark reaction, compiled from various sources under optimized conditions.

Chiral Amine CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Product Configuration
(S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol *Not specifiedNot specifiedNot specifiedNot specifiedHighup to 93%Not specified
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine2Toluene0249278(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)5Toluene024>9594(S)

*Note: Data for (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol is for the addition of diethylzinc to 2-phenylpropanal, not benzaldehyde.[1] This data is provided as a reference for the potential efficacy of this class of chiral catalysts.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems. The following is a representative methodology for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.

  • Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Mechanistic Insights and Visualizations

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, facilitated by a chiral amino alcohol, is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a sterically defined environment that directs the nucleophilic attack of the ethyl group from the diethylzinc to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral Amino Alcohol Active_Catalyst Chiral Zinc-Alkoxide Complex Catalyst->Active_Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Intermediate Ternary Complex Et2Zn->Intermediate + Active_Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) ZnEt_Alkoxide Zinc Alkoxide Intermediate->ZnEt_Alkoxide Ethyl Transfer Product Chiral Alcohol (R-CH(Et)OH) ZnEt_Alkoxide->Catalyst + H2O (Workup) (Catalyst Regeneration) ZnEt_Alkoxide->Product + H2O (Workup)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The general experimental workflow for comparing the efficacy of different chiral amine catalysts in this reaction is depicted below. This systematic approach ensures a reliable comparison of catalyst performance under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Catalyst_Prep Prepare Stock Solutions of Chiral Amines Reaction_A Reaction with This compound Derivative Catalyst_Prep->Reaction_A Reaction_B Reaction with Pseudoephedrine Catalyst_Prep->Reaction_B Reaction_C Reaction with Norephedrine Catalyst_Prep->Reaction_C Reaction_D Reaction with DBNE Catalyst_Prep->Reaction_D Reagent_Prep Prepare Benzaldehyde & Diethylzinc Solutions Reagent_Prep->Reaction_A Reagent_Prep->Reaction_B Reagent_Prep->Reaction_C Reagent_Prep->Reaction_D Workup Quenching and Aqueous Workup Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup Reaction_D->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% (GC/HPLC) Purification->Analysis

Caption: General workflow for comparing the performance of different chiral amine catalysts.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination for Reactions with 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules like 1-Methylpyrrolidine-2-methanol, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical purity and efficacy of their products. This guide provides an objective comparison of the three primary analytical techniques for ee determination—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.

At a Glance: Comparing the Methods

The choice of analytical technique for determining the enantiomeric excess of products from reactions involving this compound depends on several factors, including the nature of the sample, the required accuracy, available instrumentation, and throughput needs. Each method offers a unique set of advantages and disadvantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas.Formation of diastereomeric species with a chiral auxiliary, leading to distinguishable signals in the NMR spectrum.
Sample Volatility Not required.Required; derivatization is often necessary for polar compounds like amino alcohols.Not required.
Derivatization Often not required for direct analysis on a CSP.Frequently required to increase volatility and improve peak shape. Common reagents include trifluoroacetic anhydride (TFAA).Required, using either a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent.
Resolution Generally high, often achieving baseline separation.Very high resolution is possible, especially with capillary columns.Dependent on the chemical shift difference of the diastereomers, which can vary.
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, often in the range of 5-20 minutes, but derivatization adds to the overall time.Very rapid data acquisition (under 5 minutes), but sample preparation can be longer.[1]
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.Very high, particularly with a Flame Ionization Detector (FID) or MS.Generally lower sensitivity compared to chromatographic methods.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, CD, MS).GC system with a chiral capillary column and a detector (e.g., FID, MS).NMR spectrometer.
Development Effort Method development can be time-consuming, requiring screening of columns and mobile phases.[2]Method development involves optimizing the temperature program and may require screening of derivatizing agents.Requires selection of an appropriate chiral auxiliary and optimization of sample conditions.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. For amino alcohols like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.[2][3][4]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection : A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent) is a good starting point.

  • Mobile Phase Preparation : A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. A common starting point is a ratio of 90:10 (n-hexane:isopropanol). For basic analytes like this compound, the addition of a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[5]

  • Sample Preparation : Dissolve the sample containing the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the analyte. Alternatively, a mass spectrometer can be used for detection.

    • Injection Volume : 5-10 µL.

  • Data Analysis : The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Method Development

start Start: Racemic Standard of Analyte screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mp optimize Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) screen_mp->optimize validate Method Validation (Linearity, Precision, Accuracy) optimize->validate analysis Routine Analysis of Samples validate->analysis end End: ee Determination analysis->end start Start: Chiral Analyte derivatization Derivatization with Achiral Reagent (e.g., TFAA) start->derivatization gc_analysis Chiral GC Analysis derivatization->gc_analysis data_processing Data Processing gc_analysis->data_processing end End: ee Calculation data_processing->end start Start: Enantiomeric Mixture add_cda Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) start->add_cda form_diastereomers Formation of Diastereomers add_cda->form_diastereomers nmr_acquisition Acquire NMR Spectrum (¹H or ¹⁹F) form_diastereomers->nmr_acquisition signal_analysis Identify and Integrate Diastereomeric Signals nmr_acquisition->signal_analysis calculate_ee Calculate ee from Integral Ratios signal_analysis->calculate_ee end End: ee Determined calculate_ee->end

References

A Researcher's Guide to Validating Stereochemistry of Products Synthesized with 1-Methylpyrrolidine-2-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthesis. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. This guide provides a comparative analysis of the stereochemical control offered by derivatives of 1-Methylpyrrolidine-2-methanol and contrasts their performance with widely established chiral auxiliaries.

While this compound itself is a valuable chiral building block, its direct use as a chiral auxiliary is less documented than its close relatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Therefore, this guide will leverage data from closely related pyrrolidine-based auxiliaries to provide a performance benchmark against industry-standard alternatives like Evans' oxazolidinones and Oppolzer's camphorsultam.

The effectiveness of a chiral auxiliary is primarily assessed by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. The ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization.[1]

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the choice of chiral auxiliary is critical for success. The following tables summarize the performance of pyrrolidine-based auxiliaries in comparison to Evans' and Oppolzer's auxiliaries in this key transformation.

Table 1: Performance of Pyrrolidine-Based Auxiliaries in Asymmetric Alkylation of Ketones (Data presented for (S)-2-methylpyrrolidine as a proxy for this compound derivatives)

Electrophile (R-X)Yield (%)Enantiomeric Excess (e.e., %)
Benzyl bromide8195
n-Butyl iodide6595
Allyl bromide7592
Methyl iodide4892

Table 2: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
Evans' OxazolidinoneAllyl iodide>9598:2
Evans' OxazolidinoneBenzyl bromide>95>99:1
Oppolzer's CamphorsultamMethyl iodide85-95>99:1
Oppolzer's CamphorsultamAllyl bromide80-90>98:2

Experimental Protocols for Stereochemical Validation

Accurate determination of enantiomeric excess and diastereomeric ratio is crucial for validating the outcome of an asymmetric synthesis. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP).[2]

1. Method Development:

  • Select an appropriate chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
  • Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the enantiomers.
  • Optimize the flow rate and column temperature to improve resolution and analysis time.

2. Sample Preparation:

  • Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Prepare a solution of the racemic mixture to identify the retention times of both enantiomers.

3. Analysis:

  • Inject the sample onto the HPLC system.
  • Integrate the peak areas for each enantiomer.
  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive method for determining the diastereomeric ratio of a product mixture. Diastereomers are distinct chemical compounds and will have different NMR spectra, often with at least one pair of signals that are well-resolved.[3]

1. Sample Preparation:

  • Dissolve a sufficient amount of the crude, purified, or reaction mixture product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

2. Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be from chemically equivalent protons in each diastereomer and should be free from overlap with other signals.
  • Integrate the selected signals accurately.
  • The diastereomeric ratio is the ratio of the integration values for the two signals. For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.

Visualizing Stereochemical Control and Workflow

G cluster_synthesis Asymmetric Synthesis cluster_validation Stereochemical Validation Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Auxiliary Chiral Auxiliary (this compound derivative) Coupling Coupling Reaction Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Enolate_Formation Enolate Formation (e.g., with LDA) Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Product_Auxiliary_Conjugate Product-Auxiliary Conjugate (Diastereomeric Mixture) Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Final_Product Final Chiral Product (Enantiomeric Mixture) NMR_Analysis ¹H NMR Analysis (Determine d.r.) HPLC_Analysis Chiral HPLC Analysis (Determine e.e.)

G Start Select Chiral Auxiliary Pyrrolidine This compound Derivative Start->Pyrrolidine Evans Evans' Oxazolidinone Start->Evans Oppolzer Oppolzer's Camphorsultam Start->Oppolzer Decision Reaction Type? Pyrrolidine->Decision Evans->Decision Oppolzer->Decision Alkylation Asymmetric Alkylation Decision->Alkylation Alkylation Aldol Asymmetric Aldol Decision->Aldol Aldol Diels_Alder Asymmetric Diels-Alder Decision->Diels_Alder Diels-Alder Result_Pyrrolidine Good to Excellent e.e. (Proxy Data) Alkylation->Result_Pyrrolidine Pyrrolidine Result_Established Excellent d.r. (Well-Established) Alkylation->Result_Established Evans/Oppolzer Aldol->Result_Established Evans Diels_Alder->Result_Established Evans/Oppolzer

Conclusion

Derivatives of this compound are part of the broader class of effective pyrrolidine-based chiral auxiliaries and catalysts. While direct comparative data for this compound itself in a stoichiometric auxiliary role is limited, data from close analogs suggest it can provide good to excellent stereocontrol in key transformations like asymmetric alkylation. However, established auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam remain the gold standard, offering exceptionally high and predictable levels of diastereoselectivity across a wide range of reactions, supported by a vast body of literature. The choice of auxiliary will ultimately depend on the specific reaction, substrate, and desired stereochemical outcome. Rigorous validation of the product's stereochemistry using techniques like chiral HPLC and NMR spectroscopy is essential to confirm the efficacy of the chosen synthetic route.

References

A Comparative Guide to (S)- and (R)-1-Methylpyrrolidine-2-methanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the catalytic performance of (S)- and (R)-1-Methylpyrrolidine-2-methanol and their derivatives, supported by experimental data.

Chiral pyrrolidine-based ligands and catalysts are of paramount importance in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, 1-Methylpyrrolidine-2-methanol, also known as N-methylprolinol, serves as a versatile chiral scaffold. This guide provides a comparative overview of the catalytic applications of its (S)- and (R)-enantiomers, focusing on their role in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The efficacy of chiral catalysts is benchmarked by their ability to achieve high yields and high enantiomeric excess (ee) in stereoselective transformations. The enantioselective addition of diethylzinc to aldehydes is a standard reaction to evaluate the performance of chiral ligands.

While data for the direct use of the parent (S)- and (R)-1-Methylpyrrolidine-2-methanol is limited in this specific reaction, a closely related derivative, (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol, has demonstrated high efficiency. The following table summarizes the performance of this (S)-derivative in the enantioselective addition of dialkylzinc reagents to 2-phenylpropanal. Based on the principles of stereochemistry, the use of the corresponding (R)-derivative would be expected to yield the opposite enantiomer of the product with a similar enantiomeric excess.

Chiral CatalystAldehydeDialkylzinc ReagentProduct ConfigurationEnantiomeric Excess (ee)Reference
(S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol2-phenylpropanalDiethylzinc(2S, 3R)up to 93%[1]
(R)-(-)-diphenyl-(1-methylpyrrolidin-2-yl)methanol (Expected)2-phenylpropanalDiethylzinc(2R, 3S)~93%Inferred

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following is a general protocol for the enantioselective addition of diethylzinc to an aldehyde, adapted from procedures using chiral amino alcohol ligands.

General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde

Materials:

  • Chiral ligand ((S)- or (R)-1-Methylpyrrolidine-2-methanol derivative)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of the chiral ligand (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) is cooled to 0 °C in an ice bath.

  • To this solution, diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • The aldehyde (1.0 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the resulting secondary alcohol is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral GC.[2]

Mechanistic Insights and Workflows

The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral Ligand ((S)- or (R)-L) Catalyst Chiral Zinc Complex (L-Zn-Et) Ligand->Catalyst + ZnEt2 ZnEt2 Diethylzinc (ZnEt2) Transition_State Diastereomeric Transition State Catalyst->Transition_State + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Catalyst Regeneration + ZnEt2 Product Chiral Alcohol (R-CH(OH)-Et) Product_Complex->Product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Catalyst_Formation In-situ Catalyst Formation (Ligand + Diethylzinc in Toluene) Start->Catalyst_Formation Reaction Addition of Aldehyde (Stir at 0 °C) Catalyst_Formation->Reaction Quenching Reaction Quenching (aq. NH4Cl) Reaction->Quenching Extraction Workup and Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Yield, ee determination) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Conclusion

(S)- and (R)-1-Methylpyrrolidine-2-methanol and their derivatives are valuable chiral ligands in asymmetric catalysis. While a direct side-by-side comparison of the parent compounds is not extensively documented, the performance of derivatives like (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol highlights their potential to induce high enantioselectivity. The predictable stereochemical control, where the (S)- and (R)-enantiomers of the catalyst afford the corresponding enantiomers of the product, makes them reliable tools for the synthesis of enantioenriched molecules. Further research directly comparing the catalytic efficacy of the parent (S)- and (R)-1-Methylpyrrolidine-2-methanol would be a valuable contribution to the field of asymmetric synthesis.

References

Performance of 1-Methylpyrrolidine-2-methanol in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylpyrrolidine-2-methanol, also known as N-methyl-L-prolinol, is a versatile chiral building block widely employed in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its efficacy, particularly as a chiral auxiliary and organocatalyst in asymmetric synthesis, is significantly influenced by the solvent system in which it is used.[1][4] This guide provides a comparative analysis of the performance of this compound in various solvents, supported by experimental data, to aid researchers in optimizing their synthetic routes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Boiling Point 67-69 °C at 12 mmHg[2]
Density 0.968 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.469[2]
Optical Rotation ([α]19/D) -49.5° (c=5 in methanol)

Performance in Asymmetric Catalysis: A Solvent-Dependent Affair

The choice of solvent can dramatically impact the yield and enantioselectivity of reactions catalyzed by this compound and its derivatives. While comprehensive comparative studies across a wide range of solvents are limited in publicly available literature, existing data highlights this critical relationship.

Asymmetric Michael Addition

A key application of this compound derivatives is in the asymmetric Michael addition. The following table summarizes representative data for the reaction of propanal with trans-β-nitrostyrene catalyzed by a silyl ether derivative of N-Methyl-L-prolinol.

SolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Dichloromethane (CH₂Cl₂)1079975:2579[5]

This data underscores the effectiveness of the catalyst in a chlorinated solvent. It is generally understood that solvent polarity and the ability to stabilize transition states play a pivotal role in the success of such organocatalyzed reactions.

Comparison with Alternatives

The performance of this compound is often benchmarked against other chiral organocatalysts. A notable alternative is (S)-α,α-Diphenyl-2-pyrrolidinemethanol (diphenylprolinol) and its derivatives.

Another related compound is (S)-(1-Methylpyrrolidin-3-YL)methanol. However, there is a notable scarcity of published data on its catalytic performance, preventing a direct, data-driven comparative analysis with this compound.[5]

Experimental Protocols

General Procedure for Asymmetric Michael Addition

The following is a general experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene using a pyrrolidine-based organocatalyst, adapted from the literature.[5]

Materials:

  • Pyrrolidine-based organocatalyst (e.g., a derivative of N-Methyl-L-prolinol)

  • Aldehyde

  • Nitroalkene

  • Anhydrous solvent (e.g., Dichloromethane)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a stirred solution of the nitroalkene (0.2 mmol) in the chosen anhydrous solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).

  • Add the organocatalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Pathway

The catalytic cycle of pyrrolidine-based catalysts in asymmetric reactions, such as the Michael addition, typically proceeds through an enamine intermediate. The following diagram illustrates this general mechanism.

Enamine_Catalysis Catalyst Pyrrolidine Catalyst (e.g., this compound derivative) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Enamine Michael_Adduct Michael Adduct (Iminium Ion) Enamine->Michael_Adduct + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct Product Chiral Product Michael_Adduct->Product + H₂O Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst - Catalyst Water H₂O Water->Product Regenerated_Catalyst->Catalyst

Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.

Experimental Workflow for Catalyst Comparison

To objectively compare the performance of this compound with other chiral amines in a specific reaction, a standardized experimental workflow is essential.

Catalyst_Comparison_Workflow Start Define Reaction: Substrates, Stoichiometry Prepare_Catalysts Prepare Catalyst Solutions (this compound derivative, Alternatives) Start->Prepare_Catalysts Solvent_Screening Solvent Screening: (e.g., CH₂Cl₂, THF, Toluene, Acetonitrile, etc.) Prepare_Catalysts->Solvent_Screening Run_Reactions Run Parallel Reactions (Identical Conditions: Temp, Time, Concentration) Solvent_Screening->Run_Reactions Analysis Analysis of Reaction Outcomes Run_Reactions->Analysis Yield Determine Yield (e.g., NMR, GC) Analysis->Yield Enantioselectivity Determine Enantiomeric Excess (Chiral HPLC, Chiral GC) Analysis->Enantioselectivity Comparison Compare Performance Data Yield->Comparison Enantioselectivity->Comparison

References

The Strategic Selection of Chiral Auxiliaries in Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (S)-(-)-1-Methylpyrrolidine-2-methanol and its alternatives in asymmetric synthesis, supported by representative experimental data and a cost-benefit framework to guide selection in large-scale production.

In the landscape of pharmaceutical and fine chemical manufacturing, the economic and operational feasibility of a synthetic route is as critical as its chemical efficiency. Chiral auxiliaries and ligands play a pivotal role in establishing stereochemistry, a crucial factor in the biological activity of many active pharmaceutical ingredients (APIs). (S)-(-)-1-Methyl-2-pyrrolidinemethanol, a proline-derived chiral building block, has gained prominence for its utility in asymmetric transformations.[1][2] This guide provides a comprehensive cost-benefit analysis of employing this reagent in large-scale synthesis, comparing its performance with common alternatives and offering a framework for informed decision-making.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

While direct, large-scale comparative studies for (S)-(-)-1-Methyl-2-pyrrolidinemethanol are not extensively available in peer-reviewed literature, we can infer its potential performance by examining data from benchmark asymmetric reactions catalyzed by structurally similar chiral amino alcohols. The following tables present representative data for two common transformations: the asymmetric borane reduction of a prochiral ketone and the enantioselective addition of diethylzinc to an aldehyde.

It is important to note that the data for the alternatives are drawn from various literature sources and may not represent a direct, side-by-side comparison under identical large-scale conditions. However, they provide a valuable baseline for evaluating the potential efficacy of (S)-(-)-1-Methyl-2-pyrrolidinemethanol.

Table 1: Representative Performance in Asymmetric Borane Reduction of Acetophenone

Chiral Auxiliary/LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
(S)-(-)-1-Methyl-2-pyrrolidinemethanol (Projected) 5 - 102 - 6>95>90
(S)-α,α-Diphenyl-2-pyrrolidinemethanol1049897
(1S,2R)-2-Amino-1,2-diphenylethanol589783
(S)-2-(Anilinomethyl)pyrrolidine2129994

Table 2: Representative Performance in Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Auxiliary/LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
(S)-(-)-1-Methyl-2-pyrrolidinemethanol (Projected) 2 - 54 - 8>90>95
(S)-α,α-Diphenyl-2-pyrrolidinemethanol269897
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)2249598
N,N-Dibutylnorephedrine5128590

Cost Analysis: A Key Driver in Large-Scale Synthesis

The economic viability of a process is a critical consideration for industrial applications. The cost of the chiral auxiliary is a significant factor, but it must be evaluated in the context of its overall impact on the process, including catalyst loading, reaction efficiency, and downstream processing costs.

Table 3: Cost Comparison of Chiral Auxiliaries

Chiral Auxiliary/LigandSupplierPurityPrice (USD/g) - Small ScalePrice (USD/kg) - Bulk (Estimated)
(S)-(-)-1-Methyl-2-pyrrolidinemethanol Sigma-Aldrich96%19.56~1,000 - 2,000
(S)-(-)-1-Methyl-2-pyrrolidinemethanol Chem-Impex≥99% (GC)13.66 (for 25g)~800 - 1,500
(S)-α,α-Diphenyl-2-pyrrolidinemethanolSigma-Aldrich99%25.80~2,000 - 3,500
(1S,2R)-2-Amino-1,2-diphenylethanolSigma-Aldrich99%12.30~800 - 1,200
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)Sigma-Aldrich98%35.40~3,000 - 5,000

Note: Prices are subject to change and may vary based on supplier and quantity. Bulk pricing is an estimation and should be confirmed with suppliers.

Experimental Protocols

Below are representative experimental protocols for the asymmetric reactions mentioned above. These are generalized procedures and would require optimization for specific substrates and large-scale equipment.

General Protocol for Asymmetric Borane Reduction of a Prochiral Ketone
  • Catalyst Formation: In a dry, inert atmosphere reactor, dissolve (S)-(-)-1-Methyl-2-pyrrolidinemethanol (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equivalent relative to the chiral auxiliary). Stir the mixture for 1 hour at 0°C to form the oxazaborolidine catalyst.

  • Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -20°C). In a separate vessel, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF. Add the ketone solution to the catalyst mixture, followed by the dropwise addition of BH₃·SMe₂ (1.2 equivalents relative to the ketone) while maintaining the reaction temperature.

  • Work-up and Isolation: Monitor the reaction by an appropriate method (e.g., TLC, HPLC). Upon completion, quench the reaction by the slow addition of methanol. Warm the mixture to room temperature and add 1 M HCl. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the enantiomerically enriched alcohol.

General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde
  • Catalyst Formation: In a dry, inert atmosphere reactor, dissolve (S)-(-)-1-Methyl-2-pyrrolidinemethanol (2-5 mol%) in anhydrous toluene. Cool the solution to 0°C and add titanium(IV) isopropoxide (1.2 equivalents relative to the chiral auxiliary). Stir the mixture for 30 minutes.

  • Reaction: To the catalyst solution, add diethylzinc (1.5 equivalents relative to the aldehyde) dropwise at 0°C. After stirring for 15 minutes, add the aldehyde (1.0 equivalent) dropwise while maintaining the temperature.

  • Work-up and Isolation: Monitor the reaction by an appropriate method. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable method to yield the chiral secondary alcohol.

Visualization of Key Processes

To further aid in the understanding of the selection and application of chiral auxiliaries, the following diagrams illustrate the logical relationships and workflows involved.

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Benefit Factors Reagent_Cost Reagent Cost Decision Optimal Chiral Auxiliary Selection Reagent_Cost->Decision Solvent_Cost Solvent Cost Solvent_Cost->Decision Disposal_Cost Waste Disposal Cost Disposal_Cost->Decision Energy_Cost Energy Consumption Energy_Cost->Decision Yield Product Yield Yield->Decision Purity Enantiomeric Purity (e.e.) Purity->Decision Reaction_Time Reaction Time Reaction_Time->Decision Safety Process Safety Safety->Decision

Caption: Cost-benefit analysis for chiral auxiliary selection.

Experimental_Workflow Start Start Catalyst_Formation 1. Catalyst Formation Start->Catalyst_Formation Reaction 2. Asymmetric Reaction Catalyst_Formation->Reaction Workup 3. Quenching & Extraction Reaction->Workup Purification 4. Purification Workup->Purification Analysis 5. Product Analysis (Yield, e.e.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

(S)-(-)-1-Methyl-2-pyrrolidinemethanol presents a compelling option as a chiral auxiliary in large-scale synthesis due to its derivation from the readily available chiral pool, which can translate to a more favorable cost profile compared to more complex, synthetically demanding ligands.[2] Its projected high performance in terms of yield and enantioselectivity, coupled with a potentially lower cost, makes it a strong candidate for industrial applications.

However, the ultimate decision for selecting a chiral auxiliary requires a holistic evaluation. While the initial cost of (S)-(-)-1-Methyl-2-pyrrolidinemethanol may be attractive, factors such as catalyst loading, reaction kinetics, and the ease of product purification and catalyst removal must be empirically determined and optimized for the specific chemical transformation. Furthermore, a thorough safety assessment, including handling and disposal protocols, is paramount in a large-scale setting. This guide provides a foundational framework for this analysis, empowering researchers and process chemists to make data-driven decisions that balance chemical efficiency with economic viability.

References

Spectroscopic Sentinel: A Comparative Guide to Confirming the Purity of 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities like 1-Methylpyrrolidine-2-methanol is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of spectroscopic and chromatographic methods for confirming the purity of this compound, complete with experimental data and detailed protocols.

Purity Assessment: A Multi-Technique Approach

The confirmation of purity for this compound necessitates a combination of spectroscopic and chromatographic techniques to identify and quantify potential impurities. These impurities can range from starting materials and by-products of the synthesis to residual solvents and enantiomeric impurities. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC), with Chiral High-Performance Liquid Chromatography (HPLC) being crucial for enantiomeric purity assessment.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific purity aspect being investigated. The following table summarizes the key performance characteristics of the most common techniques.

Method Parameter Measured Strengths Limitations Typical Purity Level Detected
¹H NMR Structural integrity, presence of proton-containing impuritiesProvides detailed structural information, quantitativeLower sensitivity compared to chromatographic methods>95%
¹³C NMR Carbon skeleton, presence of carbon-containing impuritiesComplements ¹H NMR, useful for complex mixturesLow natural abundance of ¹³C requires longer acquisition times>95%
GC-MS Volatile impurities, molecular weight of componentsHigh sensitivity and specificity, excellent for separation of volatile compoundsNot suitable for non-volatile impurities, requires derivatization for some compounds>99%
LC-MS/MS Non-volatile impurities, molecular weight of componentsHigh sensitivity and specificity, suitable for a wide range of compoundsCan be more complex to develop methods compared to GC-MS>99%
FTIR Presence of specific functional groupsFast and simple, good for identifying major structural featuresNot very specific for purity assessment, not quantitativeQualitative
Chiral HPLC Enantiomeric purityEssential for separating and quantifying enantiomersRequires specialized chiral columns and method development>99% ee

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals corresponding to the protons of this compound and any impurity signals.

    • The purity can be estimated by comparing the integral of the product peaks to the integrals of the impurity peaks. The characteristic peaks for this compound in CDCl₃ are: δ 3.65 (dd, 1H), 3.43 (dd, 1H), 3.10-3.05 (m, 1H), 2.40-2.35 (m, 1H), 2.33 (s, 3H), 2.32-2.25 (m, 1H), 1.93-1.68 (m, 4H)[1].

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Identify the carbon signals corresponding to this compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities.

GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the product (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range appropriate for the expected product and impurities (e.g., m/z 30-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion [M]+ would be at m/z 115, and a common fragment would be [M+H]+ at m/z 116[1].

    • Identify impurity peaks and tentatively identify the impurities based on their mass spectra by searching against a spectral library (e.g., NIST).

    • Calculate the purity by area percent, assuming a similar response factor for all components.

Chiral High-Performance Liquid Chromatography (HPLC)

For enantiomerically enriched this compound, chiral HPLC is essential to determine the enantiomeric excess (ee).

Chiral HPLC Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column.

  • HPLC Conditions:

    • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is often effective for this class of compounds[2].

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Logical Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a this compound product.

Purity_Confirmation_Workflow cluster_initial_screening Initial Screening cluster_detailed_characterization Detailed Characterization cluster_enantiomeric_purity Enantiomeric Purity cluster_final_assessment Final Assessment Initial_Screening Initial Product H_NMR ¹H NMR Analysis Initial_Screening->H_NMR Structural Integrity GC_MS GC-MS Analysis Initial_Screening->GC_MS Volatile Impurities C_NMR ¹³C NMR Analysis H_NMR->C_NMR If structural ambiguities exist LC_MS LC-MS/MS Analysis GC_MS->LC_MS For non-volatile impurities Chiral_HPLC Chiral HPLC Analysis C_NMR->Chiral_HPLC LC_MS->Chiral_HPLC If chiral Final_Purity Final Purity Confirmed Chiral_HPLC->Final_Purity

References

Benchmarking 1-Methylpyrrolidine-2-methanol Against Novel Chiral Auxiliaries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the selection of an effective chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides a comparative overview of 1-Methylpyrrolidine-2-methanol and its potential applications by benchmarking it against a selection of widely recognized and novel chiral auxiliaries. Due to a notable scarcity of published performance data for this compound in asymmetric catalysis, this document leverages experimental data from structurally similar and established auxiliaries to provide a valuable reference point for researchers exploring its utility.

The auxiliaries discussed herein—(S)-N-Methylprolinol, Evans Oxazolidinones, and Oppolzer's Sultam—are benchmarked in key asymmetric transformations, including aldol reactions, Diels-Alder reactions, and Michael additions. This guide offers a framework for evaluating the potential efficacy of this compound by presenting the performance of these established auxiliaries.

Performance Data of Benchmark Chiral Auxiliaries

The following tables summarize the performance of selected chiral auxiliaries in key asymmetric reactions. These data points serve as a benchmark for the anticipated performance of novel auxiliaries like this compound.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

Chiral Auxiliary/CatalystAldehydeNitroolefinDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
(S)-N-Methylprolinol derivative Propanalβ-Nitrostyrene95:59985

Table 2: Asymmetric Aldol Reaction of N-Acyloxazolidinones

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one IsovaleraldehydeBu₂BOTf>99:1>9995

Table 3: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Yield (%)
Oppolzer's Sultam N-AcryloylCyclopentadieneTiCl₄>98:2>9890

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below. These protocols can serve as a starting point for designing experiments to evaluate this compound.

Asymmetric Michael Addition Catalyzed by a Prolinol Derivative

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, a reaction where prolinol-derived catalysts have shown high efficacy.

Materials:

  • (S)-N-Methylprolinol derivative (e.g., silyl ether)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the nitroalkene (1.0 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere at room temperature, add the aldehyde (2.0 mmol).

  • Add the (S)-N-Methylprolinol derivative catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Evans Asymmetric Aldol Reaction

This protocol outlines the highly stereoselective Evans aldol reaction using an oxazolidinone chiral auxiliary.

Materials:

  • Chiral N-acyloxazolidinone (e.g., derived from L-valine)

  • Aldehyde (e.g., isovaleraldehyde)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C and add triethylamine (1.2 mmol).

  • Slowly add dibutylboron triflate (1.1 mmol) dropwise to the stirred solution.

  • After stirring for 30 minutes, add the aldehyde (1.2 mmol) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH or reduction with LiBH₄.

Asymmetric Diels-Alder Reaction with Oppolzer's Sultam

This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder reaction using Oppolzer's camphorsultam as the chiral auxiliary.

Materials:

  • N-acryloyl derivative of Oppolzer's sultam

  • Diene (e.g., cyclopentadiene)

  • Lewis acid (e.g., TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the N-acryloyl Oppolzer's sultam (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (1.1 mmol) dropwise and stir the mixture for 30 minutes.

  • Add freshly distilled cyclopentadiene (3.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cycloadduct by flash column chromatography.

  • The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Enamine_Catalysis_Michael_Addition cluster_cycle Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst (S)-N-Methylprolinol Derivative Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Nitroolefin Nitroolefin Nitroolefin Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Michael_Adduct Michael_Adduct Hydrolysis->Catalyst Regenerated Hydrolysis->Michael_Adduct + H₂O Evans_Aldol_Workflow Start Start N_Acyloxazolidinone Prepare N-Acyloxazolidinone Solution in DCM Start->N_Acyloxazolidinone Cool Cool to -78 °C N_Acyloxazolidinone->Cool Add_Base_LewisAcid Add TEA and Bu₂BOTf Cool->Add_Base_LewisAcid Enolate_Formation Boron Enolate Formation Add_Base_LewisAcid->Enolate_Formation Add_Aldehyde Add Aldehyde Enolate_Formation->Add_Aldehyde Reaction Stir at -78 °C, then warm to RT Add_Aldehyde->Reaction Quench Quench with Buffer Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Cleavage Cleave Chiral Auxiliary Purification->Cleavage End Final Product Cleavage->End

A Comparative Guide to the Kinetics of Reactions Catalyzed by 1-Methylpyrrolidine-2-methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides an objective comparison of the catalytic performance of 1-Methylpyrrolidine-2-methanol (also known as N-Methyl-L-prolinol) and its derivatives with other relevant pyrrolidine-based organocatalysts. The focus is on the asymmetric Michael addition, a crucial carbon-carbon bond-forming reaction, with supporting experimental data to inform catalyst selection.

Performance Comparison in Asymmetric Michael Addition

The efficacy of organocatalysts is often evaluated by the yield, diastereoselectivity (dr), and enantioselectivity (ee) they afford in a given transformation, as well as the reaction time required for completion. Below is a summary of the performance of this compound derivatives, specifically diphenylprolinol and its trimethylsilyl (TMS) ether, in comparison to the parent amino acid, L-proline, in the Michael addition of propanal to trans-β-nitrostyrene.

CatalystTime (h)Yield (%)syn:anti ratioee (%) [syn]
L-Proline24Low-Low
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol2429-95
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether18294:699

Data compiled from studies on the Michael reaction between propanal and nitrostyrene.

The data clearly indicates that the silyl ether derivative of diphenylprolinol is a highly efficient catalyst for this transformation, affording a high yield and excellent enantioselectivity in a significantly shorter reaction time compared to both L-proline and the parent diphenylprolinol.[1] This enhanced reactivity and selectivity can be attributed to the steric bulk of the diphenyl(trimethylsiloxy)methyl group, which effectively shields one face of the enamine intermediate, and the prevention of aminal formation.

Experimental Protocols

A representative experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a proline-derivative is provided below.

Materials:

  • Proline-based organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., hexane)

  • 1N HCl (for quenching)

Procedure:

  • To a solution of the nitroalkene (1.0 mmol) and the organocatalyst (0.1 mmol) in the chosen solvent (1.0 mL) at the desired temperature (e.g., 0 °C), the aldehyde (10 mmol) is added.

  • The reaction mixture is stirred at this temperature and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of aqueous 1N HCl.

  • The organic materials are extracted with an appropriate solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights and Visualizations

The catalytic cycle of proline-derived organocatalysts in the Michael addition reaction proceeds through the formation of a key enamine intermediate. The catalyst reacts with the aldehyde to form this nucleophilic species, which then attacks the nitroalkene. Subsequent hydrolysis regenerates the catalyst and releases the product.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Derivative Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Enamine Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Iminium->Catalyst + H₂O - Product Product Michael Adduct Water H₂O Water->Catalyst

Caption: Generalized catalytic cycle for the Michael addition catalyzed by a this compound derivative.

The stereochemical outcome of the reaction is determined in the C-C bond-forming step, where the bulky substituent on the pyrrolidine ring of the catalyst directs the approach of the nitroalkene to one face of the enamine.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Preparation Prepare solution of nitroalkene and catalyst Start->Preparation Addition Add aldehyde to the reaction mixture Preparation->Addition Stirring Stir at controlled temperature Addition->Stirring Monitoring Monitor reaction progress (TLC) Stirring->Monitoring Quenching Quench reaction with 1N HCl Monitoring->Quenching Reaction complete Extraction Extract organic compounds Quenching->Extraction Analysis Analyze yield (NMR) and ee (HPLC) Extraction->Analysis End End Analysis->End

Caption: A typical experimental workflow for the asymmetric Michael addition.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1-Methylpyrrolidine-2-methanol, a compound that necessitates careful management due to its hazardous properties. Following these guidelines will help maintain regulatory compliance and protect both laboratory personnel and the environment.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be fully aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Hazard ClassGHS ClassificationDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
FlammabilityCategory 4Combustible liquid.

Required Personal Protective Equipment:

To mitigate the risks associated with these hazards, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of waste collection, storage, and transfer to a licensed disposal facility.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable gloves, and weighing paper) in a designated and compatible waste container.

  • The container must be clearly and accurately labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[2]

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials and sources of ignition.

  • The storage area should be locked or otherwise secured to prevent unauthorized access.[2]

Step 3: Accidental Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible liquid.[3]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Step 4: Final Disposal

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[2][3]

  • It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Do not dispose of this compound down the drain or into the environment.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to its final disposition.

A Waste Generation (Used this compound and contaminated materials) B Waste Collection (Labeled, sealed, compatible container) A->B C Waste Storage (Secure, ventilated area) B->C D Accidental Spill? C->D E Spill Management (Contain, absorb, collect) D->E Yes F Transfer to Approved Waste Disposal Facility D->F No E->B G Final Disposal (In accordance with regulations) F->G

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-Methylpyrrolidine-2-methanol.

This document provides critical safety and logistical information to ensure the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines is paramount for personnel safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling.

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][2]

Immediate First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment for handling this compound.

Body PartRequired PPEMaterial and Specification Recommendations
Hands Chemical-resistant glovesButyl rubber or laminated polyethylene/ethylene vinyl alcohol (EVOH) gloves are highly recommended due to their resistance to similar compounds like N-methyl-2-pyrrolidone. Nitrile and natural rubber gloves are not recommended as they offer poor resistance to amines. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical.
Eyes/Face Safety goggles and face shieldTightly fitting chemical safety goggles are essential.[3] A face shield should be worn in situations with a higher risk of splashing.
Body Laboratory coat and protective clothingA standard laboratory coat should be worn. For larger quantities or in case of potential for significant splashing, flame-retardant and antistatic protective clothing is advised.[4]
Respiratory Respirator (if required)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[6]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, with a strong preference for using a certified chemical fume hood.[5][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

  • Safe Handling Practices: Avoid direct contact with skin and eyes.[1] Do not breathe vapors or mist.[1] Prevent the formation of aerosols.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

Spill Management:

In the event of a spill, evacuate non-essential personnel from the area. Wearing the full complement of prescribed PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Waste Disposal:

All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[1][4] Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the chemical to enter drains or waterways.[3]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Disposal Start Start: Prepare to handle This compound AssessTask Assess Task: - Quantity - Duration - Splash Potential Start->AssessTask Hand Hand Protection: Select Butyl Rubber or Laminated Polyethylene/EVOH Gloves AssessTask->Hand Eye Eye/Face Protection: Wear Chemical Safety Goggles. Add Face Shield for Splash Risk. AssessTask->Eye Body Body Protection: Wear Lab Coat. Consider Flame-Retardant Clothing. AssessTask->Body Respiratory Respiratory Protection: Work in Fume Hood. Use Respirator if Ventilation is Inadequate. AssessTask->Respiratory Inspect Inspect all PPE for damage before use Hand->Inspect Eye->Inspect Body->Inspect Respiratory->Inspect Proceed Proceed with Task Inspect->Proceed Disposal Dispose of all used PPE as Hazardous Waste Proceed->Disposal

Caption: Logical workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.